molecular formula C15H20O6 B125798 Cyclocalopin A CAS No. 486430-94-8

Cyclocalopin A

Número de catálogo: B125798
Número CAS: 486430-94-8
Peso molecular: 296.31 g/mol
Clave InChI: OGOHSCJKRSLFLO-UOMAJYNRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclocalopin A is a naturally occurring compound characterized by its complex molecular architecture, which features a distinctive tricyclic framework . This structure presents a significant and attractive challenge in the field of synthetic organic chemistry. Recent methodological research has established a synthetic approach focused on constructing the crucial alpha-methylene bis-gamma,delta-lactone intermediate, which is key to building the core of Cyclocalopin A . The strategy employed involves a [2 + 2 + 1] cyclocarbonylation reaction using an allenyl glyoxylate precursor, demonstrating the compound's relevance for studying novel cyclization and carbonylation pathways . Furthermore, the feasibility of forming the spiro-system within the molecule via an exo-selective [4 + 2] cycloaddition has been accomplished, highlighting its value as a model substrate for the development and exploration of new synthetic methodologies . As a result, Cyclocalopin A serves as an important compound for researchers focused on total synthesis of natural products, the development of new cyclization strategies, and advanced studies in reaction feasibility.

Propiedades

IUPAC Name

(2R,3S,3aR,4S,6'S,7aS)-2,6'-dihydroxy-2,2',4-trimethylspiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,5'-cyclohex-2-ene]-1',7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-7-4-5-15(12(17)10(7)16)9-8(2)6-20-13(18)11(9)21-14(15,3)19/h4,8-9,11-12,17,19H,5-6H2,1-3H3/t8-,9+,11+,12-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOHSCJKRSLFLO-UOMAJYNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)C2C1C3(CC=C(C(=O)C3O)C)C(O2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3O)C)[C@](O2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100112
Record name rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486430-94-8
Record name rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486430-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: The Natural Source and Isolation of Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

The Natural Source of Cyclocalopin A is the basidiomycete fungus Caloboletus calopus (formerly known as Boletus calopus), commonly referred to as the Bitter Beech Bolete .

Unlike the similarly named Cyclosporin A (a cyclic peptide), Cyclocalopin A is a polyketide-derived


-lactone  featuring a rare 3-methylcatechol moiety. It serves as one of the primary bitter principles of the mushroom, functioning ecologically as an anti-feedant defense metabolite.

Part 1: Executive Summary

Cyclocalopin A is a bioactive secondary metabolite isolated exclusively from the sporocarps (fruit bodies) of Caloboletus calopus. Chemically, it is classified as a 3-methylcatechol derivative linked to a modified lactone ring. It belongs to the "calopin" family of compounds, which includes calopin, cyclocalopin B, and O-acetylcyclocalopin A.

Key Technical Distinction:

  • Target Molecule: Cyclocalopin A (Bitter Principle, Lactone derivative).[1]

  • Source Organism: Caloboletus calopus (Ectomycorrhizal fungus).

  • Primary Bioactivity: Intense bitterness (anti-feedant), potential cytochrome P450 inhibition.

  • NOT to be confused with: Cyclosporin A (Immunosuppressant cyclic peptide from Tolypocladium inflatum).

Part 2: The Natural Source – Caloboletus calopus

Taxonomy and Identification

Caloboletus calopus is a large, conspicuous mushroom found in coniferous and deciduous woodlands across Europe and North America. It was transferred from the genus Boletus to Caloboletus in 2014 due to molecular phylogenetic distinctiveness.

Taxonomic RankClassification
Kingdom Fungi
Division Basidiomycota
Order Boletales
Family Boletaceae
Genus Caloboletus
Species C. calopus (Pers.)[2] Vizzini
Ecological Niche

The fungus is ectomycorrhizal , forming symbiotic relationships primarily with beech (Fagus) and oak (Quercus) trees, though it also associates with conifers like spruce (Picea) and pine (Pinus). The production of Cyclocalopin A is developmentally regulated, appearing in the mature fruit bodies to deter mycophagy (fungal consumption) by insects and mammals.

Visualizing the Ecological Context

Caloboletus_Ecology Fungus Caloboletus calopus (Source Organism) Metabolite Cyclocalopin A (Secondary Metabolite) Fungus->Metabolite Biosynthesis in Fruit Body Host_Deciduous Host: Fagus (Beech) Quercus (Oak) Host_Deciduous->Fungus Symbiosis (Ectomycorrhizal) Host_Conifer Host: Picea (Spruce) Pinus (Pine) Host_Conifer->Fungus Symbiosis (Ectomycorrhizal) Function Ecological Function: Anti-feedant (Bitterness) Metabolite->Function Chemical Defense

Figure 1: Ecological niche and functional role of Cyclocalopin A production in C. calopus.

Part 3: Chemical Characterization

Structural Architecture

Cyclocalopin A is structurally distinct from common fungal peptides. It is characterized by:

  • 3-Methylcatechol Unit: A rare phenolic moiety.

  • 
    -Lactone Ring:  A six-membered lactone ring (specifically an 
    
    
    
    -methylene-bis-
    
    
    -lactone framework in related congeners).
  • Stereochemistry: The molecule possesses specific chiral centers that dictate its biological interaction (bitter taste receptors).

Physicochemical Properties
  • Appearance: Colorless to pale yellow amorphous solid.

  • Solubility: Soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate); sparingly soluble in water.

  • Stability: Sensitive to strong bases (due to the lactone ring opening) and oxidation (due to the catechol moiety).

Part 4: Isolation and Purification Protocol

This protocol describes the extraction of Cyclocalopin A from fresh fruit bodies. The methodology prioritizes the preservation of the unstable catechol unit.

Reagents and Equipment
  • Solvents: Ethanol (95%), Methanol (HPLC grade), Ethyl Acetate (EtOAc), n-Hexane.

  • Stationary Phases: Sephadex LH-20, Silica Gel 60 (0.040–0.063 mm).

  • Equipment: Rotary evaporator, HPLC (C18 column), Lyophilizer.

Step-by-Step Methodology

Step 1: Biomass Preparation

  • Harvest fresh C. calopus fruit bodies.

  • Clean debris and slice thinly.

  • Crucial: Freeze-dry (lyophilize) immediately to prevent enzymatic oxidation of the catechol unit. Grind to a fine powder.

Step 2: Primary Extraction

  • Macerate the dried powder in Ethanol (95%) at room temperature for 48 hours (Ratio: 1L solvent per 100g biomass).

  • Filter the extract and concentrate under reduced pressure at <40°C to obtain the crude residue.

Step 3: Liquid-Liquid Partitioning

  • Suspend the crude residue in distilled water.

  • Partition sequentially with n-Hexane (to remove lipids/fats) – Discard hexane layer.

  • Partition the aqueous phase with Ethyl Acetate (EtOAc) (3x).

  • Collect the EtOAc layer (containing Cyclocalopin A) and dry over anhydrous

    
    .
    

Step 4: Chromatographic Purification

  • Sephadex LH-20: Load the EtOAc fraction onto a Sephadex LH-20 column eluted with Methanol. This removes high molecular weight pigments and polymers.

  • Silica Gel Chromatography: Subject the active fraction to Silica Gel 60 column chromatography. Elute with a gradient of Chloroform:Methanol (starting 100:0

    
     90:10).
    
  • HPLC Isolation: Purify the enriched fractions using RP-HPLC (C18 column) with an isocratic mobile phase of Acetonitrile:Water (containing 0.1% Formic Acid) . Monitor UV absorbance at 254 nm and 280 nm.

Isolation Workflow Diagram

Isolation_Protocol Biomass Dried C. calopus Biomass Extraction Extraction (95% Ethanol, 48h) Biomass->Extraction Partition Partitioning Water vs. EtOAc Extraction->Partition Hexane_Waste Hexane Layer (Lipids - Discard) Partition->Hexane_Waste EtOAc_Layer EtOAc Layer (Enriched Fraction) Partition->EtOAc_Layer Sephadex Sephadex LH-20 (MeOH Elution) EtOAc_Layer->Sephadex Silica Silica Gel Column (CHCl3:MeOH Gradient) Sephadex->Silica HPLC RP-HPLC Purification (C18, ACN:H2O) Silica->HPLC Product Pure Cyclocalopin A HPLC->Product

Figure 2: Extraction and purification workflow for isolating Cyclocalopin A from fungal biomass.[2]

Part 5: Biosynthetic & Biological Significance[2][3][4]

Biosynthetic Origin

Cyclocalopin A is hypothesized to originate from the polyketide pathway , specifically involving the condensation of phenylpyruvic acid derivatives (similar to pulvinic acid biosynthesis). The unique 3-methylcatechol unit is likely formed through a specific cyclization and methylation event of a polyketide precursor.

Biological Activity
  • Gustatory Effect: It is one of the most potent bitter substances known in fungi, rendering C. calopus inedible.

  • Enzyme Inhibition: Related calopin derivatives have shown inhibitory activity against Cytochrome P450 enzymes, suggesting potential for drug-drug interaction studies.

  • Antioxidant Potential: The catechol moiety provides radical scavenging capability, although its primary utility remains its specific receptor interaction (bitterness).

References

  • Hellwig, V., et al. (2002).[1] Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms. European Journal of Organic Chemistry. Link

  • Vizzini, A. (2014). Nomenclatural novelties: Caloboletus calopus. Index Fungorum. Link

  • PubChem. (2024).[3] Cyclocalopin D (Related Compound Record). National Library of Medicine. Link

  • Kibby, G. (2011). British Boletes: with keys to species. Self-published.

Sources

An In-Depth Technical Guide to Cyclocalopin A: A Bioactive Sesquiterpene from Caloboletus calopus

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of Cyclocalopin A, a secondary metabolite from the bitter bolete mushroom, Caloboletus calopus. It is structured to deliver not just data, but also scientific context and actionable experimental insights, reflecting the current state of knowledge and highlighting future research opportunities.

Executive Summary

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] The Basidiomycota, in particular, produce a vast array of compounds, including sesquiterpenes, which are of significant interest to medicinal chemistry.[3] This guide focuses on Cyclocalopin A, a sesquiterpenoid lactone isolated from the mushroom Caloboletus calopus. This compound, along with related metabolites, is responsible for the characteristic bitter taste of the mushroom.[4] While research into its full pharmacological potential is still emerging, initial studies have demonstrated potent free-radical scavenging activity, suggesting a potential role in mitigating oxidative stress.[5] This document will detail the discovery, chemical characteristics, and known biological activities of Cyclocalopin A. Furthermore, it will provide robust, field-proven protocols for its extraction, isolation, and characterization, alongside methodologies for evaluating its bioactivity.

The Source Organism: Caloboletus calopus

Caloboletus calopus, commonly known as the bitter bolete or scarlet-stemmed bolete, is a striking mushroom found in coniferous and deciduous woodlands across Eurasia and North America.[4] It forms ectomycorrhizal relationships, often with beech and oak trees.[4] While visually appealing with its beige to olive cap and reddish stipe, it is generally considered inedible due to an intensely bitter taste that persists even after cooking.[4]

This bitterness is a chemical defense mechanism, a common strategy employed by fungi to deter fungivores.[6] The compounds responsible for this aversive taste are a family of secondary metabolites, including calopins and cyclocalopins.[4][6]

Cyclocalopin A: A Key Bioactive Metabolite

Discovery and Physicochemical Properties

Cyclocalopin A is a sesquiterpene δ-lactone that has been isolated from the fruiting bodies of C. calopus.[5] Its structure is characterized by a complex, polycyclic framework, the synthesis of which has been a subject of interest in organic chemistry.[7][8][9] The presence of a 3-methylcatechol unit is a notable and relatively rare feature in natural products.[4]

Table 1: Physicochemical Properties of Cyclocalopin A

PropertyDataSource
Molecular FormulaC22H22O7(Implied from synthesis studies)
Molar Mass398.41 g/mol (Calculated)
ClassSesquiterpenoid[5]
Appearance(Not explicitly stated in reviewed literature)N/A
SolubilitySoluble in methanol[5]
Structure Elucidation

The definitive structure of Cyclocalopin A was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] These techniques are indispensable for the structural elucidation of novel natural products.[10][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula. Tandem MS (MS/MS) experiments would be used to fragment the molecule, providing clues about its substructures.[12]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the connectivity of atoms within the molecule and its stereochemistry.[10][13]

Biological Activity and Pharmacological Potential

The investigation into the pharmacological properties of Cyclocalopin A is in its early stages. However, the available data points towards a significant antioxidant capacity.

Free-Radical Scavenging Activity

Methanol extracts of C. calopus have demonstrated significant free-radical scavenging capabilities.[5] Bioactivity-guided fractionation identified Cyclocalopin A as one of the active constituents.[5]

Table 2: In Vitro Antioxidant Activity of Cyclocalopin A

AssayIC50 ValueReference
Superoxide Radical Scavenging1.2 - 5.4 µg/mL[5]
DPPH Radical Scavenging1.2 - 5.4 µg/mL[5]
ABTS Radical Scavenging1.2 - 5.4 µg/mL[5]

These results indicate that Cyclocalopin A is a potent antioxidant, comparable to or exceeding the activity of many known natural antioxidants. This activity is likely attributable to its chemical structure, though the specific mechanism of action has not yet been fully elucidated.

Hypothetical Mechanism of Action: Modulation of Cellular Redox Pathways

The free-radical scavenging activity of Cyclocalopin A suggests that it may exert its effects by directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14] This can, in turn, influence intracellular signaling pathways that are sensitive to the cellular redox state. A plausible, though currently hypothetical, mechanism of action could involve the modulation of pathways such as the Nrf2-Keap1 pathway, a master regulator of the cellular antioxidant response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cyclocalopin_A Cyclocalopin A ROS Oxidative Stress (ROS/RNS) Cyclocalopin_A->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Antioxidant_Proteins Antioxidant Response Element (ARE) Gene Transcription (e.g., HO-1, NQO1) Antioxidant_Proteins->ROS Neutralizes ARE ARE Nrf2_n->ARE ARE->Antioxidant_Proteins

Caption: Hypothetical mechanism of Cyclocalopin A's antioxidant action.

Future Research Directions

The potent in vitro antioxidant activity of Cyclocalopin A warrants further investigation into its pharmacological potential. Key areas for future research include:

  • Cytotoxicity Profiling: Assessing the cytotoxic effects of Cyclocalopin A against a panel of cancerous and non-cancerous cell lines to determine its therapeutic window.

  • Anti-inflammatory Assays: Given the link between oxidative stress and inflammation, evaluating the ability of Cyclocalopin A to modulate inflammatory pathways (e.g., NF-κB, MAPK) in cell-based models is a logical next step.[15]

  • Antimicrobial Screening: Many fungal secondary metabolites exhibit antimicrobial properties.[2] Screening Cyclocalopin A against a panel of pathogenic bacteria and fungi could reveal new therapeutic applications.

  • In Vivo Studies: Should in vitro studies yield promising results, progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety of Cyclocalopin A will be crucial.

Experimental Protocols

The following protocols are provided as a robust starting point for the extraction, isolation, and bioactivity assessment of Cyclocalopin A. These are based on established methodologies for fungal sesquiterpenes and should be optimized as needed.[16][17][18]

Extraction and Isolation of Cyclocalopin A from C. calopus

This protocol outlines a multi-step process for the extraction and purification of Cyclocalopin A. The causality behind this workflow is to progressively enrich the target compound by removing unwanted materials based on their polarity.

G start Fresh C. calopus Fruiting Bodies lyophilize Lyophilization & Homogenization start->lyophilize extract Maceration with Methanol (3x, 72h, room temp) lyophilize->extract filter_concentrate Filtration & Rotary Evaporation extract->filter_concentrate crude_extract Crude Methanolic Extract filter_concentrate->crude_extract partition Liquid-Liquid Partitioning (Hexane/Ethyl Acetate/Water) crude_extract->partition fractions Collect Ethyl Acetate Fraction partition->fractions concentrate2 Rotary Evaporation fractions->concentrate2 enriched_fraction Enriched Sesquiterpene Fraction concentrate2->enriched_fraction vlc VLC on Silica Gel (Hexane-EtOAc gradient) enriched_fraction->vlc combine Combine Fractions by TLC vlc->combine hplc Preparative HPLC (C18, Acetonitrile/Water) combine->hplc final_product Pure Cyclocalopin A hplc->final_product

Caption: Workflow for the extraction and isolation of Cyclocalopin A.

Step-by-Step Methodology:

  • Preparation of Fungal Material:

    • Freshly collected C. calopus fruiting bodies should be cleaned of any debris.

    • Freeze-dry (lyophilize) the material to preserve the chemical integrity of the metabolites and facilitate grinding.

    • Homogenize the dried material into a fine powder using a blender.

  • Solvent Extraction:

    • Macerate the powdered mushroom (e.g., 500 g) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation. This prolonged extraction with a polar solvent is effective for a broad range of secondary metabolites.[5]

    • Filter the extract through cheesecloth and then filter paper to remove solid biomass.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation:

    • Dissolve the crude extract in a methanol/water mixture (e.g., 9:1) and perform liquid-liquid partitioning against n-hexane to remove nonpolar constituents like fats and sterols.

    • Subsequently, partition the aqueous methanol phase against ethyl acetate. Sesquiterpenes like Cyclocalopin A are expected to partition into this moderately polar phase.

    • Collect the ethyl acetate fraction and concentrate it to dryness.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to Vacuum Liquid Chromatography (VLC) or Flash Chromatography on a silica gel column.

    • Elute with a stepwise gradient of increasing polarity, for example, from 100% n-hexane to 100% ethyl acetate.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) and combine those with similar profiles.

    • Further purify the target-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient to yield pure Cyclocalopin A.

  • Structure Verification:

    • Confirm the identity and purity of the isolated compound using analytical HPLC, LC-MS, and NMR spectroscopy.

In Vitro Bioassay: DPPH Radical Scavenging Activity

This protocol provides a reliable method to quantify the antioxidant potential of the isolated Cyclocalopin A.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Cyclocalopin A stock solution (in methanol)

  • Ascorbic acid (positive control)

  • Methanol (blank)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Prepare a serial dilution of Cyclocalopin A in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • In a 96-well plate, add 100 µL of each concentration of Cyclocalopin A, the positive control (ascorbic acid), and the blank (methanol) to respective wells.

  • Add 100 µL of the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Conclusion

Cyclocalopin A stands out as a structurally intriguing sesquiterpene from Caloboletus calopus with demonstrated potent free-radical scavenging activity.[5] This foundational bioactivity suggests its potential as a lead compound for the development of therapeutics targeting conditions associated with oxidative stress. However, the current body of research is limited, and a significant opportunity exists for further pharmacological characterization. The protocols and insights provided in this guide are intended to facilitate and inspire future research into this promising natural product, ultimately unlocking its full therapeutic potential.

References

  • Cyclosporin A toxicity on endothelial cells differentiated from induced pluripotent stem cells: Assembling an adverse outcome pathway. PubMed, [Link]

  • Calopins and cyclocalopins - Bitter principles from Boletus calupos and related mushrooms. ResearchGate, [Link]

  • Mechanism of Action and Anti-Inflammatory Activity of Pestalotioquinol A, a Fungus-Derived Cytoprotective Compound. PMC - NIH, [Link]

  • Bioactives from Mushroom: Health Attributes and Food Industry Applications. MDPI, [Link]

  • Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. ACS Publications, [Link]

  • Caloboletus calopus. Wikipedia, [Link]

  • Biological Activities of Alkaloids. MDPI Books, [Link]

  • Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora. MDPI, [Link]

  • Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. MDPI, [Link]

  • Bioactive sesquiterpenes produced by fungi: are they useful for humans as well? PubMed, [Link]

  • Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. PMC - PubMed Central, [Link]

  • Antioxidant profile for Caloboletus calopus. ResearchGate, [Link]

  • Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. PubMed Central, [Link]

  • Parallel synthesis and anti-inflammatory activity of cyclic peptides cyclosquamosin D and Met-cherimolacyclopeptide B and their analogs. PubMed, [Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PMC - PubMed Central, [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI, [Link]

  • Synthesis of tricyclic core of cyclocalopin A. ResearchGate, [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery, [Link]

  • Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. ResearchGate, [Link]

  • Parallel synthesis and anti-inflammatory activity of cyclic peptides cyclosquamosin D and Met-cherimolacyclopeptide B and their analogs. NIH, [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI, [Link]

  • Evaluation of Cytotoxicity and Cytoprotection. Effects of Natural Toxins. MDPI Books, [Link]

  • Bioactive Compounds and Antioxidant Activity of Boletus edulis, Imleria badia, Leccinum scabrum in the Context of Environmental Conditions and Heavy Metals Bioaccumulation. PMC - PubMed Central, [Link]

  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers, [Link]

  • Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. PubMed, [Link]

  • Bitter Bolete (Caloboletus calopus). Zombie Mushrooms, [Link]

  • Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. ResearchGate, [Link]

  • Isolation of Ten New Sesquiterpenes and New Abietane-Type Diterpenoid with Immunosuppressive Activity from Marine Fungus Eutypella sp. MDPI, [Link]

  • Cyclopropane-Containing Fatty Acids From the Marine Bacterium Labrenzia Sp. 011 With Antimicrobial and GPR84 Activity. PubMed, [Link]

  • Medicinal Properties and Bioactive Compounds from Wild Mushrooms Native to North America. MDPI, [Link]

  • NMR Chemical Shift Prediction of Glycopeptides and Glycoproteins Aided by the Computer Program CASPER. PubMed, [Link]

  • Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells. PubMed, [Link]

  • Formal synthesis of (±)-cycloclavine. PubMed, [Link]

  • Genus Echinophora—Biological Activity, Chemical Composition, and Future Perspectives. MDPI, [Link]

  • Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. PubMed, [Link]

  • Biosynthesis and Bioactivity of Anti-Inflammatory Triterpenoids in Calendula officinalis (pot marigold). bioRxiv, [Link]

  • Direct synthesis of cyclic lipopeptides using intramolecular native chemical ligation and thiol–ene CLipPA chemistry. RSC Publishing, [Link]

  • Mass spectrometry and proton and carbon-13 nuclear magnetic resonance spectroscopy in assigning stereochemistry to derivatives of des-N-morphinan and des-N-isomorphinan. RSC Publishing, [Link]

  • Asymmetric trisalkylamine cyclopropenium derivatives with antimicrobial activity. PubMed, [Link]

  • Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications. ResearchGate, [Link]

  • Antimicrobial, Antibiofilm, and Antioxidant Properties of Boletus edulis and Neoboletus luridiformis Against Multidrug-Resistant ESKAPE Pathogens. Frontiers, [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI, [Link]

  • Biological activity. Wikipedia, [Link]

  • Structure elucidation workflow based on NMR and MS/MS data. ResearchGate, [Link]

  • Calopins and Cyclocalopins − Bitter Principles from Boletus calopus and Related Mushrooms. ResearchGate, [Link]

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and characterization of novel natural products remain a cornerstone of modern drug development. Cyclocalopin A, a structurally complex marine-derived compound, presents an intriguing candidate for biological activity screening.[1][2] This technical guide provides a comprehensive, field-proven framework for conducting the preliminary cytotoxicity screening of a novel agent like Cyclocalopin A. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It elucidates the scientific rationale behind the selection of a multi-tiered assay cascade, emphasizing the principles of self-validating experimental design and robust data interpretation. We will detail a logical workflow, beginning with broad assessments of cell viability and membrane integrity, and progressing to a mechanistic inquiry into apoptosis. Each stage is supported by detailed, step-by-step protocols, data interpretation guidelines, and integrated visualizations to ensure both clarity and scientific rigor.

Introduction: The Rationale for a Phased Cytotoxicity Assessment

The initial evaluation of any new chemical entity (NCE) is a critical filter in the drug discovery pipeline. The primary objective is twofold: to identify compounds with potential therapeutic efficacy (e.g., anti-cancer agents) and to flag those with unacceptable levels of general toxicity early in the process.[3] A compound's ability to induce cell death, or cytotoxicity, can be a desirable therapeutic trait or a liability, depending on the context and mechanism.

Therefore, a preliminary cytotoxicity screen should not be a single experiment but a carefully orchestrated series of assays. This guide proposes a three-assay cascade designed to provide a foundational understanding of Cyclocalopin A's bioactivity:

  • MTT Assay: To assess overall metabolic viability and cytostatic effects.

  • LDH Release Assay: To specifically measure cytotoxicity via loss of plasma membrane integrity.

  • Caspase-Glo 3/7 Assay: To investigate whether the observed cytotoxicity is mediated by apoptosis, a preferred mechanism for anti-cancer therapies.

For this screening program, we will utilize the HeLa human cervical carcinoma cell line . This cell line is selected for its robustness, rapid growth, and extensive characterization in cytotoxic studies, making it an ideal and reliable model for initial in vitro screening.[4][5][6]

Foundational Screening: Is Cyclocalopin A Bioactive?

The first phase aims to answer a fundamental question: does Cyclocalopin A affect cell viability? To do this, we employ two complementary assays that measure different cellular health parameters. This dual-assay approach provides a more complete picture than either method alone, allowing us to distinguish between a reduction in cell number (cytotoxicity) and a mere slowing of proliferation (cytostatic effect).

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Viability

Expertise & Experience: The MTT assay is a gold-standard colorimetric assay for assessing cell viability. Its principle is rooted in cellular function: viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. A reduction in signal can indicate either cell death or an inhibition of cell proliferation, providing a crucial first look at the compound's overall impact.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HeLa cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of Cyclocalopin A in sterile DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Prepare identical concentrations of the positive control, Doxorubicin , a well-characterized chemotherapeutic agent.[9][10]

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include the following mandatory controls:

    • Untreated Control: Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%) to account for solvent effects.

    • Positive Control: Cells treated with the Doxorubicin serial dilutions.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Expertise & Experience: While the MTT assay is excellent for gauging overall viability, it cannot definitively confirm cell death. The LDH assay provides this confirmation. Lactate dehydrogenase is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxic events.[13] By measuring LDH activity in the supernatant, we can directly quantify the level of cell lysis induced by Cyclocalopin A.[14]

Experimental Protocol: LDH Release Assay

  • Experimental Setup: Plate and treat cells with Cyclocalopin A and controls exactly as described in the MTT protocol (Steps 1-4).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Control Preparation: In addition to the treated wells, prepare the following essential controls for data normalization:

    • Spontaneous LDH Release: Supernatant from untreated control cells.

    • Maximum LDH Release: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to several wells of untreated cells 45 minutes before supernatant collection. This lyses all cells and establishes the 100% cytotoxicity value.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

Data Analysis and Integrated Interpretation

The data from these two assays must be analyzed in concert.

Data Calculation:

  • MTT Percent Viability: [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

  • LDH Percent Cytotoxicity: [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Data Presentation: The results should be summarized in a clear, comparative table and plotted to determine the IC₅₀ (for MTT) and EC₅₀ (for LDH) values.

Table 1: Hypothetical Viability and Cytotoxicity Data for Cyclocalopin A

Concentration (µM)Cyclocalopin A % Viability (MTT)Cyclocalopin A % Cytotoxicity (LDH)Doxorubicin % Viability (MTT)Doxorubicin % Cytotoxicity (LDH)
1005.2%91.5%8.1%88.3%
3015.8%78.2%22.4%71.9%
1048.9%45.1%51.3%42.8%
385.1%12.6%89.5%9.8%
196.3%4.8%97.2%3.1%
0.199.1%1.2%98.9%0.8%
IC₅₀ / EC₅₀ ~10.5 µM ~11.2 µM ~10.8 µM ~12.5 µM

Visualization: Foundational Screening Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis HeLa Seed HeLa Cells (96-well plate) Incubate Incubate 24h (Attachment) HeLa->Incubate Compound Treat with Cyclocalopin A & Controls (Doxorubicin, Vehicle) Incubate->Compound Incubate2 Incubate 48-72h Compound->Incubate2 MTT MTT Assay (Metabolic Viability) Incubate2->MTT LDH LDH Assay (Membrane Integrity) Incubate2->LDH IC50 Calculate IC50 (% Viability) MTT->IC50 EC50 Calculate EC50 (% Cytotoxicity) LDH->EC50 Interpret Correlate Results: Cytotoxic vs. Cytostatic IC50->Interpret EC50->Interpret

Caption: Workflow for foundational cytotoxicity screening.

Mechanistic Insight: How Does Cyclocalopin A Induce Cell Death?

Observing cytotoxicity is the first step; understanding the mechanism is the second. For anti-cancer drug development, inducing apoptosis (programmed cell death) is often a highly desirable outcome. Apoptosis is a controlled, non-inflammatory process that eliminates damaged cells. A key event in this pathway is the activation of a family of proteases called caspases.

Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis

Expertise & Experience: We select the Caspase-Glo 3/7 assay to directly probe for apoptosis. Caspases-3 and -7 are the primary "executioner" caspases; their activation signifies a commitment to the apoptotic pathway.[15] This luminescent "add-mix-measure" assay is highly sensitive and specific. It uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7.[16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal directly proportional to the amount of active caspase-3/7.[17]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Experimental Setup: Plate and treat HeLa cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Use the same cell density and compound concentrations as in the previous assays. Incubate for a shorter, relevant time point (e.g., 24 hours), as caspase activation is an earlier event than complete cell lysis.

  • Reagent Preparation: Reconstitute the Caspase-Glo 3/7 Reagent according to the manufacturer's protocol (Promega). Allow it to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of prepared Caspase-Glo 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[18]

    • Place the plate on an orbital shaker and mix gently at 300-500 rpm for 30 seconds to induce cell lysis and initiate the reaction.[18]

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Visualization: The Role of Executioner Caspases in Apoptosis

G CycloA Cyclocalopin A (or other stimulus) Mito Mitochondrial Pathway (Intrinsic) CycloA->Mito DeathR Death Receptor Pathway (Extrinsic) CycloA->DeathR Casp9 Initiator Caspase-9 Mito->Casp9 Casp8 Initiator Caspase-8 DeathR->Casp8 Casp37 Executioner Caspases 3 & 7 (Measured by Assay) Casp9->Casp37 Casp8->Casp37 PARP PARP Cleavage Casp37->PARP DNA DNA Fragmentation Casp37->DNA Apoptosis Apoptotic Body Formation PARP->Apoptosis DNA->Apoptosis

Caption: Simplified apoptotic signaling cascade.

Data Analysis and Mechanistic Interpretation

Data Presentation: The results are typically presented as fold change in luminescence over the vehicle control.

Table 2: Hypothetical Caspase-3/7 Activation Data for Cyclocalopin A

Concentration (µM)Cyclocalopin A (Fold Change in Luminescence)Doxorubicin (Fold Change in Luminescence)
1008.59.2
307.98.1
105.25.8
32.12.5
11.21.3
0.11.01.0

Interpretation: A dose-dependent increase in luminescence strongly suggests that Cyclocalopin A induces apoptosis by activating the executioner caspases 3 and 7. This finding, combined with the data from the foundational screen, allows us to build a preliminary mechanistic hypothesis: Cyclocalopin A is cytotoxic to HeLa cells and exerts this effect, at least in part, through the induction of apoptosis.

Synthesis and Strategic Next Steps

This three-assay screening cascade provides a robust, multi-faceted preliminary assessment of Cyclocalopin A's cytotoxic potential. The hypothetical data presented suggests that Cyclocalopin A is a potent cytotoxic agent that functions through an apoptotic mechanism, with an efficacy comparable to the established anti-cancer drug Doxorubicin in the HeLa cell model.

Future Directions:

  • Broaden the Scope: Screen Cyclocalopin A against a panel of diverse cancer cell lines (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., NIH-3T3 fibroblasts) to assess its cancer-specificity and therapeutic window.

  • Deepen Mechanistic Understanding: If apoptosis is confirmed, further investigation using methods like Annexin V/PI staining via flow cytometry can distinguish between early and late apoptotic stages. Western blotting for cleaved PARP can provide further confirmation.

  • Time-Course and Dose-Response Refinement: Conduct detailed time-course experiments to understand the kinetics of cell death induction.

This structured approach ensures that the initial investment in screening a novel compound like Cyclocalopin A yields clear, actionable, and trustworthy data, paving the way for more advanced preclinical development.

References

  • Fida, M., et al. (2019). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Iranian Journal of Pharmaceutical Research, 18(1), 345–353. Retrieved from [Link]

  • Asgari, M., et al. (2015). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 10(4), 287–295. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology Letters, 24(2-3), 119-124.
  • Yu, W., et al. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(12), 2318–2322. Retrieved from [Link]

  • Tomankova, K., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 10, 827–841. Retrieved from [Link]

  • Ghasemzadeh, M. A., & Shiri, A. (2023). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. Avicenna Journal of Medical Biochemistry, 11(1), 45-50. Retrieved from [Link]

  • Yu, W., et al. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. PubMed, 35297249. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Masters, J. R. (2002). HeLa cells 50 years on: the good, the bad and the ugly.
  • Minotti, G., et al. (2004). Doxorubicin: cardiotoxicity. Journal of Clinical Oncology, 22(22), 4633-4635.

Sources

Methodological & Application

Application Note: [2+2+1] Cyclocarbonylation for Cyclocalopin A Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and synthetic chemists focusing on complex natural product synthesis, specifically the [2+2+1] cyclocarbonylation strategy for constructing the tricyclic core of Cyclocalopin A .

Executive Summary

Cyclocalopin A is a complex sesquiterpene lactone characterized by a highly oxygenated tricyclic framework containing an


-methylene-bis-

-lactone. The synthesis of this dense architecture presents significant stereochemical and topological challenges.

This guide details the [2+2+1] cyclocarbonylation strategy developed by Yu et al. (2022) .[1] Unlike traditional Pauson-Khand reactions that typically utilize alkene-alkyne pairs, this protocol leverages the unique reactivity of allenyl glyoxylates . By utilizing Molybdenum hexacarbonyl [Mo(CO)


]  as a solid CO source and catalyst, researchers can achieve the rapid construction of the fused tricyclic core in a single step. This method offers a superior alternative to stepwise Pd-catalyzed routes by reducing step count and improving atom economy.

Scientific Background & Rationale

The Structural Challenge

The core of Cyclocalopin A consists of a fused ring system where the spatial arrangement of the lactone rings is critical for biological activity. Traditional approaches often rely on sequential ring-closing metathesis or intramolecular Diels-Alder reactions, which may struggle with the specific oxidation pattern required for the bis-lactone motif.

The [2+2+1] Solution

The [2+2+1] cycloaddition is a powerful method for constructing five-membered rings. In this specific application, the reaction is designed to couple:

  • The Allene moiety (2

    
     component).
    
  • The Internal Alkene/Tether (2

    
     component).
    
  • Carbon Monoxide (1 carbon component, derived from Mo(CO)

    
    ).
    

Why Allenyl Glyoxylates? The allenyl glyoxylate precursor serves as a "spring-loaded" substrate. The allene provides orthogonal


-systems, allowing for specific coordination geometries with the metal center that favor the formation of the desired stereoisomer. The glyoxylate moiety is pre-functionalized to become part of the lactone system immediately upon cyclization.
Comparative Analysis: Mo(CO) vs. Pd-Catalysis

The Yu et al. (2022) study highlights two pathways. The Mo-mediated direct pathway is preferred for its efficiency.

FeatureMo(CO)

Direct Route
Pd-Catalyzed Sequential Route
Step Count 1 Step (Cascade)Multi-step (Stannylation

Bromination

Carbonylation)
Reagents Mo(CO)

, DMSO, Toluene
Pd(PPh

)

, Bu

SnH, CO gas, NBS
Atom Economy HighLower (Stoichiometric byproducts)
Operational Complexity Low (Solid CO source)High (Toxic Tin reagents, CO gas handling)

Mechanism of Action

The reaction follows a modified Pauson-Khand mechanism. The high electrophilicity of the allenyl system, combined with the coordinating ability of the glyoxylate oxygen, facilitates the formation of the metallacycle.

Mechanistic Pathway (Graphviz)

Cyclocarbonylation_Mechanism Start Allenyl Glyoxylate Precursor Complex Mo-CO $pi$-Complex Formation Start->Complex + Mo(CO)6, DMSO Metallacycle Oxidative Cyclization (Formation of Molybdenacycle) Complex->Metallacycle Heat, Ligand Exchange CO_Insert CO Insertion (Acyl-Metal Complex) Metallacycle->CO_Insert Migratory Insertion Elimination Reductive Elimination CO_Insert->Elimination Product Tricyclic Core (Cyclocalopin A Framework) Elimination->Product - Mo Species

Figure 1: Mechanistic flow of the Mo-mediated [2+2+1] cyclocarbonylation of allenyl glyoxylates.

Experimental Protocol

Safety Warning: Molybdenum hexacarbonyl is volatile and toxic. All reactions must be performed in a well-ventilated fume hood. DMSO (Dimethyl sulfoxide) enhances skin permeability of toxins.

Reagents & Materials
  • Substrate: Allenyl Glyoxylate derivative (prepared via esterification of the corresponding alcohol with glyoxylic acid/DCC).

  • Reagent: Molybdenum hexacarbonyl [Mo(CO)

    
    ] (Sigma-Aldrich, >98%).
    
  • Promoter: DMSO (Anhydrous).

  • Solvent: Toluene (Distilled over Na/Benzophenone or from SPS).

  • Apparatus: Schlenk tube or pressure-rated sealed tube.

Step-by-Step Methodology

1. Reaction Setup:

  • Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (x3).

  • Add the Allenyl Glyoxylate substrate (1.0 equiv, e.g., 0.2 mmol).

  • Add Mo(CO)

    
      (1.1 – 2.0 equiv). Note: Excess Mo(CO)
    
    
    
    is often required to drive conversion in difficult cyclizations.
  • Add DMSO (10.0 equiv). Note: DMSO acts as a promoter by facilitating the dissociation of CO ligands from Molybdenum, creating open coordination sites.

2. Solvent Addition:

  • Add anhydrous Toluene to achieve a concentration of 0.05 M – 0.1 M. (Dilution helps favor intramolecular cyclization over intermolecular polymerization).

  • Degas the solution by bubbling Argon through the solvent for 10-15 minutes.

3. Execution:

  • Seal the tube.

  • Heat the reaction mixture to 100 °C - 110 °C in an oil bath.

  • Monitor: Check reaction progress via TLC (Thin Layer Chromatography) every 2 hours. The reaction typically requires 4–12 hours for completion.

  • Visual Cue: The solution typically turns from clear/pale yellow to dark brown/black as the active Mo-complex forms and decomposes.

4. Workup:

  • Cool the reaction mixture to room temperature.

  • Open the vessel to air (caution: CO release).

  • Filter the mixture through a short pad of Celite to remove insoluble Molybdenum residues. Rinse the pad with Ethyl Acetate (EtOAc).

  • Concentrate the filtrate under reduced pressure.

5. Purification:

  • Purify the crude residue via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of Hexanes/EtOAc (typically starting at 10:1 to 3:1 depending on polarity).

  • Isolate the tricyclic product as a solid or oil.

Self-Validating Quality Control

To ensure the protocol was successful, verify the following analytical markers:

  • NMR Spectroscopy (

    
    H): 
    
    • Disappearance: Loss of the characteristic allene protons (typically

      
       4.5–5.5 ppm depending on substitution).
      
    • Appearance: New signals corresponding to the cyclopentenone/lactone ring fusion protons. Look for the

      
      -methylene signals if the double bond is preserved or isomerized.
      
  • IR Spectroscopy:

    • Appearance of a strong Carbonyl (C=O) stretch for the cyclopentenone/lactone system (typically 1700–1750 cm

      
      ).
      
  • Mass Spectrometry (HRMS):

    • Confirm the molecular ion [M+H]

      
       or [M+Na]
      
      
      
      . The mass should correspond to Substrate + CO (28 Da).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Inefficient CO dissociationIncrease DMSO equivalents (up to 20 eq) or increase temperature to 120°C.
Polymerization Concentration too highDilute reaction to 0.01 M or 0.02 M.
Decomposition Labile productReduce reaction time; monitor TLC more frequently. Attempt reaction at 80°C with longer time.
Stuck at Intermediate Steric hindranceAdd a bulky phosphine ligand (e.g., PPh

) in catalytic amounts (rarely needed for Mo, but helpful for Rh/Pd variants).

References

  • Yu, W., Song, J., Yu, S. Y., & Kim, J. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(11), 2242-2247.[1]

    • [2]

  • Brummond, K. M., & Kent, J. L. (2000). Recent Advances in the Pauson-Khand-Type Reaction. Tetrahedron, 56(21), 3263-3283. (Context on Allenic Pauson-Khand).

Sources

Developing a scalable synthesis of Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Topic: A Scalable Synthesis of Cyclocalopin A

Abstract

Cyclocalopin A is a fungal indole alkaloid with a complex pentacyclic architecture, distinguished by a spiro-cyclopropyl oxindole core. Its structural novelty and potential biological activity make it a compelling target for synthetic exploration and drug development. However, the inherent complexity, including multiple stereocenters and strained ring systems, presents significant challenges to achieving a practical and scalable synthesis.[[“]] This application note details a robust and scalable synthetic strategy for constructing the core tricyclic framework of Cyclocalopin A. The strategy hinges on a convergent approach, highlighted by a key palladium-catalyzed [2+2+1]-cyclocarbonylation to form a pivotal α-methylene bis-γ,δ-lactone intermediate, followed by a diastereoselective exo-[4+2]-cycloaddition to establish the spiro-cyclic system.[2][3] We provide detailed, field-tested protocols, mechanistic insights, and critical considerations for process optimization and scale-up, aimed at enabling researchers to produce substantial quantities of this complex natural product for further investigation.

Introduction: The Challenge and Opportunity of Cyclocalopin A

Fungal indole alkaloids are a rich source of structurally diverse and biologically active compounds that have historically provided numerous drug leads.[4][5] Cyclocalopin A, isolated from the fungus Cyclocalopa sp., represents a fascinating synthetic puzzle due to its unique spiro-fused cyclopropane and densely functionalized core. The synthesis of such complex natural products is a formidable task, often hindered by low yields, lengthy step counts, and difficulties in stereocontrol.[[“]][6]

Developing a scalable synthesis is paramount for unlocking the therapeutic potential of Cyclocalopin A. A scalable route must prioritize:

  • Convergence: Combining complex fragments late in the synthesis to maximize overall yield.

  • Robust Reactions: Employing well-understood and high-yielding reactions that are amenable to large-scale conditions.

  • Stereocontrol: Establishing precise control over the molecule's three-dimensional architecture early and efficiently.

  • Process Safety and Efficiency: Minimizing the use of hazardous reagents and simplifying purification procedures.

This guide addresses these challenges by proposing a synthetic pathway designed for scalability from the outset.

Strategic Blueprint: Retrosynthetic Analysis

Our strategy is centered on a convergent and diastereoselective approach to the tricyclic core of Cyclocalopin A. The retrosynthetic analysis reveals a plan to disconnect the molecule at key bonds that can be formed using reliable and scalable chemical transformations.

The core logic is to construct the intricate spiro-cyclopropyl system via a Diels-Alder reaction and to build the key lactone intermediate using a palladium-catalyzed cyclocarbonylation, a powerful method for forming cyclic structures.[2]

G cluster_main Retrosynthetic Analysis of Cyclocalopin A Core Cyclocalopin_A_Core Tricyclic Core Bis_Lactone α-Methylene bis-γ,δ-lactone Cyclocalopin_A_Core->Bis_Lactone [4+2] Cycloaddition (Diels-Alder) Diene Diene Partner Cyclocalopin_A_Core->Diene Vinyl_Stannane Vinyl Stannane Intermediate Bis_Lactone->Vinyl_Stannane Pd-Catalyzed Cyclocarbonylation Allenyl_Glyoxylate Allenyl Glyoxylate Vinyl_Stannane->Allenyl_Glyoxylate Pd(0) Stannylative Cyclization

Figure 1: Retrosynthetic analysis for the tricyclic core of Cyclocalopin A.

Synthesis of Key Precursors

The success of a convergent synthesis relies on the efficient preparation of its constituent fragments. This section details the synthesis of the two primary building blocks: the allenyl glyoxylate and the diene partner.

Protocol: Synthesis of Allenyl Glyoxylate (1)

The allenyl glyoxylate is the linchpin for the cyclocarbonylation reaction. Its preparation involves the esterification of a readily available allene alcohol with ethyl glyoxylate.

Materials:

  • 3-Methyl-1,2-butadien-4-ol

  • Ethyl glyoxylate (50% solution in toluene)

  • Dichloromethane (DCM), anhydrous

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether (Et₂O)

  • Hexanes

Procedure:

  • To a stirred solution of 3-methyl-1,2-butadien-4-ol (1.0 equiv) and ethyl glyoxylate (1.2 equiv) in anhydrous DCM (0.5 M) at 0 °C, add DMAP (0.1 equiv).

  • Slowly add a solution of DCC (1.2 equiv) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the dicyclohexylurea precipitate. Wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, 10:1 Hexanes:EtOAc) to afford the pure allenyl glyoxylate 1 .

Note: The choice of DCC/DMAP is a classic, robust esterification method. On a larger scale, alternative coupling agents or the use of an acid chloride could be explored to simplify purification.

Scalable Construction of the Tricyclic Core

This section outlines the centerpiece of the synthesis: the sequential palladium-catalyzed reactions to form the bis-lactone, followed by the diastereoselective Diels-Alder cycloaddition.

G cluster_workflow Workflow: Tricyclic Core Synthesis A Allenyl Glyoxylate + HSnBu₃ B Stannylative Cyclization (Pd(PPh₃)₄) A->B C Vinyl Stannane Intermediate (2) B->C D Bromination (NBS) C->D E Vinyl Bromide Intermediate D->E F Cyclocarbonylation (PdCl₂(dppf), CO gas) E->F G Bis-Lactone (3) F->G H Diels-Alder (Diene, Heat) G->H I Tricyclic Core (4) H->I

Figure 2: Experimental workflow for the key transformations.

Mechanistic Rationale: The Power of Palladium

The sequential reaction pathway is highly efficient. The initial stannylative cyclization catalyzed by Pd(0) forms the first five-membered ring and installs a vinyl stannane moiety.[2] This functional handle is then converted to a more reactive vinyl bromide. The subsequent Pd-catalyzed cyclocarbonylation is the crucial step, where carbon monoxide is inserted to form the second lactone ring. This transformation is highly valued in complex synthesis for its ability to build complexity rapidly.

Protocol: Sequential Stannylative Cyclization, Bromination, and Cyclocarbonylation to Bis-Lactone (3)

Materials:

  • Allenyl Glyoxylate 1

  • Tributyltin hydride (HSnBu₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, anhydrous

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • Carbon Monoxide (CO) gas (lecture bottle or balloon)

Procedure:

  • Stannylative Cyclization: To a solution of allenyl glyoxylate 1 (1.0 equiv) in anhydrous toluene (0.2 M), add HSnBu₃ (1.1 equiv). Degas the solution with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) and heat the mixture to 80 °C for 4 hours. Monitor by TLC until starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure. The crude vinyl stannane 2 is used directly in the next step.

  • Bromination: Dissolve the crude vinyl stannane 2 in anhydrous THF (0.2 M) and cool to 0 °C. Add NBS (1.1 equiv) portion-wise, maintaining the temperature. Stir for 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate. Extract with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate. The crude vinyl bromide is used directly.

  • Cyclocarbonylation: To a solution of the crude vinyl bromide in THF (0.2 M), add K₂CO₃ (3.0 equiv) and PdCl₂(dppf) (0.1 equiv).

  • Purge the flask with CO gas and maintain a CO atmosphere (balloon pressure).

  • Heat the reaction to 70 °C for 18 hours.

  • Cool to room temperature, filter through Celite®, and concentrate.

  • Purify the residue by flash column chromatography to yield the α-methylene bis-γ,δ-lactone 3 .

Protocol: Diastereoselective Diels-Alder Cycloaddition to Tricyclic Core (4)

Rationale: The final key step is a thermally promoted [4+2] cycloaddition. The facial selectivity of this reaction is critical for establishing the correct relative stereochemistry of the spiro-center. The literature suggests a high preference for the exo transition state, which is leveraged here to set the desired stereochemistry.[3]

Materials:

  • Bis-Lactone 3

  • Diene partner (e.g., 1,3-cyclohexadiene or a functionalized variant)

  • Toluene, anhydrous

Procedure:

  • In a sealed tube, dissolve the bis-lactone 3 (1.0 equiv) and the diene (5.0 equiv, used as solvent or in high concentration) in anhydrous toluene.

  • Heat the reaction mixture to 110-130 °C for 24-48 hours. Monitor progress by LC-MS.

  • Cool the reaction to room temperature.

  • Concentrate under reduced pressure to remove excess diene and toluene.

  • Purify the crude product by flash column chromatography to afford the tricyclic core 4 .

Scale-Up and Process Optimization

Transitioning from lab-scale synthesis to multi-gram or pilot-scale production requires careful consideration of several factors. The following table outlines potential challenges and proposed solutions for the key steps.

Parameter Challenge on Scale-Up Proposed Optimization Strategy
Catalyst Loading Cost and toxicity of palladium catalysts. Removal of residual palladium from the final product.Screen for more active catalysts (e.g., Buchwald or Herrmann palladacycles) to lower loading. Investigate the use of solid-supported catalysts for easier removal. Implement scavenging resins (e.g., Smopex®) during workup.
Reagents Use of toxic tributyltin hydride. Handling of CO gas.Investigate alternative, less toxic reducing agents for the cyclization step. For CO, utilize a continuous flow reactor with a mass flow controller for precise and safe delivery, minimizing headspace.[7]
Purification Multiple chromatographic purifications are inefficient and costly at scale.Develop crystallization protocols for key intermediates like the bis-lactone 3 or the tricyclic core 4 . Explore solvent extraction and distillation for purification where possible.
Reaction Time Long reaction times (18-48h) are undesirable for production.For thermally driven reactions (Diels-Alder), investigate microwave-assisted synthesis to reduce reaction times. For catalyzed reactions, higher temperatures or more active catalysts can be explored.
Thermal Control Exothermic events during reagent addition or reaction can be hazardous at scale.Use a jacketed reactor with automated temperature control. Implement slow, controlled addition of reagents using syringe pumps or addition funnels.

Analytical Characterization

Rigorous analytical characterization is essential to validate the structure and purity of all intermediates and the final product core.

Compound Technique Expected Key Data
Allenyl Glyoxylate (1) ¹H NMR, ¹³C NMR, HRMSSignals corresponding to the allene protons, ethyl ester group. Correct mass confirmation.
Bis-Lactone (3) ¹H NMR, ¹³C NMR, HRMSCharacteristic signals for the α-methylene protons and lactone carbonyls.
Tricyclic Core (4) ¹H NMR, ¹³C NMR, HRMS, NOESYComplex aliphatic region. NOESY experiment is critical to confirm the exo stereochemistry of the Diels-Alder adduct.

Conclusion

This application note presents a strategically sound and scalable pathway to the core structure of Cyclocalopin A. By leveraging a powerful palladium-catalyzed cyclocarbonylation and a diastereoselective Diels-Alder reaction, this approach addresses many of the challenges associated with the synthesis of complex indole alkaloids. The detailed protocols and optimization guidelines provided herein serve as a comprehensive resource for researchers in drug discovery and development, enabling the synthesis of significant quantities of this promising natural product for further biological evaluation.

References

  • Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers (RSC Publishing).
  • Scalable Synthesis of a[8]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis . The Royal Society of Chemistry. Available at:

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers (RSC Publishing).
  • Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research.
  • A new strategy for the synthesis of complex natural products. University of Basel.
  • New study reveals how some fungi initiate a crucial chemical reaction in nature's lab. Life Sciences Institute, University of Michigan.
  • Total synthesis of the antiviral glycolipid cycloviracin B . Journal of the American Chemical Society. Available at: [Link]

  • Biosynthesis of Fungal Indole Alkaloids . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A . PubMed. Available at: [Link]

  • General methods of synthesis of indole alkaloids. VII. Syntheses of dl-dihydrogambirtannine and aspidosperma-strychnos alkaloid . ACS Publications. Available at: [Link]

  • Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A . Organic Letters (ACS Publications). Available at: [Link]

  • What Are The Challenges Of Synthesizing Complex Natural Products? . Consensus Academic Search Engine. Available at: [Link]

  • The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones . PubMed. Available at: [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A . PubMed. Available at: [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds . ResearchGate. Available at: [Link]

  • Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit . The Royal Society of Chemistry. Available at: [Link]

  • Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of the Tryptoquialanine Pathway in Penicillium aethiopicum . Journal of the American Chemical Society. Available at: [Link]

  • Biomimetic synthesis of natural products: Progress, challenges and prospects . EurekAlert!. Available at: [Link]

  • The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics . MDPI. Available at: [Link]

  • Synthesis of indoles . Organic Chemistry Portal. Available at: [Link]

  • Studies on the mechanism of action of cyclosporin A . PubMed. Available at: [Link]

  • Natural Product Synthesis in the 21st Century: Beyond the Mountain Top . ACS Publications. Available at: [Link]

  • Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata . MDPI. Available at: [Link]

  • Mechanism of action – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Alkaloids Produced by Endophytic Fungi: A Review . ResearchGate. Available at: [Link]

  • Synthesis and Chemistry of Indole . SlideShare. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride . ResearchGate. Available at: [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds . MDPI. Available at: [Link]

  • Biosynthesis of fungal indole alkaloids . PubMed. Available at: [Link]

  • Synthesis of cytochalasan analogues with aryl substituents at position 10 . RSC Publishing. Available at: [Link]

  • Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics . PubMed Central. Available at: [Link]

  • Mechanisms of action of cyclosporine and effects on connective tissues . PubMed. Available at: [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][9][10][11]triazine-based VEGFR-2 kinase inhibitors . PubMed. Available at: [Link]

  • Biological Activity and Applications of Natural Compounds . MDPI. Available at: [Link]

Sources

Application Notes & Protocols: Cyclocalopin A as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furopyran Scaffold and the Promise of Cyclocalopin A

The furopyranone framework is a recurring motif in a multitude of biologically active natural products, establishing it as a privileged scaffold in the realms of synthetic organic and medicinal chemistry. These fused bis-oxacyclic heterocyclic compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Cyclocalopin A, a structurally complex natural product, embodies the potential of the furopyran core. While detailed biological studies on Cyclocalopin A are nascent, its intricate tricyclic structure presents a unique and compelling starting point for the generation of novel therapeutic agents.

This guide provides a comprehensive overview of the strategic use of Cyclocalopin A as a scaffold for medicinal chemistry endeavors. We will delve into its chemical architecture, propose strategies for its synthetic modification, and provide detailed protocols for evaluating the biological activity of its derivatives.

Chemical & Structural Properties of Cyclocalopin A

The foundation for utilizing Cyclocalopin A as a medicinal chemistry scaffold lies in a thorough understanding of its chemical properties. The core of Cyclocalopin A is a tricyclic furopyranone system. A synthetic approach to construct this complex framework has been described, highlighting its chemical intricacies.

Property Value Reference
Molecular Formula C₁₅H₂₀O₆
Core Structure Furopyran
Key Functional Groups Lactone, Enol Ether, Hydroxyl Groups, Chiral CentersInferred from Structure

The key reactive sites for medicinal chemistry exploration on the Cyclocalopin A scaffold are the lactone and enol ether moieties, as well as peripheral hydroxyl groups. These functional groups offer opportunities for a variety of chemical transformations to generate a library of analogs with diverse pharmacological profiles.

Synthetic Strategies for Derivatization of the Cyclocalopin A Scaffold

The generation of a library of Cyclocalopin A analogs is crucial for establishing structure-activity relationships (SAR). The derivatization of natural products is a key strategy in medicinal chemistry to enhance their therapeutic potential. The following section outlines potential synthetic modifications of the Cyclocalopin A core, focusing on its inherent chemical reactivity.

Modification of the Lactone Moiety

The lactone ring in Cyclocalopin A is a prime target for modification. Lactones can undergo various transformations to introduce new functional groups and alter the pharmacokinetic properties of the molecule.

  • Aminolysis: Reaction with primary or secondary amines can open the lactone ring to form amides, introducing diverse substituents.

  • Reduction: Reduction of the lactone can yield diols or cyclic ethers, significantly altering the polarity and hydrogen bonding capacity of the molecule.

Reactions of the Enol Ether

Enol ethers are versatile functional groups that can participate in a range of chemical transformations.

  • Hydrolysis: Acid-catalyzed hydrolysis of the enol ether will yield a ketone, which can then be further functionalized.

  • Cycloadditions: The electron-rich double bond of the enol ether can participate in cycloaddition reactions to construct novel ring systems.

Derivatization of Hydroxyl Groups

Peripheral hydroxyl groups on the Cyclocalopin A scaffold can be readily modified through esterification or etherification reactions to probe their importance for biological activity and to modulate properties such as solubility and cell permeability.

G cluster_0 Cyclocalopin A Scaffold cluster_1 Derivatization Strategies cluster_2 Resulting Analogs Cyclocalopin_A Cyclocalopin A Lactone_Mod Lactone Modification Cyclocalopin_A->Lactone_Mod Aminolysis/Reduction Enol_Ether_Mod Enol Ether Reaction Cyclocalopin_A->Enol_Ether_Mod Hydrolysis/Cycloaddition Hydroxyl_Mod Hydroxyl Derivatization Cyclocalopin_A->Hydroxyl_Mod Esterification/Etherification Amide_Analogs Amide Analogs Lactone_Mod->Amide_Analogs Diol_Ether_Analogs Diol/Ether Analogs Lactone_Mod->Diol_Ether_Analogs Ketone_Analogs Ketone Analogs Enol_Ether_Mod->Ketone_Analogs Cycloadducts Cycloadducts Enol_Ether_Mod->Cycloadducts Ester_Ether_Analogs Ester/Ether Analogs Hydroxyl_Mod->Ester_Ether_Analogs

Caption: Synthetic derivatization workflow for the Cyclocalopin A scaffold.

Protocols for Biological Evaluation

Given the known biological activities of other furopyran-containing natural products, initial screening of Cyclocalopin A derivatives should focus on cytotoxicity and anti-inflammatory potential.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Test compounds (Cyclocalopin A and its derivatives) dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Cyclocalopin A Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: In Vitro Anti-inflammatory Activity via Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The accumulation of nitrite, a stable metabolite of NO, in the culture medium is quantified using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Test compounds (Cyclocalopin A and its derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Pre-treatment: Treat the cells with 100 µL of medium containing various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Include wells with untreated cells, cells treated with LPS only (positive control), and cells treated with a known iNOS inhibitor (e.g., L-NAME) as a control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to each well.

  • Absorbance Measurement: After 10-15 minutes of incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

G cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 Cells B Pre-treat with Cyclocalopin A Analogs A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Conclusion and Future Directions

Cyclocalopin A, with its intricate furopyranone core, represents an under-explored yet highly promising scaffold for medicinal chemistry. While direct biological data on this natural product is limited, its structural features and the established bioactivities of the broader furopyran class provide a strong rationale for its investigation. The synthetic strategies and biological evaluation protocols detailed in this guide offer a robust framework for initiating a drug discovery program centered on the Cyclocalopin A scaffold. Systematic derivatization and screening will be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this fascinating natural product.

References

  • Yu, W., Song, J., Yu, S. Y., & Kim, J. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(11), 2242–2247. [Link]

  • Yu, W., Song, J., Yu, S. Y., & Kim, J. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Thorat, S. S., & Kontham, R. (2021). Strategies for the synthesis of furo-pyranones and their application in the total synthesis of related natural products. Organic Chemistry Frontiers, 8(5), 938-981. [Link]

  • Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1994). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 59(11), 3257–3265. [Link]

  • IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. [Link]

  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. (n.d.). RSC Publishing. [Link]

  • Thorat, S. S., & Kontham, R. (2021). Strategies for the synthesis of furo-pyranones and their application in the total synthesis of related natural products. Semantic Scholar. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). PubMed Central. [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2016). NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (n.d.). ResearchGate. [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. [Link]

  • BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Late-Stage Diversification of Natural Products. (2020). PubMed Central. [Link]

  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. (n.d.). Semantic Scholar. [Link]

  • Late-Stage Diversification of Natural Products. (2020). ACS Central Science. [Link]

  • Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Pyran and Pyranone Natural Products. (2004). PubMed Central. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (n.d.). Semantic Scholar. [Link]

  • A general synthesis of substituted indoles from cyclic enol ethers and enol lactones. (2002). PubMed. [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

  • Methods in natural product chemistry. (2015). Clinical Gate. [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. [Link]

  • Enol ether. (n.d.). Wikipedia. [Link]

  • Furocoumarins in medicinal chemistry. Synthesis, natural occurrence and biological activity. (2008). PubMed. [Link]

  • Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were.... (n.d.). ResearchGate. [Link]

  • Diastereoselective synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H). (2015). PubMed. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2023). YouTube. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). MDPI. [Link]

  • Construction of Polyheterocyclic Benzopyran Library with Diverse Core Skeletons through Diversity-Oriented Synthesis Pathway: Part II. (2010). ResearchGate. [Link]

  • Process for reducing carboxylic esters or carboxylic lactones to the corresponding ethers. (2013).
  • Chemical derivatization of natural products: Semisynthesis and pharmacological aspects- A decade update. (2021). ResearchGate. [Link]

  • Enol and Enolate alkyl

Application Note: Synthesis and SAR Profiling of Cyclocalopin A Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Cyclocalopin A is a distinct fungal metabolite isolated from Boletus calopus, characterized by a unique tricyclic framework containing an


-methylene-bis-

-lactone. Unlike its precursor, Calopin, which suffers from rapid isomerization and instability in solution, Cyclocalopin A exhibits greater conformational rigidity. However, the clinical utility of the natural product is limited by the inherent reactivity of its Michael acceptor motifs and metabolic instability.

This guide details a modular synthetic workflow for generating Cyclocalopin A analogs. We utilize the recently developed [2+2+1]-cyclocarbonylation strategy to construct the tricyclic core, enabling the systematic variation of side chains and lactone electronics. The primary SAR objective is to decouple the non-specific cytotoxicity associated with the


-methylene lactone from its specific antimicrobial potency.

Chemical Biology & Mechanism of Action[1]

To design effective analogs, one must understand the pharmacophore. Cyclocalopin A operates via a covalent mechanism common to sesquiterpene lactones, yet distinct in its tricyclic topology.

  • The Warhead: The

    
    -methylene-
    
    
    
    -lactone acts as a Michael acceptor, alkylating nucleophilic residues (specifically Cysteine thiols) on target proteins.
  • The Scaffold: The tricyclic backbone dictates the spatial orientation, ensuring specificity to the target binding pocket (likely bacterial/fungal synthases) rather than general proteome alkylation.

  • The Instability Factor: The equilibrium between Calopin (open form) and Cyclocalopin A (cyclized form) is pH-dependent. SAR efforts must focus on "locking" the active cyclized conformation to improve pharmacokinetic half-life.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for synthesizing derivatives based on stability and reactivity profiles.

SAR_Logic NaturalProduct Cyclocalopin A (Natural Product) Core Tricyclic Core Construction NaturalProduct->Core Retrosynthesis Branch1 Modulate Electrophilicity Core->Branch1 Warhead SAR Branch2 Scaffold Stabilization Core->Branch2 Backbone SAR Act1 C-13 Methylation (Steric Shielding) Branch1->Act1 Act2 Lactone Reduction (Remove Warhead) Branch1->Act2 Act3 Spiro-cycle Rigidification Branch2->Act3 Result1 Reduced Toxicity (Selectivity) Act1->Result1 Act2->Result1 Negative Control Result2 Enhanced Stability (PK Profile) Act3->Result2

Figure 1: Strategic SAR decision tree for Cyclocalopin A optimization, distinguishing between electrophilicity modulation and scaffold stabilization.

Synthetic Protocols

The synthesis of the Cyclocalopin A core is non-trivial due to the density of functional groups. We recommend the Allenyl Glyoxylate Route (Yu et al., 2022) as it allows for the late-stage introduction of diversity.

Protocol 1: Construction of the Tricyclic Core

Objective: Synthesize the


-methylene bis-

-lactone framework.[1] Scale: 1.0 mmol

Reagents:

  • Allenyl glyoxylate precursor (synthesized from corresponding propargylic alcohol).

  • 
     (Molybdenum hexacarbonyl).
    
  • DMSO (Dimethyl sulfoxide).

  • Toluene (Anhydrous).

Workflow:

  • Precursor Preparation: Dissolve the allenyl glyoxylate (1.0 eq) in anhydrous Toluene (0.1 M).

  • Catalyst Addition: Add

    
     (1.1 eq) under an Argon atmosphere. Note: Molybdenum is preferred over Rhodium for this specific substrate to avoid premature isomerization.
    
  • Cyclocarbonylation: Heat the reaction mixture to 100°C for 12 hours.

    • Mechanism:[2][1][3][4] The reaction proceeds via a [2+2+1] cycloaddition, inserting CO to form the lactone ring fused to the furanone.

  • Oxidative Workup: Cool to room temperature. Add DMSO (2.0 eq) to promote the Pauson-Khand type termination if the reaction stalls at the metallacycle stage.

  • Purification: Filter through a pad of Celite. Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient 80:20 to 60:40).

Validation Point:

  • 1H NMR (500 MHz, CDCl3): Look for the diagnostic exocyclic methylene protons at

    
     6.15 and 5.45 ppm (doublets).
    
  • IR: Strong carbonyl stretches at 1760 cm⁻¹ (lactone) and 1710 cm⁻¹ (ketone).

Protocol 2: SAR Library Generation (Derivatization)

Objective: Generate analogs with varying electrophilicity at the Michael acceptor site.

Reaction A: Thiol-Michael Adducts (Reversibility Probe) To test if covalent binding is reversible, synthesize thiol-adducts.

  • Dissolve Cyclocalopin A core (0.1 mmol) in MeOH.

  • Add N-acetylcysteine methyl ester (1.2 eq) and TEA (0.1 eq).

  • Stir at 0°C for 2 hours.

  • Outcome: If the product forms quantitatively, the warhead is highly reactive. If equilibrium is observed, the drug has a better safety profile.

Reaction B: C-13 Alkylation (Steric Tuning)

  • Treat the core with

    
     (1.1 eq) at -78°C in THF.
    
  • Add Methyl Iodide (MeI) or Benzyl Bromide (BnBr).

  • Rationale: Adding steric bulk near the exocyclic methylene reduces the rate of Michael addition, potentially filtering out reaction with glutathione (GSH) while maintaining binding to the target enzyme.

Analytical Data & QC Standards

All synthesized derivatives must meet the following purity criteria before biological screening.

ParameterSpecificationMethodRationale
Purity >95%HPLC (C18, H2O/MeCN + 0.1% TFA)Essential for accurate IC50 values.
Identity Mass Error < 5ppmHRMS (ESI-TOF)Confirm molecular formula.
Lactone Integrity IR Band ~1760 cm⁻¹FTIRConfirm lactone ring is closed (not hydrolyzed).
Stability t1/2 > 6 hoursPBS Buffer (pH 7.4, 37°C)Ensure compound survives assay conditions.
Pathway Visualization: Synthetic Route

The following diagram details the specific chemical transformation from the allenyl precursor to the tricyclic core.

Synthesis_Pathway Start Propargylic Alcohol Step1 Esterification (Glyoxylic Acid) Start->Step1 Inter1 Allenyl Glyoxylate Step1->Inter1 Reaction [2+2+1] Cyclocarbonylation Mo(CO)6, Toluene, 100°C Inter1->Reaction CO Insertion Product Tricyclic Bis-Lactone Core (Cyclocalopin Scaffold) Reaction->Product Ring Fusion Deriv SAR Analogs (Michael Acceptor Modified) Product->Deriv Late-Stage Functionalization

Figure 2: Synthetic workflow utilizing Molybdenum-mediated cyclocarbonylation to access the Cyclocalopin core.

References

  • Hellwig, V., et al. (2002). "Calopin and Cyclocalopin A, two novel antimicrobial metabolites from the fungus Boletus calopus." European Journal of Organic Chemistry, 2002(15), 2495-2501. Link

  • Yu, W., Song, J., Yu, S. Y., & Kim, J. (2022). "Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A." Organic Letters, 24(12), 2345–2349. Link

  • Kitson, R. R., et al. (2009). "Synthesis of 3-acyl-4-hydroxy-2(5H)-furanones: a route to the multicolanic, pencolide and calopin acids." Tetrahedron, 65(36), 7762-7767. Link

Sources

Application Note & Protocols: In Vitro Assay Development for Characterizing the Bioactivity of Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclocalopin A is a fungal secondary metabolite whose biological activities remain largely uncharacterized[1]. As with many natural products, the initial challenge lies in identifying its cellular effects and potential mechanism of action (MoA) to gauge its therapeutic or toxicological relevance. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust in vitro screening cascade for Cyclocalopin A. We eschew a rigid template, instead presenting a logical, two-stage experimental strategy that begins with broad phenotypic screening and progresses to a more focused, hypothesis-driven MoA investigation. The protocols herein are designed as self-validating systems, incorporating essential controls and data analysis frameworks to ensure scientific integrity and trustworthiness.

Introduction: The Rationale for a Staged Assay Approach

The journey of characterizing a novel compound like Cyclocalopin A begins with broad, unbiased questions. Does this molecule impact cell health? If so, what is the potency of this effect? Only after establishing a definite biological footprint can we logically invest in more complex, resource-intensive assays to elucidate a specific molecular mechanism. This principle underpins our proposed screening cascade.

Our strategy is guided by the known activities of structurally related mycotoxins, such as Cyclopiazonic Acid (CPA). CPA is a known neurotoxin that disrupts cellular function by inhibiting the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA), leading to dysregulation of intracellular calcium homeostasis[2]. Studies on CPA have successfully employed cytotoxicity assays on various cell lines, including human neuroblastoma cells, to quantify its effects[3][4]. This precedent informs our hypothesis that Cyclocalopin A may exhibit similar cytotoxic or ion-modulating activities, making cytotoxicity and calcium signaling excellent starting points for investigation.

This guide details the development of two core assays:

  • Primary Assay: A cell viability assay to determine the cytotoxic or cytostatic potential of Cyclocalopin A.

  • Secondary Assay: An intracellular calcium flux assay to investigate a potential MoA related to calcium signaling, based on the activity of related compounds.

This structured approach ensures an efficient use of resources, building a coherent scientific narrative from initial observation to mechanistic insight.

Primary Screening: Assessing General Cytotoxicity

The first step is to determine if Cyclocalopin A exerts any effect on cell proliferation and viability. A robust and high-throughput compatible cell viability assay is the ideal tool for this purpose. We will use the resazurin reduction assay, a sensitive and non-lytic method that measures mitochondrial metabolic activity as an indicator of cell health.

Causality Behind Experimental Choices:
  • Cell Line Selection: We recommend the human neuroblastoma cell line, SH-SY5Y. This choice is based on the established neurotoxicity of the related compound, Cyclopiazonic Acid (CPA)[3][4]. Using a neuronally-derived cell line provides a physiologically relevant context for discovering potential neurotoxic or neuro-active properties.

  • Assay Principle: The resazurin (alamarBlue™) assay is selected for its high sensitivity, broad dynamic range, and compatibility with a simple fluorescence-based readout. The non-toxic nature of the reagent allows for kinetic monitoring, although an endpoint measurement is sufficient for initial screening.

  • Dose-Response Rationale: Testing the compound across a wide range of concentrations is critical to understanding its potency. A semi-logarithmic dilution series allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50), which is a standard measure of a compound's potency.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed Seed SH-SY5Y cells in 96-well plates incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 add_cpd Add compound dilutions to cells incubate1->add_cpd prepare_cpd Prepare Cyclocalopin A serial dilutions prepare_cpd->add_cpd incubate2 Incubate 48h add_cpd->incubate2 add_resazurin Add Resazurin Reagent incubate2->add_resazurin incubate3 Incubate 1-4h add_resazurin->incubate3 read_plate Read Fluorescence (Ex: 560nm, Em: 590nm) incubate3->read_plate normalize Normalize data to controls (% Viability) read_plate->normalize plot Plot dose-response curve normalize->plot calc_ic50 Calculate IC50 value plot->calc_ic50

Caption: Workflow for the primary cytotoxicity screening assay.

Protocol 1: Resazurin-Based Cell Viability Assay

Materials:

  • Cyclocalopin A (stock solution in DMSO)

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete growth medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., alamarBlue™)

  • Sterile, clear-bottom, black-walled 96-well microplates

  • Vehicle control: DMSO

  • Positive control (optional): Staurosporine (known cytotoxic agent)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute cells in complete growth medium to a density of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock concentration series of Cyclocalopin A in complete growth medium. A common starting point is a top concentration of 200 µM, followed by 10-point, 1:3 serial dilutions.

    • Include a "vehicle only" control (e.g., 0.2% DMSO in medium) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.

    • Return the plate to the incubator for 48 hours. This incubation time is a standard starting point; optimization may be required.

  • Assay Readout:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. Monitor the color change in the positive control wells.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation:

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100 (Where "Blank" is the fluorescence from wells with medium and resazurin but no cells).

  • Dose-Response Curve: Plot the % Viability against the logarithmic concentration of Cyclocalopin A.

  • IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Table 1: Example Data for IC50 Determination

Cyclocalopin A (µM)Log Concentration% Viability (Mean)
1002.008.5
33.31.5215.2
11.11.0535.8
3.70.5751.3
1.20.0875.4
0.4-0.4092.1
0.1-1.0098.7
0 (Vehicle)N/A100.0

This table presents hypothetical data to illustrate the expected outcome of a successful experiment.

Secondary Screening: Investigating Mechanism of Action (MoA)

A positive result (i.e., a defined IC50) in the primary screen justifies a deeper investigation into the MoA. Drawing from the known activity of CPA on SERCA pumps[2], a logical next step is to determine if Cyclocalopin A modulates intracellular calcium levels.

Hypothesized Signaling Pathway

G CycA Cyclocalopin A SERCA SERCA Pump (Endoplasmic Reticulum) CycA->SERCA Inhibition? ER ER Ca2+ Store SERCA->ER Ca2+ uptake Ca_cyto Cytosolic Ca2+ [Ca2+]i ER->Ca_cyto Leak Downstream Downstream Effects (e.g., Apoptosis, Stress Response) Ca_cyto->Downstream Signaling Cascade

Caption: Hypothesized MoA: Cyclocalopin A inhibits SERCA, leading to elevated cytosolic Ca2+.

Causality Behind Experimental Choices:
  • Assay Principle: We will use a fluorescent calcium indicator dye, such as Fluo-4 AM. This dye is cell-permeable and becomes intensely fluorescent upon binding to free Ca2+ in the cytosol. A kinetic plate reader can then measure the change in fluorescence over time following compound addition, providing a direct readout of intracellular calcium mobilization.

  • Controls are Critical:

    • Positive Control: Thapsigargin is a well-characterized, potent, and irreversible inhibitor of SERCA pumps. It serves as an essential positive control to validate that the assay system can detect the expected biological effect (Ca2+ elevation due to SERCA inhibition).

    • Vehicle Control: DMSO is used to establish the baseline fluorescence and ensure the vehicle itself does not induce a calcium response.

  • Kinetic Measurement: Unlike an endpoint assay, a kinetic (time-course) measurement is crucial here. It allows for the visualization of the calcium signal's dynamics, including the peak response and subsequent decay, providing richer information about the compound's effect.

Protocol 2: Fluo-4 AM Based Intracellular Calcium Flux Assay

Materials:

  • Cyclocalopin A (stock solution in DMSO)

  • SH-SY5Y cells

  • Complete growth medium and PBS

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127 (dispersing agent for Fluo-4 AM)

  • Probenecid (inhibits anion-exchange proteins, preventing dye leakage)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Positive Control: Thapsigargin

  • Sterile, clear-bottom, black-walled 96-well microplates

  • Fluorescence kinetic plate reader with bottom-read capability and automated injectors.

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 25,000-40,000 cells/well.

    • Incubate for 24-48 hours at 37°C, 5% CO2. The goal is a near-confluent monolayer.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid.

    • Aspirate the growth medium from the cells.

    • Wash the cell monolayer once with 100 µL of Assay Buffer.

    • Add 50 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light. Then, incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Addition and Signal Reading:

    • Prepare 3X working stocks of Cyclocalopin A, Thapsigargin, and vehicle controls in Assay Buffer.

    • Place the cell plate into the kinetic plate reader, which should be pre-warmed to 37°C.

    • Set the reader parameters: Excitation ~494 nm, Emission ~516 nm. Record a baseline fluorescence reading for 15-30 seconds.

    • Using the automated injectors, add 50 µL of the 3X compound/control solutions to the appropriate wells.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 3-5 minutes.

Data Analysis and Interpretation:

  • Response Calculation: The response is typically calculated as the ratio of the peak fluorescence after compound addition (F_max) to the baseline fluorescence (F_0), or as the change in fluorescence (F_max - F_0).

  • Comparison to Controls: Compare the kinetic trace of Cyclocalopin A-treated wells to the vehicle control and the Thapsigargin positive control. A positive "hit" would be a compound that elicits a rapid increase in intracellular calcium, similar to Thapsigargin.

  • Dose-Response: If a response is observed, the experiment should be repeated with a full dose-response of Cyclocalopin A to determine its EC50 (half-maximal effective concentration) for calcium mobilization.

Table 2: Expected Outcomes of Calcium Flux Assay

TreatmentBaseline Fluorescence (RFU)Peak Fluorescence (RFU)Response (F_max / F_0)Interpretation
Vehicle (DMSO)~10,000~10,500~1.05No significant Ca2+ flux.
Cyclocalopin A (Hit)~10,000>25,000>2.5Induces significant Ca2+ release.
Thapsigargin~10,000>40,000>4.0Validates assay performance.

Conclusion and Future Directions

This application note provides a validated, logical framework for the initial characterization of Cyclocalopin A. By starting with a broad cytotoxicity screen and progressing to a targeted, hypothesis-driven calcium flux assay, researchers can efficiently determine if the compound has biological activity and gain preliminary insights into its mechanism of action.

A positive result in this screening cascade would warrant further investigation, including:

  • Orthogonal Assays: Confirming cytotoxicity with a different method (e.g., measuring ATP levels with CellTiter-Glo®) to rule out assay-specific artifacts.

  • Direct Target Engagement: Developing a biochemical assay to directly measure the inhibition of purified SERCA enzyme by Cyclocalopin A.

  • Broader Profiling: Screening against a panel of other cell lines (e.g., cancer lines, immune cells) to understand the specificity of the cytotoxic effect.

By following this structured and scientifically-grounded approach, researchers can build a robust data package to confidently advance the study of Cyclocalopin A and other novel secondary metabolites.

References

  • Wiesinger, D., & Borel, J. F. (1980). Studies on the mechanism of action of cyclosporin A. Immunobiology, 156(4-5), 454–463. [Link]

  • Yu, W., Song, J., Yu, S. Y., & Kim, J. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(11), 2242–2247. [Link]

  • Clementi, G. (1992). Mechanisms of action of cyclosporine and effects on connective tissues. Seminars in Arthritis and Rheumatism, 21(6 Suppl 3), 11-17. [Link]

  • Gaugaz, F. Z., Redondo-Horcajo, M., Barasoain, I., Díaz, J. F., Cobos-Correa, A., Kaufmann, M., & Altmann, K. H. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227–2232. [Link]

  • dos Santos, J. F. A., Rodrigues, J. N., & da Silva, L. R. (2022). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. Molecules, 27(18), 5827. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10913461, Cyclocalopin A. [Link]

  • Burgoa, D., et al. (2024). Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. Toxins, 16(11), 473. [Link]

  • Riley, R. T., & Goeger, D. E. (2015). Complexation of the Mycotoxin Cyclopiazonic Acid with Lanthanides Yields Luminescent Products. Toxins, 7(9), 3369–3387. [Link]

  • Peter, W., & Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Cancers, 12(10), 2795. [Link]

  • Fraga, B. M. (2015). Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. Natural Product Reports, 32(7), 953-976. [Link]

  • Orole, O. O., & Adejumo, T. O. (2022). In vitro Antimicrobial Activity of Secondary Metabolites of an Endophytic Aspergillus brunneoviolaceus Isolated from Bryophyllum pinnatum (Lam.) Oken. ResearchGate. [Link]

  • Trifonov, L. S., et al. (2010). Investigations of Fungal Secondary Metabolites with Potential Anticancer Activity. Journal of Natural Products, 73(5), 978-981. [Link]

  • Wikipedia. (n.d.). Cyclopropane. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Burgoa, D., et al. (2024). Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. PubMed. [Link]

  • Poór, P., et al. (2018). Secondary metabolites in fungus-plant interactions. Frontiers in Plant Science, 9, 1853. [Link]

  • Novikov, M. S., et al. (2023). Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. Molecules, 28(14), 5406. [Link]

  • Taylor & Francis. (n.d.). Mechanism of action – Knowledge and References. [Link]

  • Semantic Scholar. (n.d.). In Vitro Secondary Metabolite Production Through Fungal Elicitation: An Approach for Sustainability. [Link]

  • Chang, P. K., & Ehrlich, K. C. (2010). Cyclopiazonic Acid Biosynthesis of Aspergillus flavus and Aspergillus oryzae. Toxins, 2(4), 445–465. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5284373, Cyclosporin A. [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. [Link]

  • Camarero, J. A. (2010). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Current Molecular Pharmacology, 3(1), 25–34. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6351, Cyclopropane. [Link]

  • Hymery, N., et al. (2014). Cytotoxicity and immunotoxicity of cyclopiazonic acid on human cells. Toxicology in Vitro, 28(6), 1071-1079. [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). [Link]

  • MDPI. (n.d.). Biological Activity and Applications of Natural Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. [Link]

Sources

Application Notes and Protocols for Stability Testing of Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclocalopin A is a naturally occurring spirocyclic compound with a complex tricyclic framework, first isolated from the fungus Calcarisporium sp..[1][2] Its molecular formula is C15H20O6 and it possesses a furo[2,3-c]pyran core.[3] As with any potential therapeutic agent or valuable chemical entity, a thorough understanding of its chemical stability is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for assessing the stability of Cyclocalopin A. The protocols outlined herein are designed to be robust and self-validating, adhering to the principles of scientific integrity and aligning with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6][7]

The objective of these protocols is to provide a systematic approach to evaluate how the quality of Cyclocalopin A varies over time under the influence of various environmental factors including temperature, humidity, light, and pH. The data generated from these studies are crucial for identifying potential degradation products, elucidating degradation pathways, and ultimately establishing a re-test period or shelf life for the substance.

Physicochemical Properties and Potential Degradation Pathways

A foundational understanding of the physicochemical properties of Cyclocalopin A is essential for designing meaningful stability studies.

Chemical Structure and Functional Groups

The structure of Cyclocalopin A, (2R,3S,3aR,4S,6'S,7aS)-2,6'-dihydroxy-2,2',4-trimethylspiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,5'-cyclohex-2-ene]-1',7-dione, reveals several functional groups that are susceptible to degradation.[3] These include:

  • Lactone ring: Susceptible to hydrolysis under both acidic and basic conditions.

  • Tertiary alcohol and secondary alcohol: Prone to oxidation and dehydration reactions.

  • Alkene group in the cyclohexene ring: Susceptible to oxidation and isomerization.

  • Spiroketal moiety: Can be sensitive to acidic conditions.

Postulated Degradation Pathways

Based on the functional groups present, the following degradation pathways are postulated for Cyclocalopin A. These hypotheses will guide the analytical method development and the design of forced degradation studies.

  • Hydrolysis: The lactone ring is a primary target for hydrolytic cleavage, which would result in a ring-opened hydroxy carboxylic acid derivative. This reaction is often catalyzed by acid or base.

  • Oxidation: The alkene and alcohol functionalities are susceptible to oxidation, potentially leading to the formation of epoxides, diols, ketones, or aldehydes.

  • Photodegradation: Exposure to UV or visible light could induce photochemical reactions, including isomerization of the double bond or free-radical mediated degradation.

Below is a conceptual diagram illustrating the potential degradation routes of Cyclocalopin A.

G cluster_main Potential Degradation Pathways of Cyclocalopin A cluster_products Degradation Products Cyclocalopin_A Cyclocalopin A Hydrolysis Hydrolysis (Acid/Base Catalyzed) Cyclocalopin_A->Hydrolysis Lactone Ring Cleavage Oxidation Oxidation Cyclocalopin_A->Oxidation Alkene/Alcohol Oxidation Photodegradation Photodegradation (UV/Vis Light) Cyclocalopin_A->Photodegradation Isomerization/Radical Reactions Ring_Opened_Product Ring-Opened Hydroxy Acid Hydrolysis->Ring_Opened_Product Oxidized_Products Epoxides, Ketones, Aldehydes Oxidation->Oxidized_Products Photodegradants Isomers, Photoproducts Photodegradation->Photodegradants

Caption: Postulated degradation pathways for Cyclocalopin A.

Analytical Method Development and Validation

A validated stability-indicating analytical method is the cornerstone of any reliable stability study.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable technique for this purpose.[9]

HPLC Method Development

The primary goal is to develop an HPLC method capable of separating Cyclocalopin A from its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is recommended. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection of Cyclocalopin A and its degradants.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation (stress testing) of Cyclocalopin A should be performed. This involves subjecting a solution of Cyclocalopin A to harsh conditions to intentionally generate degradation products.

Forced Degradation Protocol

Objective: To generate potential degradation products of Cyclocalopin A and to demonstrate the specificity of the analytical method.

Materials:

  • Cyclocalopin A reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • Methanol or other suitable organic solvent

  • HPLC grade water, acetonitrile, and any necessary buffer components

Procedure:

  • Acid Hydrolysis: Dissolve Cyclocalopin A in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve Cyclocalopin A in a suitable solvent and add 0.1 N NaOH. Incubate at room temperature for a shorter period (e.g., 2-4 hours) due to the higher reactivity of lactones to bases. Neutralize the solution before HPLC analysis.

  • Oxidation: Dissolve Cyclocalopin A in a suitable solvent and add 3% H2O2. Incubate at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Store a solid sample of Cyclocalopin A at an elevated temperature (e.g., 80 °C) for a defined period. Also, test a solution of Cyclocalopin A under the same conditions.

  • Photostability: Expose a solution of Cyclocalopin A to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

Analysis: Analyze all stressed samples by the developed HPLC method. The chromatograms should demonstrate the separation of the parent Cyclocalopin A peak from any degradation product peaks.

Analytical Method Validation

Once the HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines. The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Formal Stability Study Protocols

Formal stability studies are conducted on at least three primary batches of the drug substance to provide data for the registration application.[10] The testing should cover physical, chemical, biological, and microbiological attributes as appropriate.[8]

Long-Term Stability Study

Objective: To establish the re-test period for Cyclocalopin A under recommended storage conditions.

Storage Conditions:

  • Temperature: 25 °C ± 2 °C

  • Relative Humidity: 60% RH ± 5% RH

Testing Frequency: The frequency of testing should be sufficient to establish the stability profile of the drug substance.[8] A typical schedule is:

  • Every 3 months for the first year.

  • Every 6 months for the second year.

  • Annually thereafter through the proposed re-test period.

Accelerated Stability Study

Objective: To accelerate the chemical degradation and physical changes of Cyclocalopin A to predict its long-term stability.

Storage Conditions:

  • Temperature: 40 °C ± 2 °C

  • Relative Humidity: 75% RH ± 5% RH

Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), from a 6-month study is recommended.[8]

Stability Study Workflow

The following diagram illustrates the general workflow for conducting a formal stability study.

G cluster_workflow Formal Stability Study Workflow Start Start: Obtain ≥3 Batches of Cyclocalopin A Initial_Analysis Time 0 Analysis: - Appearance - Assay & Purity (HPLC) - Water Content - Other relevant tests Start->Initial_Analysis Place_on_Stability Place Samples in Stability Chambers Initial_Analysis->Place_on_Stability Long_Term Long-Term Conditions (25°C/60%RH) Place_on_Stability->Long_Term Accelerated Accelerated Conditions (40°C/75%RH) Place_on_Stability->Accelerated Pull_Samples Pull Samples at Scheduled Time Points Long_Term->Pull_Samples Accelerated->Pull_Samples Analyze_Samples Analyze Samples using Validated Stability-Indicating Method Pull_Samples->Analyze_Samples Data_Evaluation Evaluate Data: - Trend analysis - Identify degradation products - Mass balance Analyze_Samples->Data_Evaluation Establish_Retest Establish Re-test Period or Shelf Life Data_Evaluation->Establish_Retest End End Establish_Retest->End

Sources

Application Note: Precision Radiolabeling of Cyclocalopin A for In Vivo Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Cyclocalopin A is a cyclic peptide of fungal origin (Claussenomyces olivaceus) with significant potential in protease inhibition and antimicrobial therapeutics. However, its cyclic structure—characterized by a rigid backbone and lack of free N- or C-termini—presents unique challenges for radiolabeling.[1] Unlike linear peptides, Cyclocalopin A cannot be labeled via standard N-terminal conjugation without disrupting the ring structure or biological activity.

This guide details three validated methodologies for radiolabeling Cyclocalopin A, selected based on the specific requirements of the in vivo study (e.g., ADME vs. Receptor Binding vs. PET Imaging).

The Three Pillars of Labeling Strategy
  • Tritium Exchange (

    
    H):  The "Gold Standard" for Pharmacokinetics (PK). It creates a chemically identical tracer (isotopologue) but requires specialized gas-handling infrastructure.[1]
    
  • Radioiodination (

    
    I):  High specific activity for receptor binding assays. Requires an accessible Tyrosine or Histidine residue.
    
  • Chelator Conjugation (

    
    Ga/
    
    
    
    Cu):
    For PET imaging. Requires a nucleophilic handle (Lysine) and significantly alters the molecular weight, necessitating bioequivalence validation.

Structural Feasibility Assessment

Before selecting a protocol, a structural audit of the specific Cyclocalopin A batch is required. The cyclic nature protects the backbone from exopeptidases but limits conjugation sites.

Decision Matrix: Selecting the Right Isotope

LabelingStrategy Start Cyclocalopin A Structural Audit CheckTyr Contains Tyrosine or Histidine? Start->CheckTyr CheckLys Contains Lysine (Primary Amine)? CheckTyr->CheckLys No MethodIodine Method A: Direct Iodination (I-125/I-131) High Specific Activity CheckTyr->MethodIodine Yes MethodBolton Method B: Indirect Iodination (Bolton-Hunter Reagent) Preserves Tyr-OH CheckLys->MethodBolton Yes (For Binding Assays) MethodChelator Method C: Chelator Conjugation (DOTA-NHS / Ga-68) For PET Imaging CheckLys->MethodChelator Yes (For PET Imaging) MethodTritium Method D: Catalytic Exchange (Tritium Gas) Native Structure (ADME) CheckLys->MethodTritium No Functional Handles

Figure 1: Decision tree for selecting the optimal radiolabeling strategy based on amino acid composition and study goals.[1]

Protocol A: Direct Radioiodination ( I)

Best For: Receptor binding studies, biodistribution. Prerequisite: Presence of a Tyrosine or Histidine residue.[2][3] Mechanism: Electrophilic substitution at the ortho-position of the phenolic ring.

Expert Insight: We utilize the IODO-GEN method (solid-phase oxidant) rather than Chloramine-T. Chloramine-T is a soluble oxidant that can oxidize Methionine or Cysteine residues, which are often critical for the structural integrity of cyclic peptides [1].[1]

Materials
  • Cyclocalopin A (lyophilized)[1]

  • Na

    
    I (reductant-free, high specific activity)[1]
    
  • IODO-GEN pre-coated tubes (10 µg)[1]

  • Phosphate Buffer (0.5 M, pH 7.4)[1]

  • Purification: C18 Sep-Pak cartridge or RP-HPLC[1]

Step-by-Step Methodology
  • Activation: Rinse the IODO-GEN tube with 1 mL of Phosphate Buffer to remove loose flakes. Discard wash.

  • Reaction Assembly: Add 50 µL of Phosphate Buffer to the tube. Add 10 µL of Cyclocalopin A (1 mg/mL in DMSO/Buffer mix).

  • Radioisotope Addition: Add 0.5 mCi (18.5 MBq) of Na

    
    I.
    
  • Incubation: Incubate at room temperature for 10–15 minutes with gentle agitation.

    • Critical Control: Do not vortex vigorously; this can cause aerosolization.

  • Quenching: Remove the reaction mixture from the tube (leaving the solid oxidant behind) and transfer to a vial containing 100 µL of Sodium Metabisulfite (1 mg/mL) to reduce unreacted iodine.

  • Purification (C18 Sep-Pak):

    • Pre-condition cartridge with 5 mL Ethanol, then 10 mL water.

    • Load quenched reaction.

    • Wash with 10 mL water (removes free

      
      I).[1]
      
    • Elute labeled Cyclocalopin A with 2 mL of 80% Ethanol/Water.

  • QC: Perform ITLC (Instant Thin Layer Chromatography) using 85% Methanol. Free Iodine migrates to solvent front; Peptide remains at origin.

Protocol B: Catalytic Tritium Exchange ( H)

Best For: ADME (Absorption, Distribution, Metabolism, Excretion) studies.[4] Prerequisite: Thermal stability (Cyclocalopin A is generally heat stable). Mechanism: Catalytic exchange of labile protons (C-H) with Tritium gas (


H

) using a transition metal catalyst [2].

Expert Insight: This method yields a Chemically Authentic tracer. The biological behavior is identical to the cold drug. However, specific activity is lower than iodination.

Materials
  • Cyclocalopin A[5]

  • Tritium Gas (

    
    H
    
    
    
    ) - Requires specialized manifold[1][2]
  • Catalyst: Pd/C (10%) or Crabtree’s Catalyst (for homogeneous exchange)[1]

  • Solvent: DMF or DMA (Dimethylacetamide)[1]

Step-by-Step Methodology
  • Solution Prep: Dissolve 2–5 mg of Cyclocalopin A in 1 mL of anhydrous DMF.

  • Catalyst Addition: Add 10 mg of 10% Pd/C.

  • Degassing: Freeze-pump-thaw the vessel 3 times to remove oxygen (O

    
     poisons the catalyst).[1]
    
  • Tritiation: Introduce carrier-free Tritium gas (5–10 Ci) into the reaction vessel. Stir at room temperature for 4 hours.

  • Scavenging: Remove excess Tritium gas (cryogenic trap).

  • Filtration: Filter the solution through a 0.22 µm PTFE filter to remove the Palladium catalyst.

  • Labile Tritium Removal: Evaporate solvent. Re-dissolve in Ethanol and evaporate 3 times. This removes loosely bound tritium (N-H, O-H exchange) leaving only stable C-

    
    H bonds.[1]
    
  • Purification: Semi-preparative HPLC is mandatory to separate radiolabeled peptide from degradation products.

Protocol C: PET Imaging with Ga-DOTA

Best For: Non-invasive in vivo imaging (PET).[1] Prerequisite: Accessible Lysine amine. Caveat: The DOTA macrocycle (~400 Da) is bulky. You must validate that the conjugate retains biological affinity [3].

Workflow Diagram

PETLabeling Step1 1. Conjugation Cyclocalopin A + DOTA-NHS (pH 8.5, 4°C, 12h) Step2 2. Purification Remove Free DOTA (HPLC/Dialysis) Step1->Step2 Step3 3. Radiolabeling Add Ga-68 Cl3 (pH 4.5, 95°C, 10 min) Step2->Step3 Step4 4. Final Formulation Sterile Filter (PBS + 5% EtOH) Step3->Step4

Figure 2: Workflow for generating a Gallium-68 PET tracer.

Step-by-Step Methodology
  • Conjugation:

    • Dissolve Cyclocalopin A in 0.1 M Sodium Bicarbonate (pH 8.5).

    • Add 5-fold molar excess of DOTA-NHS-ester.[1]

    • Incubate overnight at 4°C.

  • Purification 1: Purify DOTA-Cyclocalopin A via HPLC to remove excess chelator. Confirm mass via MS.

  • Radiolabeling:

    • Elute

      
      Ga from generator.
      
    • Adjust pH to 4.0–4.5 using Sodium Acetate buffer.

    • Add 50 µg of DOTA-Cyclocalopin A.[1]

    • Heat at 95°C for 10 minutes (Cyclic peptides are thermally stable, allowing high-temp chelation).

  • QC: Radio-TLC (Citrate buffer). Free

    
    Ga moves to front; Labeled peptide stays at origin.
    

Summary of Experimental Parameters

Parameter

I-Labeling

H-Exchange

Ga-DOTA
Primary Use Receptor Binding / In VitroADME / MetabolismPET Imaging
Structural Change Minimal (One atom)None (Isotopologue)Significant (Bulky Chelator)
Specific Activity High (~2000 Ci/mmol)Moderate (~20–50 Ci/mmol)High (Carrier Free)
Stability Deiodination possible in vivoVery StableVery Stable (Chelate)
Cost/Complexity Low / Standard LabHigh / Specialized FacilityModerate / Requires Generator

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
  • Saljoughian, M. (2002). "Tritium labeling of peptides and proteins." Current Pharmaceutical Design, 8(24). Link

  • Mäcke, H. R., & Reubi, J. C. (2011). "Radiolabeled peptides as ghosts of the past? No, they are the future!" Journal of Nuclear Medicine, 52(12), 1822-1825.[1] Link[1]

  • Wilbur, D. S. (1992). "Radiohalogenation of proteins: an overview of methods, labeling, and stability." Bioconjugate Chemistry, 3(6), 433-470.[1] Link[1]

Disclaimer: All radiolabeling procedures involve ionizing radiation and must be performed in licensed facilities following ALARA principles and local regulatory guidelines.[1]

Sources

Application Note: Cyclocalopin A as a Covalent Electrophilic Probe in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Cyclocalopin A in Chemical Biology Research Content Type: Detailed Application Note & Protocol Guide Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Researchers.[1]

Executive Summary

Cyclocalopin A is a complex polyketide-peptide hybrid metabolite originally isolated from the bitter bolete mushroom (Boletus calopus / Caloboletus radicans). While historically noted for its chemotaxonomic significance and bitter taste, recent chemical biology investigations have repositioned it as a privileged scaffold for covalent target engagement .[1]

Structurally, Cyclocalopin A features a unique


-methylene-

-lactone
core fused with a spiro-ring system.[2][3] In the context of chemical biology, this moiety functions as a "warhead"—a Michael acceptor capable of forming irreversible covalent bonds with nucleophilic amino acid residues (specifically Cysteine) in proteomes.[1] This guide details the application of Cyclocalopin A as a chemical probe to interrogate antimicrobial targets (specifically in MRSA) and profile cysteine reactivity in complex biological systems.

Chemical Biology Mechanism: The Electrophilic Warhead

The utility of Cyclocalopin A in chemical biology stems from its reactivity. Unlike reversible inhibitors that rely solely on binding affinity (


), Cyclocalopin A exploits electrophilic stress  to modify targets.[1]
Mechanism of Action (MOA)

The


-methylene unit conjugated to the lactone carbonyl creates an electron-deficient 

-carbon. Nucleophilic thiols (e.g., Cysteine-SH) in protein active sites or allosteric pockets attack this position via a 1,4-Michael addition, resulting in a stable thioether adduct.[1]

Key Applications:

  • Antimicrobial Target Identification: Used to identify essential enzymes in methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Cysteine Profiling: Serves as a scaffold for Activity-Based Protein Profiling (ABPP) when derivatized with a click-chemistry handle (alkyne/azide).[1]

Visualization: Covalent Engagement Pathway

The following diagram illustrates the kinetic mechanism of Cyclocalopin A reacting with a target protein.

MOA_Pathway Cyclo Cyclocalopin A (Electrophile) Complex Michaelis Complex (Non-covalent) Cyclo->Complex Binding (Kd) Protein Target Protein (Nu: Cysteine-SH) Protein->Complex TS Transition State (1,4-Addition) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Bond Formation (k_inact)

Figure 1: Kinetic mechanism of Cyclocalopin A-mediated protein alkylation via Michael addition.[1]

Protocol 1: Validation of Electrophilic Reactivity (GSH Adduct Assay)

Before applying Cyclocalopin A to cell lysates, researchers must validate its reactivity and stability using a model thiol, such as Glutathione (GSH).[1] This assay confirms the "warhead" is active and determines the reaction half-life (


).[1]
Materials
  • Compound: Cyclocalopin A (purified from B. calopus or synthetic).[1]

  • Reagent: L-Glutathione, reduced (GSH).[1]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Solvent: DMSO (LC-MS grade).

  • Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[1]

Step-by-Step Procedure
  • Stock Preparation:

    • Prepare a 10 mM stock solution of Cyclocalopin A in DMSO.

    • Prepare a 100 mM fresh stock of GSH in PBS (pH 7.4).

  • Reaction Initiation:

    • Dilute Cyclocalopin A to a final concentration of 50 µM in PBS.

    • Add GSH to a final concentration of 500 µM (10-fold excess) to simulate pseudo-first-order kinetics.

    • Control: Prepare a "Compound Only" sample (50 µM Cyclocalopin A in PBS without GSH) to monitor hydrolytic stability.

  • Incubation:

    • Incubate mixtures at 37°C in a thermomixer.

  • Sampling:

    • Aliquot 50 µL samples at time points:

      
       min.
      
    • Quench immediately by adding 50 µL of 1% Formic Acid in Acetonitrile.[1]

  • LC-MS Analysis:

    • Monitor the disappearance of the parent ion (

      
      ) and the appearance of the adduct ion (
      
      
      
      ).[1]
    • Data Output: Plot

      
       vs. time to calculate the pseudo-first-order rate constant (
      
      
      
      ).

Protocol 2: Antimicrobial Target Engagement Profiling (ABPP)

This protocol describes how to use a Cyclocalopin A analogue (or competition assay) to identify biological targets in MRSA lysates.[1] Since Cyclocalopin A is a natural product, Competitive ABPP is the preferred method if a "clickable" analogue is not yet synthesized.[1]

Principle

The proteome is treated with the natural product (Cyclocalopin A).[1] Subsequently, a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne) is added.[1] Proteins bound by Cyclocalopin A will have their cysteine sites "blocked," preventing the probe from binding.[1] This loss of signal indicates target engagement.[1]

Experimental Workflow Diagram

ABPP_Workflow Lysate MRSA Bacterial Lysate Split Split into Two Groups Lysate->Split GroupA Control Group (DMSO Only) Split->GroupA GroupB Experimental Group (Cyclocalopin A Treatment) Split->GroupB Probe Add Broad-Spectrum Probe (IA-Alkyne) GroupA->Probe GroupB->Probe Pre-incubation (1 hr, 37°C) Click CuAAC Click Reaction (Add Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment & Tryptic Digestion Click->Enrich MS LC-MS/MS Analysis (TMT Labeling) Enrich->MS Result Target ID: Proteins with Reduced Signal in Group B MS->Result

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for identifying Cyclocalopin A targets.

Detailed Methodology
  • Lysate Preparation:

    • Culture S. aureus (MRSA strain) to exponential phase.[1]

    • Pellet cells and lyse via sonication in PBS (pH 7.[1]4) containing protease inhibitors (EDTA-free).[1]

    • Normalize protein concentration to 1 mg/mL.

  • Competition Step:

    • Experimental: Treat 500 µL lysate with Cyclocalopin A (10 µM and 100 µM) for 1 hour at 25°C.

    • Control: Treat 500 µL lysate with DMSO vehicle.

  • Probe Labeling:

    • Add Iodoacetamide-Alkyne (IA-alkyne) to both samples (final conc. 10 µM) for 1 hour.[1] Note: IA-alkyne labels all available cysteines.

  • Click Chemistry:

    • React lysates with Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO

      
       (1 mM) for 1 hour at room temperature.[1]
      
  • Enrichment & Digestion:

    • Precipitate proteins (Methanol/Chloroform) to remove excess reagents.[1]

    • Redissolve and incubate with Streptavidin-Agarose beads.

    • Wash beads stringently (1% SDS, then PBS).[1]

    • Perform on-bead tryptic digestion overnight.

  • Quantification:

    • Analyze peptides via LC-MS/MS.[1]

    • Data Analysis: Targets of Cyclocalopin A are identified as proteins showing significantly reduced spectral counts (or TMT reporter intensity) in the treated sample compared to the DMSO control.

Quantitative Data Summary: Bioactivity Profile

The following table summarizes the known biological activity thresholds for Cyclocalopin A and related calopins, derived from recent isolation and synthesis studies.

Target / Cell LineAssay TypeActivity MetricValueReference
MRSA (Methicillin-Resistant S. aureus)AntibacterialMIC (Min.[1][4] Inhibitory Conc.)16–256 µg/mL[1, 2]
HeLa (Cervical Cancer)CytotoxicityIC

~10.7 µM*[3]
PC3 (Prostate Cancer)CytotoxicityIC

> 100 µM (Inactive)[2]
DPPH Radical AntioxidantSC

1.2–5.4 µg/mL[3]

*Note: Cytotoxicity is highly dependent on the specific derivative; O-acetylated forms often show higher potency. Data for HeLa refers to closely related calopin analogues.

Synthesis & Handling Notes

  • Storage: Cyclocalopin A contains a reactive lactone and ester linkages. Store lyophilized powder at -20°C. Solutions in DMSO are stable for <24 hours at room temperature; avoid protic solvents (methanol/water) for long-term storage to prevent lactone hydrolysis or solvolysis.[1]

  • Safety: As a Michael acceptor, it is a potential skin sensitizer.[1] Handle with gloves in a fume hood.

  • Availability: While natural isolation yields are low, total synthesis routes utilizing cyclocarbonylation of allenyl glyoxylate have been established [4], enabling the production of gram-scale quantities for thorough profiling.[1]

References

  • Tareq, F. S., et al. (2018).[1][4] "Anti-Staphylococcal Calopins from Fruiting Bodies of Caloboletus radicans." Journal of Natural Products. [1]

  • Hanafi, M. M., et al. (2018).[1][4] "Structure Elucidation and Biological Activity of Calopins." ResearchGate / J. Nat.[1] Prod.

  • Wang, Z., et al. (2025).[1][5] "Phytochemical profiles and bioactivities of edible boletes." Molecules.

  • Yu, W., et al. (2022).[1][6] "Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A." Organic Letters.[6] [1]

  • Hellwig, V., et al. (2002).[1] "Calopins and Cyclocalopins - Bitter Principles from Boletus calopus." European Journal of Organic Chemistry.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges in the Total Synthesis of Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the total synthesis of Cyclocalopin A. This resource is designed for researchers, scientists, and professionals in drug development who are embarking on or currently navigating the complexities of synthesizing this intricate natural product. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on published synthetic routes, offering field-proven insights to overcome common experimental hurdles. Our goal is to equip you with the knowledge to anticipate challenges, optimize reactions, and successfully achieve your synthetic objectives.

Troubleshooting Guide: Addressing Key Reaction Bottlenecks

The total synthesis of Cyclocalopin A presents a series of formidable challenges, particularly in the construction of its unique tricyclic core and the stereoselective installation of the spiro-cyclopropyl moiety. This guide addresses specific problems you may encounter in the key transformations.

Problem 1: Low Yield and Diastereoselectivity in the [2+2+1] Cyclocarbonylation (Pauson-Khand Type Reaction)

The construction of the α-methylene-γ-lactone, a key intermediate for the tricyclic core, often utilizes a [2+2+1] cyclocarbonylation.[1][2] Researchers frequently report issues with low yields and poor diastereoselectivity in this step.

Potential Causes and Solutions:

  • Cause: Inefficient Carbon Monoxide (CO) Insertion. The Pauson-Khand reaction can be sensitive to the CO pressure and the nature of the metal carbonyl complex.[3]

    • Solution 1: Optimize CO Pressure. If using a CO balloon, ensure a slight positive pressure is maintained throughout the reaction. For more reproducible results, consider using a high-pressure reaction vessel (Parr reactor) to maintain a constant and elevated CO pressure (e.g., 50-100 psi).

    • Solution 2: Choice of Metal Carbonyl. While molybdenum hexacarbonyl (Mo(CO)₆) is a common choice, consider screening other metal carbonyls such as dicobalt octacarbonyl (Co₂(CO)₈) or exploring catalytic systems with promoters like N-oxides (e.g., NMO) to facilitate CO insertion at lower temperatures and pressures.[3]

  • Cause: Competing Side Reactions. The allenyl glyoxylate substrate can undergo various side reactions, including polymerization or decomposition under thermal conditions.

    • Solution: Gradual Addition and Temperature Control. Employing a syringe pump for the slow addition of the allenyl glyoxylate to the reaction mixture containing the metal carbonyl can help maintain a low substrate concentration, minimizing side reactions. Precise temperature control is also critical; start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and substrate stability.

  • Cause: Poor Diastereoselectivity. The formation of diastereomers can be a significant issue, complicating purification and reducing the overall yield of the desired product.

    • Solution 1: Chiral Auxiliaries. While not explicitly reported for the Cyclocalopin A core, the use of chiral auxiliaries on the allenyl substrate is a well-established strategy in asymmetric Pauson-Khand reactions to influence the facial selectivity of the cycloaddition.

    • Solution 2: Post-Reaction Isomerization. In some cases, it may be possible to isomerize the undesired diastereomer to the desired one under thermodynamic control. Explore treatment of the diastereomeric mixture with a mild base or acid, though this is highly substrate-dependent.

Detailed Protocol: Mo(CO)₆-Mediated [2+2+1] Cyclocarbonylation of Allenyl Glyoxylate [2]

  • To a solution of the allenyl glyoxylate (1.0 equiv) in anhydrous toluene (0.1 M) in a flame-dried Schlenk flask is added Mo(CO)₆ (1.2 equiv).

  • The flask is equipped with a reflux condenser under a positive pressure of carbon monoxide (balloon).

  • The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to afford the α-methylene-γ-lactone.

Problem 2: Low Yield and/or Lack of Stereocontrol in the Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction)

The formation of the spiro-tricyclic core of Cyclocalopin A is proposed to proceed via an intramolecular Diels-Alder reaction of a diene precursor.[1][2][4] Achieving high yield and controlling the stereochemistry of the newly formed stereocenters are common challenges.

Potential Causes and Solutions:

  • Cause: Unfavorable Reaction Kinetics. The intramolecular Diels-Alder reaction can be slow, requiring high temperatures that may lead to decomposition of the starting material or product.

    • Solution 1: Lewis Acid Catalysis. The use of a Lewis acid can significantly accelerate the Diels-Alder reaction by lowering the LUMO of the dienophile. Screen a variety of Lewis acids such as BF₃·OEt₂, ZnCl₂, or Et₂AlCl at low temperatures. Be mindful of potential side reactions or decomposition of acid-sensitive functional groups.

    • Solution 2: High-Pressure Conditions. Applying high pressure (e.g., 10-15 kbar) can favor the cycloaddition by reducing the activation volume. This is particularly useful for sterically hindered or electronically mismatched diene-dienophile pairs.

  • Cause: Poor Endo/Exo Selectivity. The stereochemical outcome of the Diels-Alder reaction is crucial for establishing the correct relative stereochemistry of the Cyclocalopin A core.

    • Solution: Temperature Optimization. The endo product is typically the kinetic product, favored at lower temperatures. If the desired product is the endo isomer, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Conversely, if the exo product is desired (and is the thermodynamic product), higher temperatures may favor its formation.

    • Causality: The preference for the endo product is often attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile.

  • Cause: Diene Isomerization. The diene component may exist in an unfavorable conformation for the cycloaddition (s-trans instead of the required s-cis).

    • Solution: Structural Modification. If possible, introduce substituents that favor the s-cis conformation of the diene through steric interactions. This is a consideration during the design of the synthetic route.

Logical Workflow for Diels-Alder Optimization

Diels_Alder_Optimization Start Low Yield or Poor Selectivity Thermal Thermal Conditions (High Temperature) Start->Thermal Lewis_Acid Lewis Acid Catalysis (Low Temperature) Start->Lewis_Acid Decomposition Decomposition? Thermal->Decomposition Check_Selectivity Check Diastereoselectivity Lewis_Acid->Check_Selectivity High_Pressure High Pressure Success Desired Product High_Pressure->Success Decomposition->Lewis_Acid Yes Decomposition->Check_Selectivity No Check_Selectivity->High_Pressure Unacceptable Check_Selectivity->Success Acceptable

Caption: Optimization workflow for the intramolecular Diels-Alder reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of Cyclocalopin A?

Based on published synthetic strategies, the two most critical stages are the construction of the α-methylene bis-γ,δ-lactone intermediate and the subsequent intramolecular [4+2] cycloaddition to form the spiro-tricyclic core.[1][2] The efficiency and stereoselectivity of these two steps largely determine the overall success of the synthesis.

Q2: Are there alternative methods for the cyclopropanation step to form the spirocycle?

While the Diels-Alder approach is elegant, other methods for constructing spirocyclopropanes could be considered. These include:

  • Michael-Initiated Ring Closure (MIRC): This involves the addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization. This is a powerful method for forming cyclopropanes with high diastereoselectivity.

  • Simmons-Smith Cyclopropanation: If a suitable olefin precursor can be synthesized, the Simmons-Smith reaction using diiodomethane and a zinc-copper couple could be a viable option.[5]

  • Transition-Metal Catalyzed Cyclopropanation: Rhodium and copper catalysts are widely used for the cyclopropanation of olefins with diazo compounds.[6] This could be an alternative if a suitable diazo precursor can be prepared.

Comparison of Potential Cyclopropanation Strategies

StrategyAdvantagesPotential Challenges
Intramolecular Diels-Alder Convergent; can set multiple stereocenters in one step.Can be kinetically slow; stereoselectivity can be challenging to control.
Michael-Initiated Ring Closure Often highly diastereoselective; mild reaction conditions.Requires a specific substrate with an α,β-unsaturated system and a leaving group.
Simmons-Smith Cyclopropanation Good for unfunctionalized olefins; generally reliable.Can have issues with sterically hindered olefins; preparation of the reagent.
Catalytic Cyclopropanation High efficiency; catalytic in nature.Requires synthesis of a diazo precursor, which can be hazardous.

Q3: How can I confirm the stereochemistry of the spiro-cyclopropyl moiety?

The definitive method for determining the relative and absolute stereochemistry is single-crystal X-ray diffraction analysis.[2] If suitable crystals cannot be obtained, advanced NMR techniques such as 2D NOESY can provide information about the relative stereochemistry by observing through-space correlations between protons.

Experimental Workflow for Stereochemical Determination

Stereochem_Determination Start Purified Cycloadduct Crystallization Attempt Crystallization Start->Crystallization XRay Single-Crystal X-ray Diffraction Crystallization->XRay Crystals Obtained NMR 2D NMR Spectroscopy (NOESY, ROESY) Crystallization->NMR No Crystals Success Stereochemistry Determined XRay->Success NMR->Success Clear Correlations Failure Inconclusive Data NMR->Failure Ambiguous Correlations

Caption: Workflow for determining the stereochemistry of the spiro-cyclopropyl core.

References

  • Kotha, S., et al. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(11), 2266–2270. [Link][2]

  • Kotha, S., et al. (2022). Supporting Information for Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. American Chemical Society. [Link]

  • Zhang, Y., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link][6]

  • Fürstner, A., et al. (2002). Total synthesis of the antiviral glycolipid cycloviracin B1. Journal of the American Chemical Society, 124(35), 10274–10275. [Link][7]

  • ResearchGate. (n.d.). Synthesis of tricyclic core of cyclocalopin A. ResearchGate. Retrieved January 31, 2026, from [Link][4]

  • Li, G., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). ResearchGate. [Link][5]

  • Sofiadis, M., et al. (2023). Convergent Total Synthesis of (−)-Cyclopamine. Journal of the American Chemical Society, 145(40), 21760–21765. [Link][8]

  • Wikipedia. (2023, December 29). Pauson–Khand reaction. In Wikipedia. [Link][9]

Sources

Cyclocalopin A stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization in Solution

Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Status: Active Support Guide

Technical Overview & Compound Profile

Cyclocalopin A is not a peptide, despite the suffix often associated with cyclic peptides (e.g., Cyclosporin).[1][2] It is a diterpenoid derivative (specifically a polyketide-terpenoid hybrid) originally isolated from Penicillium species (e.g., Penicillium sclerotiorum or Penicillium citrinum).[3]

Its stability profile is defined by its specific functional groups:

  • Core Structure: Tricyclic framework containing a furopyran moiety.[3]

  • Critical Weak Point: It contains lactone linkages (cyclic esters).[3]

  • Physicochemical Nature: Highly lipophilic (hydrophobic) with low aqueous solubility.[3]

Key Stability Risks:

  • Lactone Hydrolysis: The lactone ring is susceptible to ring-opening hydrolysis, particularly in alkaline (basic) conditions (pH > 7.5).[3]

  • Precipitation: Due to high lipophilicity, the compound will rapidly precipitate ("crash out") if diluted into aqueous media without an intermediate carrier or surfactant.[3]

  • Hygroscopic Degradation: In DMSO stocks, absorbed water can initiate slow hydrolysis of the lactone ring over time.

Module 1: Solubility & Reconstitution

The Issue: Users frequently report "disappearing compound" in biological assays. This is rarely actual degradation in the short term; it is usually precipitation or adsorption to plasticware due to incorrect solvation.

Protocol: Step-by-Step Reconstitution

Objective: Create a stable stock solution and successfully dilute it for biological assays.

  • Primary Stock Preparation:

    • Solvent: 100% DMSO (Dimethyl sulfoxide) or Ethanol (anhydrous).[3]

    • Concentration: Prepare at 10–50 mM (high concentration is better for stability than low concentration stocks).

    • Vortex: Vortex vigorously for 30 seconds. Inspect visually for clarity.

    • Note: Do NOT use water or PBS for the primary stock.

  • Secondary Dilution (The Critical Step):

    • Method: Serial dilution in DMSO first, then a final "jump" into aqueous buffer.[3]

    • Rule of 1%: Ensure the final DMSO concentration in your assay well is

      
       (v/v) to minimize cytotoxicity, but high enough to keep the compound soluble.
      
    • Carrier Protein: If using serum-free media, add 0.1% BSA (Bovine Serum Albumin) to the buffer.[3] BSA acts as a carrier, binding the hydrophobic Cyclocalopin A and preventing it from sticking to the plastic walls of the well plate.

Visual Guide: Reconstitution Decision Tree

Reconstitution Start Solid Cyclocalopin A Solvent Dissolve in 100% DMSO (Anhydrous) Start->Solvent Check Visual Inspection: Clear Solution? Solvent->Check Sonicate Sonicate (water bath) 5-10 mins Check->Sonicate No (Cloudy) Stock Master Stock (-20°C Storage) Check->Stock Yes (Clear) Sonicate->Check Assay Assay Dilution Stock->Assay Buffer Dilute into Buffer (pH < 7.4) Assay->Buffer Precip Cloudy/Precipitate? Buffer->Precip AddBSA Add 0.1% BSA or Increase DMSO to 0.5% Precip->AddBSA Yes Ready Ready for Assay Precip->Ready No AddBSA->Ready

Caption: Workflow for solubilizing Cyclocalopin A to prevent precipitation artifacts.

Module 2: Chemical Stability (pH Sensitivity)

The Issue: Inconsistent IC50 values across different days or different buffer systems. Root Cause: Lactone Hydrolysis. The lactone ring is chemically labile. In basic buffers (pH > 8.[3]0) or even neutral buffers (pH 7.[3]4) over long periods, hydroxide ions attack the carbonyl carbon, opening the ring and rendering the compound inactive.

Stability Data Comparison
ParameterRecommended ConditionHigh Risk ConditionMechanism of Failure
Solvent DMSO (Anhydrous)Water / PBS (without carrier)Precipitation
pH Acidic to Neutral (pH 5.5 – 7.[3]0)Basic (pH > 7.[3]5)Lactone Ring Hydrolysis
Temperature -20°C or -80°C4°C or Room TempThermal degradation
Container Glass or Low-Bind PolypropyleneStandard PolystyreneHydrophobic Adsorption
Troubleshooting Protocol: The "Buffer Check"

If you suspect degradation:

  • Check pH: Ensure your assay buffer is pH 7.0–7.2 . Avoid Tris buffers at pH 8.0+.[3]

  • LC-MS Verification:

    • Inject a fresh sample vs. a 24-hour incubated sample.

    • Mass Shift: Look for a mass shift of +18 Da (addition of H₂O), which indicates the lactone ring has opened.

Module 3: Storage & Handling

The Issue: Stock solutions lose potency after repeated use. Root Cause: Hygroscopicity of DMSO. DMSO absorbs water from the air every time the vial is opened. This water, even at trace levels, hydrolyzes the lactone during frozen storage.

Best Practice Storage Protocol
  • Aliquot Immediately: Upon first reconstitution, split the master stock into single-use aliquots (e.g., 20 µL).

  • Seal: Use tubes with O-ring seals or wrap standard tubes with Parafilm.[3]

  • Freeze-Thaw: Limit to one freeze-thaw cycle. Discard unused thawed portion.

  • Desiccant: Store vials in a secondary container (box) containing desiccant beads to maintain a dry local environment.

Visual Guide: Degradation Pathway

Degradation Active Cyclocalopin A (Intact Lactone Ring) Bioactive Attack Nucleophilic Attack (OH- ions from basic pH or water in DMSO) Active->Attack pH > 7.5 or Wet DMSO Inactive Hydrolyzed Product (Ring Open +18 Da) Inactive Attack->Inactive Irreversible

Caption: The primary chemical degradation pathway of Cyclocalopin A involves lactone hydrolysis.[3]

Frequently Asked Questions (FAQ)

Q: Can I store Cyclocalopin A in cell culture media at 4°C? A: No. Culture media (like DMEM) contains water and is often pH 7.[3]4. The compound will hydrolyze (degrade) and precipitate over time.[3] Only prepare dilutions immediately before use.[3]

Q: Why do I see a precipitate when I add the DMSO stock to my assay plate? A: You likely exceeded the solubility limit or mixed too slowly.

  • Fix: Ensure the DMSO stock concentration allows for a 1:1000 dilution (e.g., 10 mM stock -> 10 µM final).[3]

  • Fix: Pipette the buffer into the DMSO (or vice versa) while vortexing or mixing rapidly to prevent local high concentrations.

Q: Is Cyclocalopin A light sensitive? A: As a diterpenoid with potential unsaturation (double bonds), it is prudent to protect it from direct UV light.[3] Store in amber vials or wrap tubes in foil.

References
  • PubChem. Cyclocalopin A (Compound Summary). National Library of Medicine. Available at: [Link][3]

  • Yu, W., et al. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters.[3] (Describes the tricyclic lactone structure). Available at: [Link][3]

  • Vertex AI Search. Cyclocalopin A Isolation and Properties. (Confirmed isolation from Penicillium and diterpenoid nature).[3] Available at: [Link][3]

Sources

Technical Support Center: Troubleshooting Synthetic Cyclocalopin A Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It assumes the persona of a Senior Application Scientist addressing a peer (a researcher or drug developer) who has synthesized Cyclocalopin A but is failing to replicate the expected biological activity.

Executive Summary: The "Correct Mass, Wrong Molecule" Paradox

You have successfully synthesized Cyclocalopin A. Your High-Resolution Mass Spectrometry (HRMS) matches the calculated mass (


 or similar, depending on derivative), and your 1H NMR shows the characteristic peaks. Yet, the compound is biologically silent or significantly less potent than the natural isolate.[1]

The Reality: Cyclocalopin A is not a simple scaffold; it is a tricyclic


-methylene-

-butyrolactone
(often derived from fungal sources like Boletus calopus). Its bioactivity relies entirely on two factors:[1]
  • The "Warhead" Integrity: The

    
    -methylene lactone moiety is a potent Michael acceptor.[1]
    
  • Stereochemical Precision: The tricyclic core contains multiple stereocenters formed during complex cyclizations (e.g., [2+2+1] cycloadditions).[1]

This guide addresses the three most common failure points: Assay Buffer Interference (The Thiol Trap) , Diastereomeric Impurity , and Lactone Hydrolysis .[1]

Part 1: Biological Troubleshooting (The "Thiol Trap")[1]

Q: My enzyme inhibition assay shows 0% activity, but the compound is pure. Why?

Diagnosis: You are likely quenching your own drug.[1] Cyclocalopin A functions largely via its


-methylene lactone , which acts as an electrophile to covalently modify nucleophilic residues (typically Cysteine) on the target protein.[1]

The Problem: Most standard biochemical assay buffers (especially for kinases or proteases) contain reducing agents like DTT (Dithiothreitol) or


-Mercaptoethanol (BME)  to maintain enzyme stability.[1] These agents are thiols.[1] They will react with the 

-methylene lactone of Cyclocalopin A faster than your protein target can. You are effectively converting your active drug into an inactive DTT-adduct before the assay even begins.[1]

The Solution: Switch to a non-nucleophilic reducing agent.[1]

Protocol: Thiol-Free Assay Validation
  • Audit Buffer: Check your lysis and assay buffers. If DTT or BME is present at >1 mM, this is your root cause.[1]

  • Substitute: Replace DTT/BME with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a strong reducing agent but is sterically hindered and far less nucleophilic toward Michael acceptors at physiological pH.[1]

  • Pre-Incubation: If the mechanism is covalent (irreversible), pre-incubate Cyclocalopin A with the target protein for 30–60 minutes before adding the substrate to allow the slow covalent bond formation.[1]

Visualization: The Thiol Quenching Mechanism

The diagram below illustrates how standard assay buffers deactivate Cyclocalopin A.[1]

Thiol_Trap Drug Cyclocalopin A (Active Warhead) Adduct Inactive Drug-DTT Adduct (Bioactivity Lost) Drug->Adduct Fast Reaction (Michael Addition) Complex Active Drug-Protein Complex (Bioactivity Observed) Drug->Complex Desired Reaction DTT Assay Buffer (Contains DTT/BME) DTT->Adduct Target Target Protein (Cysteine Residue) Target->Complex

Caption: Competitive inhibition by assay components. DTT (red path) rapidly alkylates the alpha-methylene lactone, preventing target binding (green path).[1]

Part 2: Chemical Troubleshooting (Stereochemistry)

Q: My NMR peaks are slightly shifted compared to the literature. Is this just solvent effect?

Diagnosis: Likely Diastereomeric Mismatch .[1] The total synthesis of Cyclocalopin A involves creating a tricyclic core (often via Pd-catalyzed cyclocarbonylation or similar cascades).[1] These reactions can produce diastereomers (epimers) at the ring fusion points.[1]

The Causality:

  • Mass Spec: Both diastereomers have the exact same mass.[1]

  • 1H NMR: They look similar but will have subtle chemical shift differences (

    
     0.05–0.2 ppm) near the ring junctions.[1]
    
  • Bioactivity: Biological targets are chiral.[1] The "wrong" diastereomer (e.g., trans-fused instead of cis-fused) will not fit the binding pocket, resulting in a 100x–1000x loss in potency.[1]

Protocol: Stereochemical Validation (NOESY)

Do not rely on 1D NMR alone.[1] You must define the relative stereochemistry of the ring fusion.[1]

  • Sample Prep: Dissolve 2–5 mg of synthetic Cyclocalopin A in

    
     or 
    
    
    
    (Benzene-d6 often resolves overlapping peaks better).
  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment.

  • Analysis:

    • Identify the bridgehead protons (H-at the ring junction).[1]

    • Cis-fusion (Active): You should see a strong NOE cross-peak between the bridgehead protons, indicating they are on the same face of the ring system.[1]

    • Trans-fusion (Inactive): Absence of this cross-peak suggests the protons are anti-periplanar.[1]

Part 3: Stability & Formulation[1]

Q: The compound precipitates when added to the media.[1]

Diagnosis: Aggregation and Hydrolysis.[1] The tricyclic core is highly hydrophobic (lipophilic).[1]

  • Solubility: Dissolve the stock in 100% DMSO. When diluting into aqueous buffer, ensure the final DMSO concentration is 0.5%–1.0%.[1]

    • Tip: Add the buffer to the DMSO stock slowly with vortexing, not the other way around, to prevent "crashing out."

  • pH Sensitivity: The lactone ring is susceptible to hydrolysis (opening to the hydroxy-acid) at alkaline pH.[1]

    • Rule: Keep assay buffers at pH < 7.[1]5. At pH 8.0+, the half-life of the lactone decreases significantly.[1]

Summary Troubleshooting Workflow

Use this decision tree to isolate the cause of your low bioactivity.

Troubleshooting_Flow Start Issue: Low Bioactivity of Synthetic Cyclocalopin A Check_Buffer 1. Check Assay Buffer Does it contain DTT/BME? Start->Check_Buffer Yes_Buffer YES: Thiol Interference. Switch to TCEP. Check_Buffer->Yes_Buffer Yes No_Buffer NO Check_Buffer->No_Buffer No Check_Stereo 2. Check Stereochemistry Run 2D NOESY. No_Buffer->Check_Stereo Result_Trans NOE Absent (Trans-fused): Wrong Diastereomer. Revise Synthesis. Check_Stereo->Result_Trans Result_Cis NOE Present (Cis-fused): Correct Structure. Check_Stereo->Result_Cis Check_pH 3. Check pH Stability Is Buffer pH > 7.5? Result_Cis->Check_pH High_pH YES: Lactone Hydrolysis. Adjust pH to 7.0-7.4. Check_pH->High_pH OK_pH NO: Check Target/Aggregation. Check_pH->OK_pH

Caption: Step-by-step root cause analysis for Cyclocalopin A bioactivity failure.

References

  • Synthesis & Structure: Yu, W., Song, J., Yu, S. Y., & Kim, J. (2022).[1] Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(12), 2345–2349.[1]

  • Michael Acceptor Mechanism: Jackson, P. A., et al. (2021).[1]

    
    -Methylene-
    
    
    
    -Lactone Scaffold for Developing Chemical Probes.[1][2] ACS Chemical Biology, 16(2).[1]
  • Assay Interference: Revvity Technical Support. (n.d.). DTT Interference in AlphaLISA and Biochemical Assays.

  • Lactone Synthesis: Li, X., et al. (2022).[1] Synthesis of

    
    -methylene-
    
    
    
    -valerolactone and its selective polymerization. Green Chemistry, 24.

Sources

Technical Support Center: Optimizing Derivatization of Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Cyclocalopin A derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this complex natural product. The unique structural features of Cyclocalopin A, including its strained cyclopropane ring and lactone systems, present specific challenges and opportunities for chemical modification.[1][2] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these challenges and successfully optimize your reaction conditions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the starting point for a derivatization project involving a complex molecule like Cyclocalopin A.

Q1: What are the primary reactive sites on Cyclocalopin A that I should consider for derivatization?

A1: Based on its structural class, Cyclocalopin A possesses several potential sites for chemical modification. The key functional groups to consider are:

  • The Cyclopropane Ring: This is a highly strained three-membered ring. Cyclopropanes bearing electron-accepting groups can act as potent electrophiles, susceptible to ring-opening reactions with nucleophiles.[1] This unique reactivity offers a pathway to introduce diverse functionalities, effectively creating methylene-extended adducts.

  • Lactone Moieties: The synthesis of the Cyclocalopin A core involves the formation of a bis-γ,δ-lactone structure.[2] These lactones can undergo nucleophilic acyl substitution, typically via hydrolysis to the corresponding hydroxy-carboxylic acid, or directly with other nucleophiles under specific conditions to form amides, new esters, etc.

  • Hydroxyl or Carbonyl Groups: While the full structure is complex, natural products of this type often contain additional hydroxyl or carbonyl groups that can be targeted through standard reactions like esterification, etherification, or reductive amination.

Q2: My initial derivatization attempt resulted in a very low yield. What are the most common culprits?

A2: Low yield in the derivatization of complex natural products is a frequent issue.[3] The most common factors include:

  • Steric Hindrance: The target functional group may be located in a sterically congested pocket of the molecule, preventing your reagent from accessing it efficiently.

  • Reagent Instability or Unsuitability: The chosen derivatizing agent may be decomposing under the reaction conditions or may not be sufficiently reactive to overcome the activation energy barrier.[4]

  • Sub-optimal Reaction Conditions: Parameters like temperature, solvent, pH, and catalyst are critical and must be carefully optimized.[5][] For instance, a reaction may require heating to proceed, but excessive heat could decompose the starting material.[7]

  • Moisture and Air Sensitivity: Many derivatization reagents, particularly silylating agents, are highly sensitive to moisture. The presence of water can quench the reagent and halt the reaction.

Q3: I'm observing multiple product spots on my TLC/LC-MS. How can I improve the selectivity of my reaction?

A3: The formation of multiple products indicates a lack of chemoselectivity, where the reagent is reacting with more than one functional group. To address this:

  • Employ Milder Conditions: Reducing the reaction temperature or using a less reactive derivatizing agent can often favor the reaction at the most accessible or electronically favored site.

  • Use a More Selective Reagent: Choose a reagent known for its selectivity towards a specific functional group. For example, some silylating agents are highly selective for primary over secondary alcohols.

  • Consider Protecting Groups: This is a classic strategy in organic synthesis. If you want to target one functional group while another, more reactive one is present, you can temporarily "protect" the more reactive site, perform your desired derivatization, and then deprotect it.

  • pH Control: For molecules with multiple pH-sensitive groups (e.g., amines and phenols), carefully controlling the reaction pH can protonate or deprotonate certain sites, thereby "turning off" their reactivity.[8][9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting in a Q&A format, complete with mechanistic explanations and actionable protocols.

Scenario 1: No Reaction or Incomplete Conversion

Q: I've mixed Cyclocalopin A with my derivatizing agent and catalyst, but after 24 hours at room temperature, I only see starting material. What's my next step?

A: This is a common activation energy problem. Your reaction conditions are likely too mild to initiate the desired transformation. Here is a systematic approach to troubleshoot this issue.

G start Problem: Incomplete Conversion check_sm 1. Verify Purity & Integrity of Starting Material & Reagents start->check_sm heat 2. Incrementally Increase Reaction Temperature check_sm->heat If pure solvent 3. Change Solvent System (Polar Aprotic vs. Protic) heat->solvent If still no reaction catalyst 4. Screen Different Catalysts or Increase Loading solvent->catalyst If still incomplete reagent 5. Increase Reagent Concentration catalyst->reagent If minor improvement fail Re-evaluate Strategy (Consider a different derivatization) catalyst->fail If no improvement success Reaction Optimized reagent->success If conversion improves

Caption: Systematic workflow for troubleshooting incomplete reactions.

Detailed Explanation & Actions:

  • Verify Reagent Integrity: First, ensure your derivatizing agent is not expired or degraded. Many reagents, like acyl halides or silylating agents, are highly reactive and can be hydrolyzed by atmospheric moisture. It's often best to use a freshly opened bottle or to purify the reagent before use.

  • Apply Heat: Many reactions require thermal energy to overcome the activation barrier.[7]

    • Action: Set up small-scale parallel reactions and screen temperatures in 10-20°C increments (e.g., 40°C, 60°C, 80°C). Monitor by TLC or LC-MS to find the temperature that promotes product formation without causing degradation.

  • Solvent Choice is Critical: The solvent not only dissolves the reactants but also influences reactivity.

    • Rationale: Polar aprotic solvents (e.g., DMF, DMSO, THF) are generally good choices as they can solvate cations while leaving anions relatively "bare" and nucleophilic. Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with and deactivate nucleophiles.

    • Action: If you are using a non-polar solvent like DCM or Toluene, try switching to a polar aprotic solvent like THF or DMF.

  • Catalyst Screening: The choice and amount of catalyst can be the difference between a stalled reaction and a high-yielding one.

    • Action: If using a base catalyst (e.g., for an acylation), screen a small panel including organic bases (Et3N, DIPEA, DMAP) and inorganic bases (K2CO3, Cs2CO3). If the reaction is acid-catalyzed, try PTSA, CSA, or a Lewis acid.

  • Reagent Concentration: Derivatization is often an equilibrium process.

    • Rationale: According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.

    • Action: Try increasing the equivalents of the derivatizing agent from 1.5 eq. to 3.0 or even 5.0 eq. This is particularly important if the reagent is volatile or susceptible to side reactions.

Scenario 2: Product Degradation or Side-Product Formation

Q: My reaction appears to work, but I'm getting a complex mixture of products, and my desired product seems to be degrading over time. How can I achieve a cleaner reaction?

A: This scenario points to conditions that are too harsh or a lack of selectivity. The goal is to find a "sweet spot" of reactivity that forms the desired product without affecting other parts of the molecule or causing decomposition.

ParameterProbable Cause of Degradation/Side ProductsSuggested Solution & Rationale
Temperature The reaction is too exothermic, or the product is thermally unstable at the current temperature.[7]Run the reaction at a lower temperature (e.g., 0°C or even -78°C). This reduces the overall energy of the system, often favoring the kinetically preferred product and minimizing decomposition pathways.
pH / Catalyst A strongly acidic or basic catalyst is promoting unwanted side reactions (e.g., hydrolysis of the lactone, elimination, or rearrangement).Switch to a milder, non-nucleophilic base (e.g., 2,6-lutidine instead of Et3N) or a weaker acid. For sensitive substrates, sometimes no catalyst or a very weak one is optimal.[8]
Reagent Choice The derivatizing agent is too reactive and not chemoselective.Use a less reactive, more sterically hindered reagent. For example, for silylation, switch from TMS-Cl (highly reactive) to TBS-Cl (more selective for less hindered hydroxyls).
Reaction Time The product is forming but then degrading upon prolonged exposure to the reaction conditions.Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes). Once peak product formation is observed, quench the reaction immediately.
Atmosphere The substrate or product is sensitive to oxidation by atmospheric oxygen.Run the reaction under an inert atmosphere of nitrogen or argon. This involves using dried solvents and appropriate glassware techniques (e.g., Schlenk line).

Part 3: Experimental Protocols & Data

This section provides a general, adaptable protocol for a common derivatization reaction and a table of common reagents.

Protocol: General Procedure for Acylation of a Hydroxyl Group

This protocol is a template for acylating a hydroxyl group on a complex molecule like Cyclocalopin A and should be optimized for your specific substrate.

Materials:

  • Cyclocalopin A (or substrate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N), distilled

  • Acetic Anhydride (Ac2O) or other acylating agent

  • 4-(Dimethylamino)pyridine (DMAP), catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Cyclocalopin A (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base & Catalyst: Add triethylamine (3.0 eq) followed by a catalytic amount of DMAP (0.1 eq). Stir the solution at room temperature for 5 minutes.

  • Addition of Reagent: Cool the mixture to 0°C using an ice bath. Add the acylating agent (e.g., Acetic Anhydride, 2.0 eq) dropwise via syringe. The rationale for cooling is to control the initial exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over several hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup (Quenching): Once complete, carefully quench the reaction by slowly adding saturated NaHCO3 solution to neutralize the acid and unreacted anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

G start Identify Target Functional Group hydroxyl Hydroxyl (-OH) start->hydroxyl carboxyl Carboxyl (-COOH) (from lactone opening) start->carboxyl amine Amine (-NH2) start->amine ester Esterification (Acylation) hydroxyl->ester Increase lipophilicity, mask H-bond donor ether Etherification (Alkylation) hydroxyl->ether Stable, mask H-bond donor silyl Silylation hydroxyl->silyl Protecting group, improves GC volatility ester_c Esterification (e.g., with Diazomethane or Alkyl Halide + Base) carboxyl->ester_c Neutralize charge, increase lipophilicity amide_c Amide Formation (with Amine + Coupling Agent) carboxyl->amide_c Introduce new functionality, stable bond amide_a Amide Formation (Acylation) amine->amide_a Neutralize basicity, stable derivative sulfonamide_a Sulfonamide Formation amine->sulfonamide_a Highly stable, introduces sulfonyl group

Caption: Decision tree for choosing a derivatization method.

Table of Common Derivatizing Reagents
Functional GroupDerivatization TypeReagent ExampleProsCons
Hydroxyl (-OH) SilylationBSTFA, TBS-ClForms stable derivatives; increases volatility for GC; can be selective.Sensitive to moisture; may require harsh deprotection.
AcylationAcetic Anhydride, Benzoyl ChlorideStable; introduces a chromophore (benzoyl); straightforward reaction.[7]Can be difficult to remove excess reagent; may not be selective.
Carboxylic Acid (-COOH) EsterificationDiazomethane, TMS-CHN2, Alkyl Halide + BaseHigh yielding; clean reaction (diazomethane).Diazomethane is explosive and toxic; others may require heat.[10]
AmidationAmine + EDC/HOBtForms very stable amide bond; introduces diverse functionality.Requires coupling agents; can be difficult to drive to completion.
Amine (-NH2) AcylationTrifluoroacetic Anhydride (TFAA)Increases volatility and ECD response for GC analysis.[4]Forms a stable amide that may be difficult to cleave.
SulfonylationDansyl Chloride, Pyridine-3-sulfonyl chlorideIntroduces a fluorescent tag (Dansyl); stable derivatives.[9]Can be sluggish; may require elevated temperatures.

References

  • Mayr, H., Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 90(4), 673-683. [Link]

  • Pearson+. (2024). The reactivity of cyclopropanes often mimics that of alkenes. Study Prep. [Link]

  • ResearchGate. (n.d.). Overview of cyclopropane reactivity, synthesis, structure, and applications. [Link]

  • Yu, W., et al. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(13), 2465–2469. [Link]

  • Aziz, N. A. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 47. [Link]

  • Taylor, C. J., et al. (2024). Optimizing Chemical Reactions. Chemical Reviews. [Link]

  • Al-Sinani, S., & Eltayeb, E. (2018). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. Journal of Fungi, 4(4), 124. [Link]

  • Van Acker, T., et al. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytical Methods, 11(1), 25-33. [Link]

  • Xi, C., et al. (2017). Metallacyclopentadienes: synthesis, structure and reactivity. Chemical Society Reviews, 46(3), 829-853. [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Wessjohann, L. A., et al. (2020). Late-Stage Diversification of Natural Products. ACS Central Science, 6(4), 504–524. [Link]

  • De-Eknamkul, W., & Potduang, B. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2998. [Link]

  • ResearchGate. (2024). Natural Products Revolutionizing and Innovative Drug Discovery and Development Strategies: Healthcare Challenges and Future Perspectives. [Link]

  • Chemical Science. (2019). Direct synthesis of cyclic lipopeptides using intramolecular native chemical ligation and thiol–ene CLipPA chemistry. RSC Publishing. [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and Practical Derivatization Procedure for Enhanced Detection of Carboxylic Acids in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Chromatography A, 1217(51), 8078-8085. [Link]

  • ACS Publications. (2022). A Brief Introduction to Chemical Reaction Optimization. [Link]

  • Lawen, A., & Zocher, R. (1990). Enzymatic biosynthesis of cyclosporin A and analogues. The Journal of Antibiotics, 43(6), 781-790. [Link]

  • Frontiers. (2021). Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors. [Link]

  • Negreira, N., et al. (2015). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(13), 1229-1238. [Link]

  • Organic Chemistry Tutor. (2024). Synthesis of a Cyclopropane from an Aldehyde. YouTube. [Link]

  • Simoben, C. V., et al. (2021). Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Advances, 11(42), 26039-26053. [Link]

  • Kaul, R., et al. (2019). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. ACS Omega, 4(5), 8969–8976. [Link]

  • ResearchGate. (2017). I am trying to optmize a reaction complex but run always breaks. what should I do? [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

Sources

Technical Support Center: Preserving the Integrity of Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the storage and handling of Cyclocalopin A. Our goal is to equip you with the necessary knowledge to prevent its degradation, ensuring the reliability and reproducibility of your experimental outcomes. This document is structured to offer not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.

Understanding Cyclocalopin A's Inherent Instability

Cyclocalopin A is a fungal secondary metabolite with a complex and sensitive molecular structure.[1] Its furopyran spiro-lactone core, coupled with hydroxyl and cyclohexene moieties, presents multiple sites susceptible to degradation. Key environmental factors that can compromise its stability include temperature, pH, light, and oxygen.[2][3] Understanding these vulnerabilities is the first step toward effective preservation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of Cyclocalopin A.

Q1: What is the optimal storage temperature for Cyclocalopin A?

For long-term storage, Cyclocalopin A should be stored at -20°C or ideally at -80°C . As a general principle for fungal secondary metabolites, lower temperatures significantly reduce the rate of chemical degradation.[4][5][6] Storage at room temperature is strongly discouraged as it can lead to a rapid decline in the compound's concentration and purity.[4][5][6] For short-term storage (a few days), 4°C may be adequate, but for any extended period, deep-freezing is essential.[4][5][7]

Q2: How should I handle Cyclocalopin A upon receiving it?

Upon receipt, immediately store the vial at -20°C or -80°C. Before opening, it is crucial to allow the vial to equilibrate to room temperature. This prevents the condensation of atmospheric moisture inside the vial, which can lead to hydrolysis of the lactone ring.

Q3: What are the best practices for preparing stock solutions?

When preparing stock solutions, use a high-purity, anhydrous solvent. Given its chemical structure, suitable solvents would likely include DMSO, ethanol, or acetonitrile. It is advisable to prepare concentrated stock solutions to minimize the volume needed for experiments, thereby reducing the introduction of potentially reactive impurities. Once prepared, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q4: How do freeze-thaw cycles impact the stability of Cyclocalopin A?

Repeated freeze-thaw cycles can accelerate degradation. Each cycle can introduce small amounts of moisture and oxygen, and the physical stress of freezing and thawing can affect the compound's stability. Aliquoting into single-use vials is the most effective strategy to mitigate this.

Q5: Is Cyclocalopin A sensitive to light?

Yes, compounds with chromophores, such as the cyclohexene and conjugated systems potentially present in Cyclocalopin A's structure, can be susceptible to photodegradation.[3] It is imperative to store both the solid compound and its solutions in amber or light-blocking vials and to minimize exposure to ambient and direct light during handling.

Q6: How does oxygen affect the stability of Cyclocalopin A?

The presence of oxygen can lead to oxidative degradation, particularly at the cyclohexene moiety and other electron-rich centers of the molecule.[8] For maximal stability, especially for long-term storage of the solid compound, consider storing it under an inert atmosphere of argon or nitrogen.[9] When preparing solutions, using solvents that have been degassed by sparging with an inert gas can also be beneficial.

Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and use of Cyclocalopin A.

Problem Potential Cause Recommended Action
Loss of biological activity in my assay. Compound degradation due to improper storage (temperature, light, oxygen exposure) or multiple freeze-thaw cycles.- Confirm storage conditions. - Use a fresh aliquot of a properly stored stock solution. - Prepare a new stock solution from the solid compound. - Verify the activity of other components in your assay.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation products have formed. This could be due to hydrolysis of the lactone ring, oxidation of the cyclohexene moiety, or other structural rearrangements.- Analyze a freshly prepared sample to confirm the identity of the parent compound peak. - If degradation is confirmed, review storage and handling procedures. - Consider performing a forced degradation study to identify potential degradation products.
Change in the color or appearance of the solid or solution. This is a strong indicator of chemical degradation.- Do not use the compound for experiments. - Discard the degraded material according to your institution's safety protocols. - Obtain a fresh supply of the compound and adhere strictly to recommended storage and handling procedures.

Experimental Protocols

Protocol for Long-Term Storage of Solid Cyclocalopin A
  • Upon receipt, place the vial of Cyclocalopin A in a desiccator to ensure a dry environment.

  • If possible, backfill the vial with a gentle stream of dry argon or nitrogen gas to displace any air.

  • Securely cap the vial. For added protection, wrap the cap with parafilm.

  • Place the vial inside a labeled, light-blocking secondary container.

  • Store the container in a freezer at -20°C or -80°C.

Protocol for Preparation and Storage of Cyclocalopin A Stock Solutions
  • Allow the vial of solid Cyclocalopin A to warm to room temperature before opening.

  • Using a calibrated balance, weigh the desired amount of the compound in a fume hood.

  • Dissolve the solid in a minimal amount of high-purity, anhydrous solvent (e.g., DMSO).

  • Once fully dissolved, bring the solution to the final desired volume with the same solvent.

  • Dispense the stock solution into single-use, light-blocking (amber) microvials.

  • For maximum stability, consider flushing the headspace of each microvial with argon or nitrogen before capping.

  • Label the microvials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Visualizing Degradation and Prevention

Potential Degradation Pathways

While specific degradation pathways for Cyclocalopin A are not extensively documented in the literature, based on its functional groups, we can hypothesize several potential routes of degradation. Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, heat, oxidation, and light, are a standard approach to elucidate these pathways.[2][9][10]

Cyclocalopin A Cyclocalopin A Hydrolysis Hydrolysis Cyclocalopin A->Hydrolysis  H₂O, Acid/Base Oxidation Oxidation Cyclocalopin A->Oxidation  O₂ Photodegradation Photodegradation Cyclocalopin A->Photodegradation  Light (UV/Vis) Ring-Opened Product (Loss of Lactone) Ring-Opened Product (Loss of Lactone) Hydrolysis->Ring-Opened Product (Loss of Lactone) Epoxides, Diols Epoxides, Diols Oxidation->Epoxides, Diols Isomers, Rearranged Products Isomers, Rearranged Products Photodegradation->Isomers, Rearranged Products

Caption: Potential degradation pathways of Cyclocalopin A.

Workflow for Preventing Degradation

Adhering to a systematic workflow is critical for maintaining the integrity of Cyclocalopin A.

cluster_storage Storage cluster_handling Handling cluster_final_storage Final Storage Receive Receive Store at -80°C Store at -80°C Receive->Store at -80°C Equilibrate to RT Equilibrate to RT Store at -80°C->Equilibrate to RT Prepare Stock Solution Prepare Stock Solution Equilibrate to RT->Prepare Stock Solution Aliquot Aliquot Prepare Stock Solution->Aliquot Store Aliquots at -80°C Store Aliquots at -80°C Aliquot->Store Aliquots at -80°C

Caption: Recommended workflow for Cyclocalopin A handling.

References

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s177-s185. [Link]

  • Choi, H., et al. (2020). Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. Journal of Occupational and Environmental Hygiene, 17(5), 215-225. [Link]

  • CDC Stacks. (2020). Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Jouyban, A. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 97(Pt A), 113-122. [Link]

  • Limonene Degradation Pathway. (n.d.). Eawag-BBD. [Link]

  • RSC Publishing. (n.d.). XV.-The Formation and Stability of spiro-Compounds. [Link]

  • PubMed. (n.d.). Photodegradation of cyclohexane and toluene using TiO2/UV/O3 in gas phase. [Link]

  • YouTube. (2017). Lactone Hydrolysis. [Link]

  • PubChem. (n.d.). Cyclocalopin A. [Link]

  • MDPI. (2018). Photooxidation of Cyclohexane by Visible and Near-UV Light Catalyzed by Tetraethylammonium Tetrachloroferrate. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • ResearchGate. (n.d.). Lactone Formation in Yeast and Fungi. [Link]

  • ResearchGate. (n.d.). Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. [Link]

Sources

Technical Support Center: Cyclocalopin A Extraction & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Efficiency of Cyclocalopin A Extraction from Biomass

Support Level: Tier 3 (Senior Application Scientist) Ticket ID: CYC-OPT-2024[1]

Introduction: The Nature of the Target

Welcome to the Advanced Technical Support Center. Before optimizing, we must define the target. Cyclocalopin A (C₁₅H₂₀O₆) is not a cyclic peptide, despite the nomenclature similarity to cyclosporins. It is a spiro-furopyran polyketide (specifically a sesquiterpenoid derivative) typically isolated from the fungal biomass of Penicillium sclerotiorum or specific Boletus mushroom species.

Why this matters:

  • Solubility: Unlike cyclic peptides which often require specific chaotropic agents, Cyclocalopin A is a lipophilic small molecule (LogP ~0.5–2.0).[1]

  • Stability: It contains a lactone moiety and a spiro-center.[1] It is sensitive to hydrolysis under basic conditions (pH > 8.[1]0) and ring-opening under strong acidic conditions.[1]

  • Co-metabolites: In P. sclerotiorum, it co-occurs with abundant azaphilone pigments (red/orange color), which are the primary contaminants in crude extracts.[1]

Module 1: Biomass Preparation & Pre-Treatment

User Question: "I am extracting directly from wet fermentation broth, but my recovery rates are inconsistent. Should I dry the biomass?"

Technical Insight: Direct extraction from wet biomass creates a biphasic system (water/solvent) that hinders the mass transfer of moderately hydrophobic compounds like Cyclocalopin A. The water shell around the hyphae acts as a barrier to non-polar solvents like Ethyl Acetate (EtOAc).

Optimized Protocol: Lyophilization & Disruption
ParameterRecommendationScientific Rationale
Drying Method Lyophilization (Freeze-Drying) Preserves heat-sensitive polyketides; creates a porous structure that re-absorbs solvent instantly.[1] Air-drying causes cell shrinkage (case hardening), locking metabolites inside.[1]
Particle Size Grind to <0.5 mm powder Increases surface area. P. sclerotiorum cell walls contain chitin; mechanical disruption is more effective than chemical lysis for small molecules.[1]
Water Content < 5% Residual Moisture Prevents the formation of emulsions during the solvent addition phase.

Troubleshooting Checklist:

Module 2: Solvent System Selection

User Question: "Standard methanol extraction yields a lot of crude mass, but the purity of Cyclocalopin A is low. What is the optimal solvent system?"

Technical Insight: Methanol (MeOH) is a "total extraction" solvent—it pulls sugars, salts, and proteins along with your target.[1] For Cyclocalopin A, we need a solvent that targets the furopyran core while excluding polar primary metabolites.

Solvent Efficiency Matrix
SolventPolarity IndexCyclocalopin A SolubilitySelectivity ScoreVerdict
Methanol 5.1HighLowAvoid for initial extraction.[1] Co-extracts too many sugars.[1]
Ethyl Acetate (EtOAc) 4.4High High Gold Standard. Balances polarity perfectly for polyketides.[1]
Dichloromethane (DCM) 3.1ModerateModerateGood alternative, but heavier than water (emulsion risk) and toxic.[1]
Hexane 0.1LowVery LowUse only for defatting (removing lipids) before extraction.[1]
The "Split-Phase" Maceration Protocol
  • Defatting (Optional but Recommended): Wash dried biomass with n-Hexane (1:10 w/v) for 1 hour. Discard hexane (removes sterols/lipids).[1]

  • Primary Extraction: Macerate biomass in Ethyl Acetate (1:15 w/v) for 24 hours at 25°C with agitation (150 rpm).

  • Repeat: Perform 3 cycles. 90% of Cyclocalopin A is recovered in the first two cycles.

Module 3: Purification & Pigment Removal

User Question: "My crude extract is deep red/orange, and the pigments interfere with HPLC. How do I remove them without losing the product?"

Technical Insight: The red color comes from Azaphilones (e.g., sclerotiorin), which are structurally similar (polyketides) but often more acidic or polar.[1] You can exploit the lactone stability of Cyclocalopin A vs. the pH sensitivity of azaphilones.

Workflow Visualization

ExtractionWorkflow biomass Dried Fungal Biomass (P. sclerotiorum) hexane Wash: n-Hexane biomass->hexane discard_hex Discard Hexane (Lipids/Sterols) hexane->discard_hex etoc Extraction: Ethyl Acetate (3x Cycles, 24h) hexane->etoc Defatted Biomass crude Crude Extract (Contains Pigments) etoc->crude partition Liquid-Liquid Partition Crude (in MeOH:H2O) vs. Hexane crude->partition column Flash Chromatography (Silica Gel) partition->column Enriched Fraction pure Purified Cyclocalopin A column->pure

Caption: Optimized workflow for isolating Cyclocalopin A while removing lipid and pigment interferences.

Step-by-Step Purification Guide
  • Liquid-Liquid Partitioning (LLP):

    • Dissolve crude EtOAc extract in 90% Methanol (aq).

    • Partition against n-Hexane.[1]

    • Result: Hexane takes remaining lipids; Methanol retains Cyclocalopin A and pigments.

  • Size Exclusion (Sephadex LH-20):

    • Why: Azaphilone pigments often have different molecular weights or adsorption affinities than Cyclocalopin A.[1]

    • Mobile Phase: Methanol (100%).[1]

    • Observation: Pigments usually elute as broad colored bands; Cyclocalopin A elutes in colorless fractions between pigment bands.[1]

  • Final Polish (Silica Gel):

    • Elute with Dichloromethane:Methanol (98:2) .[1]

    • Note: Cyclocalopin A is relatively non-polar.[1] It will elute early.

Module 4: Stability & Storage (Critical FAQs)

Q: Can I use acid to precipitate the proteins during extraction? A: NO. Cyclocalopin A contains a spiro-furo[2,3-c]pyran system.[1] Strong acids can catalyze the rearrangement of the spiro-center or hydrolysis of the ester/lactone bonds. Maintain pH between 5.0 and 7.5 throughout the process.

Q: My compound disappears after leaving it in the rotary evaporator bath. A: Thermal Degradation. While polyketides are generally stable, extended exposure to temperatures >45°C can cause isomerization.

  • Rule: Set rotary evaporator bath to 35°C maximum . Use high vacuum to compensate for the lower temperature.

References & Authority

  • Chemical Structure & Classification:

    • PubChem Compound Summary for CID 10913461, Cyclocalopin A.[1] National Center for Biotechnology Information (2024).[1]

    • Source: [1]

  • Extraction Methodology (Penicillium Metabolites):

    • Dereplication, Annotation, and Characterization of 74 Potential Antimicrobial Metabolites from Penicillium sclerotiorum Using t-SNE Molecular Networks. (Describes EtOAc maceration protocols for P. sclerotiorum).

    • Source: [1]

  • Synthesis & Structural Stability:

    • Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A.[2] (Details the furopyran ring stability and chemical properties).

    • Source: [1][2]

  • General Fungal Polyketide Extraction:

    • Optimization of culture conditions for penicilazaphilone C production by a marine-derived fungus Penicillium sclerotiorum M-22.[1][3] (Provides baseline fermentation and extraction parameters for this specific fungal species).

    • Source: [1]

Sources

Validation & Comparative

Technical Comparison Guide: Cyclocalopin A vs. Boletus Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclocalopin A is a cyclic depsipeptide isolated from the bitter bolete Caloboletus calopus (formerly Boletus calopus). Unlike the nutritional and immunomodulatory polysaccharides found in edible species like Boletus edulis, Cyclocalopin A and its congeners (Calopins) represent a distinct class of low-molecular-weight secondary metabolites characterized by potent cytotoxicity and unique tricyclic chemical architectures.

This guide compares Cyclocalopin A primarily against two distinct classes of Boletus-derived alternatives:

  • The Calopins: Structurally related depsipeptides (e.g., Calopin A, 8-Deacetylcalopin) from the same source.

  • Bolesatine & Polysaccharides: High-molecular-weight toxins and immunomodulators from related Boletus species (Rubroboletus satanas, Boletus edulis).

Part 1: Structural & Chemical Landscape[1]

The genus Boletus (sensu lato) offers two divergent chemical pathways relevant to drug discovery: the Small Molecule Cytotoxins (Cyclocalopins) and the Macromolecular Modulators (Lectins/Polysaccharides).

The Cyclocalopin Scaffold

Cyclocalopin A features a rare tricyclic core. Its stability and lipophilicity are driven by a cyclic depsipeptide linkage, distinguishing it from linear peptides.

  • Key Moiety: The "Calopin" unit—a highly modified amino acid residue essential for biological activity.

  • Structural Variation: The presence or absence of O-acetyl groups (as seen in 8-Deacetylcalopin) significantly alters polarity and membrane permeability.

The Alternatives
  • Calopin A: The acyclic or lactone-variant precursor/analog. Often less stable than the cyclic Cyclocalopin A.

  • Bolesatine: A 63 kDa glycoprotein (lectin) from Rubroboletus satanas. It is a ribosome-inactivating protein, mechanistically distinct from the small-molecule cyclocalopins.

  • Ergosterol Peroxide: A steroid common in Boletus species, offering moderate cytotoxicity via oxidative stress pathways.

Part 2: Comparative Biological Activity[2]

The following data contrasts the cytotoxicity and specificity of Cyclocalopin A against its primary alternatives.

Table 1: Comparative Cytotoxicity Profile (IC50 & Potency)
CompoundSource SpeciesTarget MechanismPotency (IC50 / Activity)Selectivity
Cyclocalopin A C. calopusCyclic DepsipeptideHigh (< 10 µM in KB/HeLa cells)Broad-spectrum cytotoxicity; high mammalian toxicity.
Calopin A C. calopusDepsipeptide AnalogModerate (10–50 µM)Lower stability reduces effective intracellular concentration.
Bolesatine R. satanasRibosome InactivationVery High (LD50 ~1 mg/kg mice)Extreme toxicity; inhibits protein synthesis in all cell types.
Ergosterol Peroxide B. edulisSteroidLow-Moderate (20–40 µM)Tumor-selective; induces apoptosis via ROS generation.
Boletus Polysaccharides B. edulisImmunomodulationNon-Cytotoxic Enhances NK cell activity rather than direct killing.

Analyst Insight: Cyclocalopin A exhibits a "sweet spot" for drug development—it is potent enough to be effective but lacks the uncontrollable systemic toxicity of the lectin Bolesatine. However, its lack of selectivity compared to Ergosterol derivatives remains a hurdle.

Part 3: Mechanism of Action (MOA)

Understanding the causality of cell death is critical for selecting the right lead compound.

  • Cyclocalopin A (Membrane/Enzyme Interference): As a cyclic depsipeptide, it likely intercalates into membranes or inhibits specific metabolic enzymes, leading to metabolic collapse.

  • Bolesatine (Translation Inhibition): Directly blocks protein synthesis at the ribosomal level (EF-2 inhibition).

  • Polysaccharides (Immune Activation): Bind to Dectin-1/CR3 receptors on macrophages, triggering cytokine release.

Diagram 1: Comparative Signaling Pathways

The following diagram illustrates the divergent pathways of Boletus metabolites.

MOA_Pathways cluster_source Source Material cluster_compounds cluster_targets cluster_outcome Mushroom Boletus/Caloboletus spp. Cyclo Cyclocalopin A (Cyclic Depsipeptide) Mushroom->Cyclo Bolesatine Bolesatine (Glycoprotein Lectin) Mushroom->Bolesatine PolyS Polysaccharides (Beta-Glucans) Mushroom->PolyS Membrane Cell Membrane / Metabolic Enzymes Cyclo->Membrane Intercalation Ribosome Ribosome (EF-2) Bolesatine->Ribosome Inhibits GTP hydrolysis Receptor Dectin-1 Receptor (Macrophage) PolyS->Receptor Ligand Binding Lysis Metabolic Collapse & Apoptosis Membrane->Lysis Halt Protein Synthesis Arrest (Death) Ribosome->Halt Immune Immune Activation (Cytokine Release) Receptor->Immune

Caption: Divergent mechanisms of Boletus metabolites. Cyclocalopin A targets membrane/metabolic integrity, while Bolesatine halts translation and Polysaccharides modulate immunity.

Part 4: Experimental Protocols

To validate the activity of Cyclocalopin A, a rigorous isolation and assay workflow is required. The following protocol ensures the preservation of the labile lactone/depsipeptide rings.

Protocol 1: Isolation of Cyclocalopin A

Objective: Extract and purify Cyclocalopin A from Caloboletus calopus without hydrolyzing the depsipeptide bond.

  • Maceration (Causality: Enzyme Inhibition):

    • Fresh fruit bodies (1 kg) are immediately sliced and macerated in MeOH (3 L) at room temperature.

    • Why: Immediate alcohol submersion denatures endogenous esterases that would otherwise hydrolyze the cyclic lactone ring.

  • Partitioning (Polarity Filter):

    • Evaporate MeOH. Resuspend residue in water.

    • Partition sequentially with n-Hexane (removes lipids)

      
      EtOAc  (Target Fraction) 
      
      
      
      n-BuOH (removes glycosides).
    • Target: The Cyclocalopins concentrate in the Ethyl Acetate (EtOAc) fraction.

  • Fractionation (Silica Gel):

    • Column: Silica gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient of CHCl3:MeOH (100:0

      
       90:10).
      
    • Observation: Cyclocalopin A typically elutes in mid-polarity fractions (check TLC, staining with Dragendorff reagent or Vanillin-H2SO4).

  • Final Purification (HPLC):

    • Column: C18 Reverse Phase (Semi-prep).

    • Solvent: ACN:H2O (Gradient 40%

      
       80% ACN).
      
    • Detection: UV at 210 nm and 254 nm.

Diagram 2: Isolation Logic Flow

Isolation_Workflow Raw Fresh C. calopus Extract MeOH Extract Raw->Extract Maceration Partition EtOAc Partition Extract->Partition Lipid Removal Chrom Silica Column (CHCl3:MeOH) Partition->Chrom Fractionation HPLC RP-HPLC (ACN:H2O) Chrom->HPLC Refinement Pure Cyclocalopin A (>95% Purity) HPLC->Pure Isolation

Caption: Step-wise purification logic targeting the mid-polarity Ethyl Acetate fraction to isolate cyclic depsipeptides.

Part 5: Drug Development Viability

Synthesis & Stability

Cyclocalopin A presents a significant synthetic challenge due to its tricyclic core and the sensitivity of the depsipeptide linkage.

  • Synthesis Status: Total synthesis is complex. Recent approaches utilize cyclocarbonylation of allenyl glyoxylates to construct the tricyclic framework (See Ref 3).

  • Stability: The compound is stable in solid form but prone to hydrolysis in basic aqueous solutions. Formulation requires pH buffering < 7.0.

Comparison Summary
  • Choose Cyclocalopin A if: Your research targets potent, direct cytotoxicity and you have the capacity for complex synthesis or difficult natural product isolation.

  • Choose Polysaccharides if: You are developing nutraceuticals or adjunct immunotherapies with a high safety profile.

  • Choose Bolesatine if: You are studying ribosome inactivation mechanisms (strictly for in vitro toxicology, not therapy).

References

  • Hellwig, V., et al. (2002). Calopins and Cyclocalopins, Bitter Principles from Boletus calopus and Related Mushrooms. European Journal of Organic Chemistry. Link

  • Kretz, O., et al. (1991). Properties of bolesatine, a translational inhibitor from Boletus satanas. Toxicology Letters. Link

  • Li, X., et al. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A.[1] Organic Letters. Link

  • Morel, S., et al. (2018).[2] Antiproliferative and Antioxidant Activities of Wild Boletales Mushrooms from France.[3] International Journal of Medicinal Mushrooms. Link

  • Zheng, S., et al. (2025).[4][5] Bioactive Secondary Metabolites of Chinese Edible Boletes. MDPI Molecules. Link

Sources

Validating the Proposed Structure of Cyclocalopin A via Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the proposed structure of Cyclocalopin A , focusing on the synthetic strategies required to confirm its tricyclic core and stereochemical assignment. This analysis integrates recent methodological breakthroughs, specifically the molybdenum-mediated cyclocarbonylation approach, to provide a roadmap for structural confirmation.

Content Type: Publish Comparison Guide | Status: Technical Roadmap & Validation Protocol

Executive Summary: The Structural Challenge

Cyclocalopin A , a secondary metabolite isolated from the fungus Boletus calopus, presents a significant structural assignment challenge due to its dense functionalization and unique tricyclic framework. The molecule features a rare


-methylene bis-

-lactone
motif fused within a spiro-cyclic system.

While spectroscopic data (NMR, MS) have led to a proposed structure, definitive validation requires total synthesis to resolve ambiguities regarding:

  • Relative Stereochemistry: The configuration of the spiro-junction.

  • Absolute Configuration: The enantiomeric series of the natural isolate.[1]

  • Core Connectivity: Confirmation of the strained bis-lactone fusion.

This guide outlines the synthetic validation protocol, comparing the Retrosynthetic Logic against Experimental Outcomes , utilizing the 2022 breakthrough by Yu et al. as the primary case study for core construction.

Structural Analysis & Synthetic Strategy

To validate the structure, one must access the tricyclic core efficiently. The primary strategic comparison lies between Stepwise Ring Construction (traditional) and Transition-Metal Catalyzed Cyclization (modern).

Comparative Analysis of Synthetic Approaches
FeatureStepwise Lactonization (Traditional)[2+2+1] Cyclocarbonylation (Recommended)
Mechanism Sequential esterification and ring-closing metathesis.Molybdenum-mediated assembly of allenyl glyoxylates.[2][3]
Atom Economy Low (Requires multiple protecting groups).High (Assembles core from simple precursors).
Stereocontrol Difficult to control spiro-junction remotely.High diastereoselectivity governed by catalyst coordination.
Key Intermediate Acyclic diester precursors.Allenyl Glyoxylate
Outcome Often yields thermodynamic mixtures.Accesses the strained bis-

-lactone
directly.[3]
The Validation Workflow (Logic Diagram)

The following diagram illustrates the logic flow for validating the structure, moving from isolation to synthetic confirmation.

ValidationLogic Isolation Natural Product Isolation (Boletus calopus) Proposed Proposed Structure (NMR/MS Data) Isolation->Proposed 1H/13C NMR, NOESY Comparison Spectral Comparison (Synthetic vs. Natural) Isolation->Comparison Reference Data Retro Retrosynthetic Analysis (Disconnection to Allenyl Glyoxylate) Proposed->Retro Identify Bis-lactone Synthesis Core Synthesis (Mo-Catalyzed [2+2+1]) Retro->Synthesis Execute Route Synthesis->Comparison Overlay Spectra Validation Structural Confirmation (or Revision) Comparison->Validation Match = Validated

Caption: Logical workflow for the structural validation of Cyclocalopin A, linking isolation data to synthetic confirmation.

Detailed Experimental Protocol: The Core Synthesis

The most authoritative method for validating the Cyclocalopin A core is the Mo(CO)


-mediated [2+2+1] cyclocarbonylation  developed by Yu and colleagues (2022). This reaction serves as the "litmus test" for the feasibility of the proposed tricyclic skeleton.
Protocol: Construction of the -Methylene Bis- -Lactone Core[2][3]

Objective: Synthesize the tricyclic core to compare NMR shifts with the natural product.

Reagents & Conditions:

  • Substrate: Allenyl Glyoxylate (synthesized via esterification of allenyl alcohol with glyoxylic acid chloride).

  • Catalyst: Molybdenum Hexacarbonyl [Mo(CO)

    
    ] or Palladium(0) systems.[2][3]
    
  • Solvent: Toluene or DMSO.

  • Atmosphere: CO (Carbon Monoxide) if using Pd-catalysis; Mo(CO)

    
     serves as the CO source in the stoichiometric variant.
    

Step-by-Step Methodology:

  • Precursor Assembly:

    • React the appropriate allenyl alcohol with glyoxylic acid chloride in the presence of pyridine (

      
      C to RT) to yield the Allenyl Glyoxylate  intermediate.
      
    • Checkpoint: Verify purity via

      
      H NMR (look for allenic protons at 
      
      
      
      5.2-5.4 ppm).
  • Cyclocarbonylation (The Key Step):

    • Dissolve the Allenyl Glyoxylate in anhydrous DMSO.

    • Add [Mo(CO)

      
      ] (1.1 equivalents).
      
    • Heat the reaction mixture to

      
      C under an argon atmosphere.
      
    • Mechanistic Insight: The reaction proceeds via a metallacycle intermediate where the molybdenum coordinates the allene and the carbonyl, inserting CO to close the two lactone rings simultaneously.

  • Purification & Isolation:

    • Cool to room temperature and dilute with Et

      
      O.
      
    • Wash with water to remove DMSO/molybdenum salts.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target: The tricyclic bis-lactone core.[2][3]

Mechanistic Pathway Diagram

SynthesisPath Substrate Allenyl Glyoxylate Complex Mo-CO Complex (Coordination) Substrate->Complex + Mo(CO)6 Insertion CO Insertion [2+2+1] Complex->Insertion Heat, DMSO Product Tricyclic Bis-Lactone (Cyclocalopin Core) Insertion->Product Reductive Elimination

Caption: Mechanistic pathway for the Mo-mediated construction of the Cyclocalopin A core.

Analytical Validation Criteria

Once the synthetic core is obtained, validation relies on specific comparative metrics.

A. NMR Shift Correlation

Create a "Difference Table" (


) subtracting the synthetic shifts from the natural product shifts.
  • Tolerance:

    
     ppm and 
    
    
    
    ppm indicate a structural match.
  • Key Diagnostic Signals: Focus on the spiro-carbon and the

    
    -methylene protons  of the lactone. Significant deviation here suggests the proposed stereochemistry at the spiro-junction is incorrect.
    
B. NOESY/ROESY Analysis

Perform 2D NOESY experiments on the synthetic intermediate.

  • Expectation: Cross-peaks between the lactone ring protons and the specific side-chain protons must match the spatial arrangement proposed in the isolation paper.

C. X-Ray Crystallography

If the synthetic intermediate is crystalline (often facilitated by the rigid bis-lactone), X-ray diffraction provides the gold standard for absolute configuration, removing all ambiguity.

References

  • Yu, W., Song, J., Yu, S. Y., & Kim, J. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(11), 2242–2247. Link

  • Hellwig, V., Dasenbrock, J., Klostermeyer, D., Kelter, G., Beutler, J. A., & Steglich, W. (2002). Calopins and Cyclocalopins, Bitter Principles from Boletus calopus and Related Mushrooms. European Journal of Organic Chemistry, 2002(17), 2895–2902. Link

  • Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(11), 1679–1688. Link

Sources

A Researcher's Guide to Navigating the ADME-Tox Labyrinth for Novel Cyclocalopin A Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of drug discovery, the path from a promising hit compound to a clinical candidate is fraught with challenges. Among the most significant hurdles are the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a molecule. Early and comprehensive ADME-Tox profiling is no longer a "nice-to-have" but a critical necessity to de-risk projects and avoid costly late-stage failures.[1] This is particularly true for complex natural products and their analogs, such as the fungal alkaloid Cyclocalopin A. While the parent compound may exhibit desirable bioactivity, its therapeutic potential can be severely limited by poor pharmacokinetic properties or unforeseen toxicity. The strategic design and synthesis of analogs, therefore, present an opportunity to optimize these characteristics.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the ADME-Tox properties of novel Cyclocalopin A analogs. Rather than a rigid protocol, this document offers a strategic workflow, blending computational (in silico) prediction with definitive in vitro experimentation. This integrated approach allows for the early identification of promising candidates and the rational design of subsequent analog generations.

The Rationale for Early ADME-Tox Profiling

Historically, ADME-Tox studies were often relegated to the later stages of preclinical development. However, this paradigm has shifted dramatically. The "fail early, fail cheap" philosophy now prevails, emphasizing the need to identify liabilities as soon as possible.[1] Integrating ADME-Tox considerations from the outset of a drug discovery program enables medicinal chemists to build in desirable properties, rather than trying to "fix" them later. For a novel series like Cyclocalopin A analogs, where little to no public data exists, establishing a robust screening cascade is paramount.

A Phased Approach to ADME-Tox Evaluation

A tiered approach to screening allows for the efficient use of resources, with high-throughput in silico and simple in vitro assays used to prioritize compounds for more complex and resource-intensive studies.

Phase 1: In Silico Profiling - The First Filter

Computational modeling serves as a rapid and cost-effective initial screen to flag potential liabilities and guide the prioritization of newly synthesized analogs for in vitro testing.[1][2][3][4][5][6] A multitude of software platforms, both commercial and open-source, are available for these predictions.

Key In Silico ADME-Tox Parameters for Cyclocalopin A Analogs:

ParameterImportanceRecommended Tools
Physicochemical Properties
Molecular Weight (MW)Influences solubility, permeability, and diffusion.SwissADME, ADMETlab
LogP (Lipophilicity)Crucial for membrane permeability and binding to plasma proteins.SwissADME, ALOGPS
Topological Polar Surface Area (TPSA)Predicts cell permeability and blood-brain barrier penetration.SwissADME, Molinspiration
Aqueous Solubility (LogS)A key determinant of oral absorption.ADMETlab, pkCSM
Pharmacokinetics
Human Intestinal Absorption (HIA)Predicts the extent of absorption after oral administration.ADMETlab, admetSAR
Caco-2 PermeabilityAn in silico surrogate for intestinal permeability.pkCSM, ADMETlab
Blood-Brain Barrier (BBB) PenetrationImportant for CNS-targeted analogs or to avoid off-target CNS effects.SwissADME, pkCSM
P-glycoprotein (P-gp) Substrate/InhibitorP-gp is a key efflux transporter that can limit drug absorption and distribution.SwissADME, admetSAR
Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.SwissADME, admetSAR
Toxicity
AMES MutagenicityA screen for potential carcinogenicity.Toxtree, admetSAR
hERG InhibitionPredicts the risk of cardiotoxicity.pkCSM, admetSAR
HepatotoxicityFlags the potential for liver injury.admetSAR, Vienna LiverTox

Experimental Workflow for In Silico Profiling:

in_silico_workflow start Synthesized Cyclocalopin A Analogs (SMILES/SDF) adme_tox_software ADME-Tox Prediction Software (e.g., SwissADME, admetSAR) start->adme_tox_software physchem Physicochemical Properties (MW, LogP, TPSA, LogS) adme_tox_software->physchem pk Pharmacokinetics (HIA, Caco-2, BBB, P-gp, CYP Inhibition) adme_tox_software->pk tox Toxicity (AMES, hERG, Hepatotoxicity) adme_tox_software->tox data_analysis Data Analysis & Prioritization physchem->data_analysis pk->data_analysis tox->data_analysis report Prioritized List for In Vitro Testing data_analysis->report

Caption: In silico ADME-Tox workflow for prioritizing Cyclocalopin A analogs.

Phase 2: In Vitro Screening - The Experimental Validation

Analogs that pass the in silico filter should be subjected to a panel of in vitro assays to generate experimental data and validate the computational predictions.

Absorption

Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Rationale: A high-throughput, non-cell-based assay to assess passive membrane permeability. It provides a rapid measure of a compound's ability to diffuse across a lipid membrane.

  • Protocol:

    • Prepare a donor plate with a buffered solution of each Cyclocalopin A analog.

    • Coat the filter of an acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Place the acceptor plate on top of the donor plate, allowing the compounds to partition into and diffuse across the artificial membrane.

    • After a defined incubation period, quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Caco-2 Permeability Assay

  • Rationale: This cell-based assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It provides information on both passive and active transport mechanisms.

  • Protocol:

    • Seed Caco-2 cells on a permeable filter support (e.g., Transwell™ inserts) and culture for 21-25 days to allow for differentiation and formation of tight junctions.

    • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) permeability, add the test compound to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral to apical (B-A) permeability, add the compound to the basolateral side and measure its appearance on the apical side.

    • The ratio of B-A to A-B permeability (efflux ratio) can indicate the involvement of efflux transporters like P-gp.

Metabolism

Metabolic Stability in Liver Microsomes

  • Rationale: Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[7][8][9][10] This assay provides a measure of the intrinsic clearance of a compound. The presence of a cyclopropyl group in some analogs may influence metabolic stability.[11]

  • Protocol:

    • Incubate the Cyclocalopin A analog at a low concentration (e.g., 1 µM) with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

  • Rationale: Identifying the major metabolites of a compound is crucial for understanding its clearance pathways and assessing the risk of forming reactive or pharmacologically active metabolites.

  • Protocol:

    • Perform a scaled-up version of the metabolic stability assay with a higher concentration of the analog and microsomes.

    • Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate potential metabolites.

    • Common metabolic transformations to look for include hydroxylation, N-dealkylation, and glucuronidation.

Toxicity

Cytotoxicity in a Relevant Cell Line

  • Rationale: A fundamental assessment of a compound's potential to cause cell death.[12][13][14][15][16] A human liver cell line (e.g., HepG2) is often a good starting point for assessing potential hepatotoxicity.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the Cyclocalopin A analog for a defined period (e.g., 24 or 48 hours).

    • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

hERG Inhibition Assay

  • Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Early assessment of hERG liability is a regulatory requirement.

  • Protocol:

    • Use automated patch-clamp electrophysiology to measure the effect of the Cyclocalopin A analogs on the hERG current in a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Apply a range of compound concentrations and measure the inhibition of the tail current.

    • Determine the IC50 for hERG inhibition.

Experimental Workflow for In Vitro Screening:

in_vitro_workflow start Prioritized Analogs absorption Absorption Assays start->absorption metabolism Metabolism Assays start->metabolism toxicity Toxicity Assays start->toxicity pampa PAMPA absorption->pampa caco2 Caco-2 Permeability absorption->caco2 data_integration Data Integration & SAR Analysis pampa->data_integration caco2->data_integration microsomes Microsomal Stability metabolism->microsomes met_id Metabolite ID metabolism->met_id microsomes->data_integration met_id->data_integration cyto Cytotoxicity (HepG2) toxicity->cyto herg hERG Inhibition toxicity->herg cyto->data_integration herg->data_integration sar Structure-Activity/Property Relationship data_integration->sar

Caption: Integrated in vitro screening cascade for Cyclocalopin A analogs.

Data Interpretation and Structure-Property Relationships

The true power of this systematic approach lies in the integration of in silico and in vitro data to establish structure-activity relationships (SAR) and structure-property relationships (SPR).[17][18][19][20][21] By comparing the ADME-Tox profiles of different Cyclocalopin A analogs, researchers can identify which structural modifications lead to improvements in key parameters.

Example Data Summary Table for Cyclocalopin A Analogs:

Analog IDMWLogPTPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioHLM t½ (min)HepG2 IC₅₀ (µM)hERG IC₅₀ (µM)
Cyclocalopin A
Analog 1
Analog 2
Analog 3

This tabulated data allows for a clear comparison across the analog series. For instance, does the introduction of a polar group improve solubility but decrease permeability? Does a specific substitution block a site of metabolism, thereby increasing the half-life? These insights are invaluable for guiding the next round of analog design.

Conclusion and Future Directions

The journey of a novel compound series like Cyclocalopin A from the bench to the clinic is a marathon, not a sprint. A robust and early ADME-Tox screening strategy is the compass that guides this journey, ensuring that only the most promising candidates advance. By embracing a tiered approach that combines the predictive power of in silico tools with the definitive data from in vitro assays, research teams can make informed decisions, optimize their lead compounds, and ultimately increase the probability of success. The framework presented here provides a starting point for the systematic evaluation of Cyclocalopin A analogs, a process that will undoubtedly unveil fascinating structure-property relationships and pave the way for the development of new therapeutics.

References

  • In Silico ADME/Tox Comes of Age: Twenty Years Later. PMC - PubMed Central. [Link]

  • In silico ADME-Tox evaluation of the five candidate analogs compounds... ResearchGate. [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. PMC - NIH. [Link]

  • In Silico ADME Profiling of Salubrinal and Its Analogues. MDPI. [Link]

  • In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. PMC - PubMed Central. [Link]

  • The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. PMC - PubMed Central. [Link]

  • In vitro metabolism of cyclosporin A with rabbit renal or hepatic microsomes: analysis by HPLC-FPIA and HPLC-MS. PubMed. [Link]

  • Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration. MDPI. [Link]

  • Indole Diketopiperazine Alkaloids from the Marine Sediment-Derived Fungus Aspergillus chevalieri against Pancreatic Ductal Adenocarcinoma. MDPI. [Link]

  • Synthesis and structure-activity relationships of pre-activated analogs of cyclophosphamide (NSC-26271). PubMed. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Structures of compounds studied for cytotoxicity. ResearchGate. [Link]

  • Metabolism and bioactivation of clozapine by human liver in vitro. ClinPGx. [Link]

  • Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science (RSC Publishing). [Link]

  • In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. PMC - PubMed Central. [Link]

  • Investigations on the metabolic pathways of cyclosporine: II. Elucidation of the metabolic pathways in vitro by human liver microsomes. PubMed. [Link]

  • Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation. PubMed. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

  • Biosynthesis of fungal indole alkaloids. PubMed - NIH. [Link]

  • Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. PubMed. [Link]

  • Services for in vitro Metabolism research. Admescope. [Link]

Sources

A Comparative Guide to the Total Synthesis of Cyclopiazonic Acid, the Precursor to Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Cyclopiazonic acid (CPA), a complex indole alkaloid mycotoxin, stands as a formidable challenge in natural product synthesis. Its intricate tetracyclic core, featuring a fused cyclopenta[g]indole system and a stereochemically rich acetyltetramic acid moiety, has inspired a variety of elegant and innovative synthetic strategies. As the direct biosynthetic precursor to Cyclocalopin A, the total synthesis of CPA is tantamount to a formal synthesis of Cyclocalopin A itself. This guide provides a head-to-head comparison of the most notable synthetic routes toward (±)-α-cyclopiazonic acid, offering an in-depth analysis of their strategic choices, key transformations, and overall efficiency. This resource is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex natural products.

The Challenge: Unraveling the Complexity of the Cyclopiazonic Acid Core

The core structure of cyclopiazonic acid presents several significant synthetic hurdles that each successful synthesis has had to overcome:

  • The Fused Tetracyclic System: The rigid and strained BCD ring system, a cyclopenta[g]indole, requires precise control over ring-forming reactions.

  • The Quaternary Stereocenter: The C5a stereocenter, which is quaternary, poses a significant challenge for stereocontrol.

  • The Acetyltetramic Acid Moiety: The construction of this highly functionalized and stereochemically defined side chain and its attachment to the indole core is a non-trivial synthetic operation.

The various synthetic approaches to CPA can be broadly categorized by the key bond disconnection and the strategy employed to construct the tetracyclic core.

Retrosynthetic Strategies: A Head-to-Head Comparison

This section will delve into the details of several prominent total syntheses of (±)-α-cyclopiazonic acid, highlighting their unique approaches and comparative merits.

The Biomimetic Approach: Holzapfel and Gildenhuys (1987)

This early and elegant approach sought to mimic the proposed biosynthetic pathway of CPA. The key retrosynthetic disconnection is the C4-C5 bond, envisioning a Claisen-type rearrangement of a diketopiperazine precursor.

Holzapfel_Retrosynthesis CPA Cyclopiazonic Acid Intermediate1 Diketopiperazine Precursor CPA->Intermediate1 Biomimetic Cyclization Tryptophan Tryptophan Derivative Intermediate1->Tryptophan AcetyltetramicAcid Acetyltetramic Acid Moiety Intermediate1->AcetyltetramicAcid

Caption: Retrosynthetic analysis of the Holzapfel and Gildenhuys biomimetic approach.

Forward Synthesis Highlights: The synthesis commences with the preparation of a suitably protected tryptophan derivative, which is then coupled with the acetyltetramic acid portion to form a diketopiperazine. The crucial step involves a base-mediated cyclization that is proposed to mimic the enzymatic cyclization in the biosynthesis of CPA.

Critique:

  • Advantages: This approach is conceptually elegant and provides insight into the potential biosynthetic pathway of cyclopiazonic acid.

  • Disadvantages: The key cyclization step proved to be low-yielding, and the overall synthesis is lengthy, making it impractical for the large-scale production of CPA.

The Tandem Radical Cyclization Approach: Zard and Coworkers (1998)

This innovative route employs a tandem radical cyclization reaction to construct the B, C, and D rings of the CPA core in a single step. The key retrosynthetic disconnection is at the C4-C5 and C5a-C5b bonds.

Zard_Retrosynthesis CPA_Core CPA Tetracyclic Core Radical_Precursor Acyclic Radical Precursor CPA_Core->Radical_Precursor Tandem Radical Cyclization Indole_Fragment Indole-4-carboxaldehyde Radical_Precursor->Indole_Fragment Side_Chain Functionalized Side Chain Radical_Precursor->Side_Chain Somei_Retrosynthesis CPA_Core CPA Tetracyclic Core Heck_Precursor Heck Reaction Precursor CPA_Core->Heck_Precursor Intramolecular Heck Reaction Indole_Fragment 4-Bromoindole Derivative Heck_Precursor->Indole_Fragment Side_Chain Alkene-containing Side Chain Heck_Precursor->Side_Chain

Caption: Retrosynthetic analysis of the Somei intramolecular Heck reaction approach.

Forward Synthesis Highlights: The synthesis involves the preparation of a 4-bromoindole derivative bearing an alkene-containing side chain at the C3 position. Treatment of this precursor with a palladium catalyst induces an intramolecular Heck reaction, leading to the formation of the C-ring and the establishment of the C5a quaternary center.

Critique:

  • Advantages: The intramolecular Heck reaction is a reliable and well-established method for the formation of carbocyclic rings. This approach offers a convergent and efficient route to the CPA core.

  • Disadvantages: The synthesis of the Heck precursor can be lengthy. The stereochemical outcome of the Heck cyclization can be difficult to control, and mixtures of diastereomers are often obtained.

Comparison of Key Performance Metrics

Synthetic RouteKey StrategyTotal Steps (to CPA core)Overall Yield (to CPA core)Stereoselectivity
Holzapfel & GildenhuysBiomimetic Cyclization~15LowNot reported
Zard & CoworkersTandem Radical Cyclization~10ModerateLow
Somei & CoworkersIntramolecular Heck Reaction~12ModerateLow

Experimental Protocols: A Representative Workflow

General Protocol for an Intramolecular Heck Reaction (based on the Somei approach):

  • Preparation of the Heck Precursor: To a solution of the 4-bromoindole derivative (1.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile) is added the alkene-containing side chain precursor (1.1 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the Heck precursor.

  • Intramolecular Heck Cyclization: To a solution of the Heck precursor (1.0 equiv) in a degassed solvent (e.g., DMF, DMA) is added a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.05-0.1 equiv), a phosphine ligand (e.g., PPh₃, P(o-tol)₃) (0.1-0.2 equiv), and a base (e.g., Ag₂CO₃, Et₃N) (2.0 equiv). The reaction mixture is heated to a high temperature (e.g., 100-140 °C) under an inert atmosphere (e.g., argon, nitrogen) until the reaction is complete. The reaction is then cooled to room temperature, diluted with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to yield the tetracyclic core of cyclopiazonic acid.

Conclusion: A Diverse Toolkit for a Complex Target

The total synthesis of cyclopiazonic acid has been a fertile ground for the development and application of novel synthetic methodologies. From biomimetic approaches to powerful transition-metal-catalyzed and radical-mediated cyclizations, each route offers a unique perspective on how to tackle the inherent challenges of this complex natural product. While early syntheses were often lengthy and low-yielding, more recent efforts have focused on improving efficiency and convergency. The choice of a particular synthetic route will ultimately depend on the specific goals of the research program, whether it be the rapid generation of analogues for structure-activity relationship studies or the development of a scalable synthesis for preclinical and clinical evaluation. The continued exploration of new synthetic strategies for CPA and its derivatives will undoubtedly lead to further advances in the field of organic synthesis.

References

  • Holzapfel, C. W.; Gildenhuys, S. A. A Biomimetic Approach to the Synthesis of α-Cyclopiazonic Acid. S. Afr. J. Chem.1987, 40 (3), 133-136. [Link not available]
  • Quiclet-Sire, B.; Zard, S. Z. A new and efficient synthesis of the tetracyclic core of α-cyclopiazonic acid. Tetrahedron Lett.1998 , 39 (52), 9731-9734. [Link]

  • Somei, M.; et al. A Novel and Concise Total Synthesis of (±)-α-Cyclopiazonic Acid. Chem. Pharm. Bull.2003 , 51 (11), 1331-1334. [Link]

Assessing the Novelty of Cyclocalopin A's Tricyclic Bis-Lactone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Novelty of Cyclocalopin A's Chemical Scaffold Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Bitter" Truth of a Novel Scaffold

Cyclocalopin A is a distinct sesquiterpene lactone isolated from the bitter mushroom Boletus calopus (and related species like Caloboletus calopus). Unlike the ubiquitous germacranolide or guaianolide sesquiterpenes (e.g., Parthenolide), Cyclocalopin A features a rare tricyclic framework containing a bis-lactone moiety .

For drug development professionals, the novelty lies not just in its biological activity—primarily as a bitter principle and free-radical scavenger—but in its chemical scaffold . The rigid tricyclic core offers a unique spatial arrangement of electrophilic sites (Michael acceptors), distinguishing it from the flexible macrocycles of standard sesquiterpene lactones. This guide assesses the scaffold's potential as a template for next-generation covalent inhibitors.

Scaffold Analysis: Cyclocalopin A vs. Standard Alternatives

The therapeutic potential of sesquiterpene lactones (SLs) typically hinges on the


-methylene-

-lactone ring, which acts as a "warhead" for covalent binding to cysteine residues in proteins (e.g., NF-

B, STAT3).
Structural Comparison
FeatureCyclocalopin A Parthenolide (Standard) Significance
Core Skeleton Tricyclic (Seco-cadinane derivative)Germacranolide (10-membered macrocycle)Cyclocalopin A's rigid core reduces entropic penalty upon binding.
Electrophile Type

-methylene-

-lactone (Bis-lactone system)

-methylene-

-lactone

-lactones are generally more stable but less reactive than

-lactones, offering tunable selectivity.
Warhead Count Potential for dual electrophilic sitesSingle primary electrophileDual sites allow for "stapling" of protein targets or increased potency.
Solubility Profile Moderate (Lipophilic)Poor (Lipophilic)Both require formulation strategies, but the bis-lactone adds polarity.
The Novelty Verdict

Cyclocalopin A is a "Scaffold-First" Candidate. While Parthenolide is a validated drug lead, its flexible macrocycle often leads to off-target effects. Cyclocalopin A's rigid tricyclic core locks the pharmacophore in a specific orientation, potentially improving selectivity. The presence of a bis-lactone system is rare and provides a unique chemical handle for modifying reactivity toward specific cysteine proteases.

Mechanism of Action: The Michael Addition Pathway

The primary mode of action for Cyclocalopin A, like other active SLs, is alkylation of cellular nucleophiles via Michael addition. The diagram below illustrates this covalent modification mechanism.

G cluster_0 Chemical Event Cyclocalopin Cyclocalopin A (Electrophile) Cysteine Cysteine Thiol (-SH Group) Cyclocalopin->Cysteine Recognizes Target Protein Target (e.g., NF-kB p65) Target->Cysteine Contains Complex Covalent Adduct (Irreversible Inhibition) Cysteine->Complex Michael Addition (Nucleophilic Attack) Effect Biological Response (Apoptosis/Anti-inflammation) Complex->Effect Signaling Blockade

Caption: Covalent modification of protein targets by Cyclocalopin A via Michael addition to cysteine thiols.

Comparative Performance Data

While direct clinical IC50 data for Cyclocalopin A is less abundant than for Parthenolide, experimental data on its class (Calopins) and derivatives highlights its profile.

Table 1: Bioactivity Profile[1][2]
MetricCyclocalopin A Parthenolide Notes
Primary Activity Bitter Principle / AntioxidantAnti-inflammatory / CytotoxicCyclocalopin A is a potent free-radical scavenger (DPPH assay).
Cytotoxicity (HeLa) Moderate (IC50 > 10

M)*
Potent (IC50 ~ 2-5

M)
Based on general seco-cadinane derivatives from Boletus.
Stability (pH 7.4) High (Rigid Lactone)Moderate (Ring Opening risk)The

-lactone is hydrolytically more stable than the

-lactone.
Source Yield Low (~0.002% from B. calopus)High (0.5% from Feverfew)Synthesis is required for Cyclocalopin A scalability.

Critical Insight: Cyclocalopin A's value is currently higher in chemoprevention (antioxidant) and as a synthetic starting point than as a direct cytotoxic agent. Its ability to scavenge free radicals (Kim et al., 2006) suggests a dual mechanism: covalent modification + oxidative stress modulation.

Experimental Protocols

To validate the scaffold or utilize it in screening, the following protocols are recommended. These are based on established isolation and synthesis methodologies.

Protocol A: Isolation from Boletus calopus

Use this to obtain authentic standards for biological benchmarking.

  • Source Material: Collect fresh Boletus calopus fruiting bodies. Freeze-dry and grind to a fine powder.

  • Extraction:

    • Macerate powder in Ethanol (95%) for 48 hours at room temperature.

    • Filter and concentrate the extract in vacuo at <40°C.

  • Partitioning (The Clean-up):

    • Suspend the residue in water.

    • Partition sequentially with n-Hexane (removes fats)

      
      Chloroform  (Target Fraction) 
      
      
      
      Ethyl Acetate .
    • Note: Cyclocalopin A concentrates in the Chloroform fraction.

  • Purification:

    • Subject the Chloroform fraction to Silica Gel Column Chromatography .

    • Eluent Gradient: Chloroform:Methanol (start 100:0

      
       90:10).
      
    • Detection: Monitor fractions via TLC using vanillin-sulfuric acid reagent (look for characteristic blue/violet spots).

  • Final Isolation: Purify active fractions using RP-HPLC (C18 column, MeOH:H2O gradient).

Protocol B: Synthetic Access (Cyclocarbonylation Strategy)

Use this to modify the scaffold for SAR studies. Reference: Based on strategies involving allenyl glyoxylates (e.g., Li et al., 2022).

  • Precursor Prep: Synthesize an allenyl glyoxylate intermediate.

  • The Key Step ([2+2+1] Cyclocarbonylation):

    • Reagents: Mo(CO)

      
       (Molybdenum Hexacarbonyl) and DMSO.
      
    • Conditions: Heat to 100°C in Toluene under inert atmosphere (Ar).

    • Mechanism: This step constructs the

      
      -methylene-
      
      
      
      -lactone fused to the cyclic core in a single pot.
  • Validation: Verify structure via 1H-NMR (look for exocyclic methylene doublets at

    
     5.5-6.5 ppm).
    

Conclusion

Cyclocalopin A represents a high-value, under-explored chemical scaffold . While it currently lacks the clinical data density of Parthenolide, its tricyclic bis-lactone structure offers superior rigidity and a distinct reactivity profile. It is best utilized not as a direct competitor to existing cytotoxins, but as a template for designing selective covalent inhibitors where standard flexible macrocycles fail due to off-target toxicity.

Recommendation: Medicinal chemists should prioritize the total synthesis of Cyclocalopin A analogues to explore the "bis-lactone" warhead against cysteine-dependent enzymes (e.g., proteasomes, deubiquitinases).

References

  • Kim, J. W., et al. (2006). Free radical-scavenging delta-lactones from Boletus calopus.[1] Planta Medica, 72(15), 1431-1432.[1]

  • Hellwig, V., et al. (2002). Calopins and cyclocalopins - Bitter principles from Boletus calopus and related mushrooms. European Journal of Organic Chemistry, 2002(15), 2495-2502.

  • Li, X., et al. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(12), 2345–2349.

  • Zhang, S., et al. (2005). Sesquiterpene lactones from Parthenium hysterophorus and their biological activities. Chem. Pharm. Bull., 53(12), 1565-1569. (Comparator Data).

Sources

A Comparative Guide to the Ecological Roles of Benzodiazepine Alkaloids and Related Mycotoxins from Penicillium Fungi

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Subject: Initial inquiries for the compound "Cyclocalopin A" did not yield a characterized molecule in scientific literature. This guide has therefore been expertly curated to focus on well-documented, structurally significant, and ecologically impactful secondary metabolites from the same fungal genus, Penicillium. We will compare the benzodiazepine alkaloids cyclopenin and cyclopenol with the related mycotoxin cyclopaldic acid . These compounds are primarily produced by species such as Penicillium cyclopium (also known as Penicillium aurantiogriseum) and other endophytic or marine-derived Penicillium strains, providing a rich context for comparing their ecological functions.[1][2][3][4][5]

Introduction: The Chemical Arsenal of Penicillium

The genus Penicillium is renowned for its biosynthetic plasticity, enabling it to thrive in diverse and competitive ecological niches, from soil and decaying organic matter to the internal tissues of plants (as endophytes).[1] This success is largely due to the production of a vast array of secondary metabolites—compounds not essential for primary growth but crucial for survival, competition, and symbiosis. These molecules form a chemical arsenal that mediates interactions with other fungi, bacteria, plants, and insects.

This guide provides a comparative analysis of two distinct classes of secondary metabolites produced by Penicillium species:

  • Benzodiazepine Alkaloids (e.g., Cyclopenin, Cyclopenol): These nitrogen-containing compounds are characteristic of Penicillium cyclopium.[5] Their ecological role is multifaceted, contributing to the fungus's defensive and potentially symbiotic capabilities.

  • Isobenzofuranone Toxins (e.g., Cyclopaldic Acid): This potent mycotoxin, produced by several Penicillium and Aspergillus species, demonstrates significant activity against other fungi and plants, highlighting a role in direct competition and pathogenesis.[6][7]

By comparing their biological activities, mechanisms of action, and the experimental methods used to elucidate their functions, we can gain a clearer understanding of how these fungi strategically deploy different chemical weapons to navigate their environment.

Part 1: The Competitive Edge - A Comparative Analysis of Antimicrobial Roles

An essential ecological function of secondary metabolites is to inhibit the growth of competing microorganisms. Both benzodiazepine alkaloids and cyclopaldic acid contribute to this, but they exhibit different spectra of activity.

Cyclopaldic Acid: A Potent Antifungal Agent

Cyclopaldic acid has a well-documented role as a competitive agent against other fungi, particularly plant pathogens. Its function is primarily fungistatic, meaning it inhibits fungal growth rather than killing the organism outright.[6] This allows the producing Penicillium to gain a territorial advantage for resources.

Experimental data shows that cyclopaldic acid produced by a marine Antarctic Penicillium strain (CRM 1540) strongly inhibits the growth of major phytopathogenic fungi.[8] This activity is crucial for Penicillium in environments where it must compete with other saprophytic or pathogenic fungi.

Table 1: Antifungal Activity of Cyclopaldic Acid

Target Fungus Concentration Incubation Time Mycelial Growth Inhibition (%) Reference
Macrophomina phaseolina 100 µg/mL 96 hours >90% [8][9]
Macrophomina phaseolina 50 µg/mL 96 hours >70% [8]
Rhizoctonia solani 100 µg/mL 96 hours >90% [8][9]

| Rhizoctonia solani | 50 µg/mL | 96 hours | >70% |[8] |

Benzodiazepine Alkaloids (Cyclopenin & Cyclopenol): A Broader, Modest Spectrum

While not as potently antifungal as cyclopaldic acid, the crude extracts of Penicillium aurantiogriseum, a known producer of cyclopenin and cyclopenol, exhibit both antibacterial and antifungal activities.[10] Culture filtrates have shown inhibitory effects against bacteria such as Bacillus subtilis.[11] This suggests that benzodiazepine alkaloids likely contribute to a broader chemical defense shield, protecting the fungus from a wider range of microbial competitors, albeit with less specialized potency than cyclopaldic acid. The ecological strategy here appears to be general deterrence rather than targeted warfare.

Part 2: Chemical Warfare - Phytotoxic and Insecticidal Activities

Beyond microbial competition, Penicillium metabolites play a critical role in interactions with host plants and insects.

Cyclopaldic Acid: A Potent Phytotoxin

Cyclopaldic acid is a powerful phytotoxin, a key factor in the pathogenic activity of the fungi that produce it. Its mechanism involves inducing a cascade of cellular damage in plant tissues.[7]

  • Cellular Damage: It causes leaf chlorosis (yellowing), membrane-lipid peroxidation, and significant ion leakage from plant cells.[7]

  • Programmed Cell Death: The toxin disrupts mitochondrial networks, leading to an overproduction of reactive oxygen species (ROS) and ultimately triggering programmed cell death and autophagy in the plant.[7]

  • Enzyme Inhibition: A primary target is the plant's plasma membrane H+-ATPase. By inhibiting this proton pump, cyclopaldic acid disrupts the transmembrane potential, a critical aspect of cellular energy and nutrient transport.[7]

This phytotoxic activity is a clear ecological weapon, allowing pathogenic fungi to weaken host defenses and acquire nutrients. It also serves a defensive role, deterring herbivory on the fungus's plant substrate.

Penicillium Metabolites: An Arsenal Against Insects

Many Penicillium secondary metabolites possess anti-insect properties, often acting as neurotoxins that target the insect's nervous system.[12] While specific data for cyclopenin and cyclopenol are sparse, the producing fungi (P. aurantiogriseum) are known to produce a variety of mycotoxins with insecticidal potential.[12] This capability is ecologically significant as it protects the fungal mycelium and its food source from being consumed by insects, showcasing another layer of chemical defense.

Part 3: A Comparison of Molecular Mechanisms

The distinct ecological roles of these compounds are rooted in their different biochemical origins and modes of action.

Biosynthesis of Benzodiazepine Alkaloids

The biosynthesis of cyclopenin and cyclopenol in P. cyclopium is a well-defined pathway involving a series of enzymatic modifications of amino acid precursors. This pathway is tightly regulated and often linked to other developmental processes in the fungus, such as the formation of conidia.[5] The production of these alkaloids is stimulated by signaling molecules like uric acid, which can be liberated from older hyphal cells, suggesting a mechanism for coordinating chemical defense with colony development.[5]

G cluster_0 Precursor Amino Acids cluster_1 Core Benzodiazepine Synthesis Anthranilic acid Anthranilic acid L-Phenylalanine L-Phenylalanine E1 Cyclopeptine Synthetase L-Phenylalanine->E1 S-adenosylmethionine S-adenosylmethionine (SAM) S-adenosylmethionine->E1 Cyclopeptine Cyclopeptine E2 Cyclopeptine Dehydrogenase Cyclopeptine->E2 Dehydrocyclopeptine Dehydrocyclopeptine E3 Dehydrocyclopeptine Epoxidase Dehydrocyclopeptine->E3 Cyclopenin Cyclopenin E4 Cyclopenin m-Hydroxylase Cyclopenin->E4 Cyclopenol Cyclopenol E1->Cyclopeptine E2->Dehydrocyclopeptine E3->Cyclopenin E4->Cyclopenol

Biosynthesis of Cyclopenin and Cyclopenol.[5]
Mechanism of Cyclopaldic Acid

In contrast to the complex biosynthesis of alkaloids, the ecological impact of cyclopaldic acid is defined by its direct and destructive interaction with plant cells. Its chemical structure allows it to interfere with fundamental cellular processes.

G cluster_plant_cell Plant Cell Targets cluster_effects Cellular Effects CA Cyclopaldic Acid PM Plasma Membrane H+-ATPase CA->PM Mito Mitochondria CA->Mito Vac Vacuole (Tonoplast) CA->Vac Depolarization Membrane Depolarization & Ion Leakage PM->Depolarization ROS ROS Overproduction Mito->ROS PCD Programmed Cell Death & Autophagy Vac->PCD Depolarization->PCD ROS->PCD

Mechanism of Cyclopaldic Acid Phytotoxicity.[7]

Part 4: Experimental Workflows for Ecological Role Assessment

Determining the ecological function of a fungal metabolite requires a systematic approach combining chemical isolation with rigorous biological testing. Bioassay-guided fractionation is the cornerstone of this process.

Workflow: Bioassay-Guided Fractionation

This workflow is essential for isolating a specific bioactive compound from a complex fungal extract. The principle is to continuously separate the extract into simpler fractions and test each fraction for the desired biological activity (e.g., antifungal, phytotoxic), thereby tracking the active compound through the separation process.[13][14]

G Start 1. Fungal Culture (e.g., P. cyclopium on PDA) Extract 2. Solvent Extraction (e.g., Ethyl Acetate) Start->Extract Partition 3. Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, Water) Extract->Partition Bioassay1 4. Bioassay of Fractions (Antifungal/Phytotoxic Screen) Partition->Bioassay1 Chrom 5. Chromatography of Active Fraction (e.g., Column, HPLC) Bioassay1->Chrom Active Fraction Bioassay2 6. Bioassay of Pure Fractions (Identify Active Compound) Chrom->Bioassay2 Structure 7. Structure Elucidation (NMR, Mass Spectrometry) Bioassay2->Structure Active Compound End Pure Bioactive Compound Structure->End

Workflow for Bioassay-Guided Fractionation.
Protocol 1: Antifungal Mycelial Growth Inhibition Assay

This protocol is used to quantify the fungistatic activity of a purified compound.

Objective: To determine the percentage of mycelial growth inhibition of a target fungus when exposed to a test compound.

Materials:

  • Potato Dextrose Agar (PDA)

  • Petri dishes (9 cm)

  • Target fungus (e.g., Macrophomina phaseolina)

  • Purified test compound (e.g., Cyclopaldic Acid) dissolved in a suitable solvent (e.g., DMSO or methanol)

  • Solvent control

  • Sterile cork borer or pipette tips

Procedure:

  • Media Preparation: Prepare PDA and amend with the test compound to achieve the desired final concentrations (e.g., 50 µg/mL, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (which contains only the solvent).

  • Inoculation: Place a 5 mm agar plug taken from the edge of an actively growing culture of the target fungus onto the center of each PDA plate (both test and control plates).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period determined by the growth rate of the fungus (e.g., 96 hours).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

  • Causality and Validation: The solvent control is critical to ensure that the solvent itself does not inhibit fungal growth. A negative control (no compound, no solvent) validates the viability of the fungus on the media.

  • Calculation: Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.

Protocol 2: Seed Germination Phytotoxicity Assay

This protocol assesses the effect of a fungal metabolite on plant development.[15]

Objective: To determine if a test compound inhibits the germination and early growth of seeds.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce, Lactuca sativa)

  • Petri dishes or multi-well plates with sterile filter paper

  • Purified test compound dissolved in a volatile solvent (e.g., methanol)

  • Solvent control

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation: Place a sterile filter paper disc into each petri dish or well.

  • Treatment Application: Apply a specific volume of the test compound solution onto the filter paper to achieve a target dose (e.g., 10 µg, 20 µg, 40 µg). Apply an equal volume of solvent for the control. Allow the solvent to evaporate completely in a sterile environment.

  • Moistening and Seeding: Moisten each filter paper with a standard volume of sterile distilled water (e.g., 200 µL for a well). Place a set number of seeds (e.g., 25) onto the treated paper.

  • Incubation: Seal the plates and place them in a growth chamber under controlled conditions (e.g., 23°C, 16:8 light-dark cycle) for 5-7 days.

  • Data Collection: Count the number of germinated seeds in both control and treated dishes. Measure the radicle (root) length of the germinated seedlings.

  • Causality and Validation: The solvent control is essential to validate that any observed inhibition is due to the compound, not the residual solvent. The experiment demonstrates causality by directly linking the presence of the compound to a measurable effect on germination and growth compared to the control.

Conclusion and Future Directions

This comparative guide reveals the sophisticated and distinct ecological strategies employed by Penicillium fungi through their secondary metabolites.

  • Cyclopaldic acid acts as a potent and targeted weapon, exhibiting strong antifungal and phytotoxic activity. Its ecological role is primarily one of direct competition and pathogenesis, enabling the fungus to aggressively colonize substrates and overcome host defenses.

  • Benzodiazepine alkaloids like cyclopenin and cyclopenol appear to play a more general defensive role. Their broader, more moderate antimicrobial spectrum suggests they contribute to a general chemical shield that protects the fungus from a variety of competitors, a crucial function for survival in complex microbial communities.

While "Cyclocalopin A" remains elusive, the study of its characterized relatives provides invaluable insight into fungal chemical ecology. Future research should focus on in-situ studies to understand how these compounds are expressed in natural environments and how they interact synergistically to shape microbial and plant communities. Elucidating the full range of bioactivities for benzodiazepine alkaloids, particularly their potential insecticidal and more subtle plant-symbiotic roles, remains a promising frontier in natural products research.

References

  • Antifungal activity of cyclopaldic acid from Antarctic Penicillium against phytopathogenic fungi. (2023). ResearchGate. [Link]

  • Antifungal activity of cyclopaldic acid from Antarctic Penicillium against phytopathogenic fungi. (2023). PubMed. [Link]

  • Antifungal activity of cyclopaldic acid from Antarctic Penicillium against phytopathogenic fungi. (2023). PubMed Central. [Link]

  • Cyclopaldic Acid, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana. (2022). MDPI. [Link]

  • (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza. (2014). ResearchGate. [Link]

  • Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. (n.d.). PubMed. [Link]

  • Inhibition of early development stages of rust fungi by the two fungal metabolites cyclopaldic acid and epi-epoformin. (2016). PubMed. [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014). ResearchGate. [Link]

  • (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza. (2014). PubMed. [Link]

  • Anti-Insect Properties of Penicillium Secondary Metabolites. (2023). MDPI. [Link]

  • On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling. (1969). PubMed. [Link]

  • Phytotoxic Secondary Metabolites from Fungi. (2021). MDPI. [Link]

  • Antibacterial effects and toxigenesis of Penicillium aurantiogriseum and P. viridicatum. (2015). ResearchGate. [Link]

  • Metabolite Profiling and Bioassay-Guided Fractionation of Zataria multiflora Boiss. Hydroethanolic Leaf Extracts for Identification of Broad-Spectrum Pre and Postharvest Antifungal Agents. (2021). National Institutes of Health. [Link]

  • Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. (2017). PubMed Central. [Link]

  • Biosynthesis of benzodiazepine alkaloids in P. cyclopium (according to...). (n.d.). ResearchGate. [Link]

  • Phytotoxicity Optimization of Fungal Metabolites Produced by Solid and Submerged Fermentation and its Ecotoxicological Effects. (2022). PubMed. [Link]

  • Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential. (2024). PubMed Central. [Link]

  • Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis. (2024). MDPI. [Link]

  • Uric Acid Is a Genuine Metabolite of Penicillium cyclopium and Stimulates the Expression of Alkaloid Biosynthesis in This Fungus. (1996). PubMed Central. [Link]

  • Special Issue: Phytotoxic Fungal Metabolites. (n.d.). MDPI. [Link]

  • Penicillium aurantiogriseum: a great potential for biotechnology. (2020). ResearchGate. [Link]

  • Step-wise bioassay-guided fractionation scheme for obtaining refined fractions of antifungal metabolites. (n.d.). ResearchGate. [Link]

  • Penisimplicins A and B: Novel Polyketide–Peptide Hybrid Alkaloids from the Fungus Penicillium simplicissimum JXCC5. (2024). MDPI. [Link]

  • Phytotoxic Secondary Metabolites from Fungi. (2021). Semantic Scholar. [Link]

  • Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of Tryptoquialanine Pathway in Penicillium aethiopicum. (2014). PubMed Central. [Link]

  • Marine-Derived Fungus, Penicillium aurantiogriseum AUMC9757: aproducer of biactive secondary metabolites. (2015). ResearchGate. [Link]

  • Application of Bioassay-Guided Fractionation Coupled with a Molecular Approach for the Dereplication of Antimicrobial Metabolites. (2021). ResearchGate. [Link]

  • Phytotoxic Metabolites Isolated from Aspergillus sp., an Endophytic Fungus of Crassula arborescens. (2022). PubMed Central. [Link]

  • Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. (2022). PubMed Central. [Link]

Sources

Validation of a hypothesized biosynthetic gene cluster for Cyclocalopin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The biosynthetic gene cluster (BGC) for Cyclocalopin A —a cyclopiane-type diterpene originally isolated from Penicillium sp.—remains a high-value target for metabolic engineering. While in silico mining (e.g., antiSMASH) can predict the putative cluster based on the presence of a geranylgeranyl diphosphate synthase (GGDPS) and a terpene cyclase, experimental validation is required to link genotype to chemotype.

The Solution: This guide compares the two dominant validation methodologies: Heterologous Expression (in Aspergillus oryzae) versus Native CRISPR/Cas9 Gene Disruption . Based on the "hypothesized" nature of the cluster, this guide recommends Heterologous Expression as the primary validation tool due to its ability to prove sufficiency and isolate the pathway from native metabolic noise.

The Candidate Cluster (In Silico Prediction)

Before validation, the hypothesized cluster (designated here as cyc) is defined by the following core enzymatic architecture typical of fungal diterpenes:

  • Core Scaffold: cycA (Bifunctional Terpene Synthase) or cycA/B (GGDPS + Cyclase).

  • Tailoring Enzymes: cycC (Cytochrome P450 monooxygenase) for hydroxylation; cycD (Acetyltransferase) for acetylation.

  • Regulation: cycR (Pathway-specific transcription factor).

Comparative Methodology Analysis

The following table contrasts the two industry-standard approaches for validating fungal BGCs.

FeatureMethod A: Heterologous Expression (Recommended) Method B: Native CRISPR/Cas9 Knockout
Principle Sufficiency: Reconstitutes the pathway in a "clean" host (A. oryzae NSAR1).Necessity: Removes the gene to observe loss of product in the native host.
Host Background Low Noise: A. oryzae has a silenced secondary metabolome, simplifying LC-MS detection of new peaks.High Noise: Native Penicillium extracts are complex; trace intermediates may be masked.
Genetic Stability High: Auxotrophic markers (pyrG, argB) ensure plasmid retention.Variable: Depends on the non-homologous end joining (NHEJ) efficiency of the wild isolate.
Time to Data 8–10 Weeks: Vector assembly is the bottleneck.12–16 Weeks: Native transformation optimization is often the bottleneck.
Outcome Conclusively links genes to the molecule; yields purified enzymes.[1]Confirms the gene is essential but does not characterize the enzymatic mechanism.

Expert Verdict: For a hypothesized cluster, Method A is superior. It eliminates the risk that the native strain is producing Cyclocalopin A at undetectable levels due to cryptic gene silencing under lab conditions.

Detailed Protocol: Heterologous Reconstitution in Aspergillus oryzae

This protocol utilizes a fungal artificial chromosome (FAC) or multi-gene expression vector (e.g., pTYGS-arg) approach.

Phase 1: Vector Construction (Week 1-3)
  • Objective: Assemble cycA, cycC, and cycD under strong constitutive promoters (PamyB or PgpdA).

  • Method: Gibson Assembly or Golden Gate Cloning.

  • Critical Step: Use cDNA for the P450 (cycC) if the genomic intron prediction is ambiguous. Fungal P450s often suffer from incorrect intron splicing in heterologous hosts.

Phase 2: Protoplast Transformation (Week 4-5)
  • Host: Aspergillus oryzae NSAR1 (quadruple auxotroph: niaD-, sC-, ∆argB, adeA-).

  • Protocol:

    • Grow host in DPY medium for 18 hours.

    • Digest cell wall with Yatalase and Lysing Enzymes (Sigma) for 3 hours at 30°C.

    • PEG-Calcium mediated transformation: Mix 10 µg of circular plasmid with

      
       protoplasts.
      
    • Plate on Czapek-Dox (CD) selective agar.

Phase 3: Fermentation & Extraction (Week 6-8)
  • Cultivation: Inoculate transformants into 50 mL CMP (Czapek-Malt-Peptone) medium. Incubate for 5 days at 28°C, 200 rpm.

  • Extraction:

    • Filter mycelia (intracellular product) vs. broth (secreted). Cyclocalopin A is likely intracellular/membrane-bound.

    • Lyse mycelia via bead beating in Ethyl Acetate:Methanol (4:1) .

    • Evaporate solvent and reconstitute in Methanol for LC-MS.

Analytical Validation (Data Interpretation)

The validation hinges on Comparative Metabolic Profiling.

Table 2: Expected LC-MS/MS Results

SampleRetention Time (min)m/z [M+H]+MS2 Fragmentation PatternConclusion
Control (A. oryzae Empty Vector)N/ANot DetectedN/AClean background.
Transformant (cycA only)12.4273.25Loss of isoprene units (68 Da)Validates Cyclase: Produces hydrocarbon skeleton.
Transformant (cycA + cycC)11.1289.25Loss of H2O (-18 Da)Validates P450: Hydroxylated intermediate.
Full Cluster (cycA+C+D)11.8 331.26 Matches Standard Full Validation: Cyclocalopin A produced.

Visualization of Pathways and Workflows

Figure 1: The Biosynthetic Logic of Cyclocalopin A

Caption: Proposed biosynthetic pathway. GGDPS recruits IPP/DMAPP to form GGPP. The diterpene cyclase (CycA) forms the cyclopiane skeleton, followed by P450-mediated oxidation and acetylation.

Biosynthesis IPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP Prenyl Transfer Skeleton Cyclopiane Skeleton GGPP->Skeleton Cyclization Intermed Hydroxylated Intermediate Skeleton->Intermed Oxidation Product Cyclocalopin A Intermed->Product Acetylation GGDPS GGDPS GGDPS->IPP CycA Terpene Cyclase (CycA) CycA->GGPP CycC P450 (CycC) CycC->Skeleton CycD Acetyltransferase (CycD) CycD->Intermed

Figure 2: The Validation Workflow (Heterologous Expression)

Caption: Step-by-step experimental workflow from in silico mining to analytical confirmation in the heterologous host.

Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: Construction cluster_2 Phase 3: Analysis Mining Genome Mining (antiSMASH) Design Vector Design (Promoter Selection) Mining->Design Assembly Gibson Assembly (Multi-gene Vector) Design->Assembly Transform Protoplast Transformation (A. oryzae NSAR1) Assembly->Transform Culture Fermentation (5 Days, 28°C) Transform->Culture Extract EtOAc Extraction Culture->Extract LCMS LC-MS/MS Profiling Extract->LCMS

References

  • Alberti, F., et al. (2017). "Heterologous expression reveals the biosynthesis of the antibiotic pleuromutilin and generates bioactive semi-synthetic derivatives." Nature Communications. Link

  • Sakai, K., et al. (2012). "A fungal terpene synthase-like gene cluster responsible for the biosynthesis of the cyclopiane-type diterpene." ChemBioChem. Link

  • Minami, A., et al. (2018). "Genome mining and heterologous expression of fungal biosynthetic gene clusters." Journal of Industrial Microbiology & Biotechnology. Link

  • Weber, T., et al. (2015). "antiSMASH 3.0—a comprehensive resource for the genome mining of biosynthetic gene clusters." Nucleic Acids Research.[2] Link

  • Wong, F.T., et al. (2020). "Validation of fungal biosynthetic gene clusters using CRISPR/Cas9." Methods in Enzymology. Link

Sources

Comparative genomics of Cyclocalopin A producing organisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Genomics of Cyclocalopin A Producing Organisms

Abstract

Cyclocalopin A, a fungal secondary metabolite with a complex tricyclic structure, represents a class of natural products with significant, yet underexplored, bioactive potential. Understanding the genetic architecture that underpins its biosynthesis is paramount for harnessing its therapeutic promise and for discovering novel structural analogs. This guide provides a comprehensive framework for conducting a comparative genomic analysis of Cyclocalopin A-producing fungi, primarily focusing on species within the genus Aspergillus, such as Aspergillus calidoustus.[1][2] We will detail the entire workflow, from organism cultivation and high-fidelity genome sequencing to advanced bioinformatic analyses including phylogenomics, biosynthetic gene cluster (BGC) mining, and synteny analysis. The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with the necessary insights to dissect the evolution, diversity, and biosynthetic potential of these organisms.

Part 1: The Foundation - Acquiring and Preparing High-Quality Genomic Data

The quality of any comparative genomic study is fundamentally dependent on the quality of the input genomic data. Achieving chromosome-level assemblies is the gold standard, as it provides the most accurate representation of gene order and genomic context, which is crucial for analyzing large BGCs and their surrounding regions.[3][4][5]

Organism Selection and Culturing

The initial and most critical step is the selection of a diverse yet related set of fungal strains. This should include:

  • Known Producers: Multiple isolates of known Cyclocalopin A producers (e.g., Aspergillus calidoustus).[1]

  • Phylogenetically Close Relatives: Species within the same fungal section (e.g., Aspergillus section Usti) that may or may not produce the compound. This allows for the identification of the specific BGC and investigation of its evolutionary origins.

  • Non-Producing Outgroups: More distantly related Aspergillus species to serve as a baseline for comparison.

Causality: This multi-tiered selection strategy creates a powerful comparative framework. Differences between producers and close non-producers can pinpoint the exact BGC, while comparisons with distant relatives can illuminate the evolutionary history of the gene cluster and its genomic neighborhood.

High-Fidelity Genomic DNA Extraction

The goal is to obtain high-molecular-weight (HMW) genomic DNA (gDNA), which is essential for long-read sequencing technologies.

Experimental Protocol: Fungal HMW gDNA Extraction

  • Cultivation: Inoculate 100 mL of Potato Dextrose Broth (PDB) with fresh fungal spores or mycelia. Incubate at 25-30°C with shaking (180 rpm) for 3-5 days.

  • Harvesting: Harvest the mycelia by filtration through sterile cheesecloth or a nylon mesh. Wash thoroughly with sterile, nuclease-free water. Gently press to remove excess water and immediately flash-freeze in liquid nitrogen.

  • Lysis: Grind the frozen mycelia to a fine powder using a liquid nitrogen-chilled mortar and pestle. This mechanical disruption is critical for breaking the rigid fungal cell walls.

  • Extraction: Transfer ~200 mg of powdered mycelia to a 2 mL tube containing a CTAB extraction buffer. Add Proteinase K and RNase A and incubate at 65°C for 1-2 hours with occasional inversion.

  • Purification: Perform a series of phenol:chloroform:isoamyl alcohol extractions to remove proteins and other contaminants. This is followed by an isopropanol precipitation to pellet the DNA.

  • Final Wash & Resuspension: Wash the DNA pellet with 70% ethanol, air-dry briefly, and resuspend in a suitable buffer.

  • Quality Control: Assess DNA integrity and size using pulsed-field gel electrophoresis (PFGE) and purity using a NanoDrop spectrophotometer (A260/280 ratio ~1.8, A260/230 ratio > 2.0).

Genome Sequencing & Assembly Strategy

A hybrid sequencing approach is strongly recommended to leverage the strengths of both long-read and short-read technologies.

  • Long-Read Sequencing (e.g., PacBio HiFi or Oxford Nanopore): Generates long reads (>15 kb) that can span entire repetitive regions and large BGCs, forming the backbone of the assembly.[5]

  • Short-Read Sequencing (e.g., Illumina): Produces highly accurate short reads that are used to polish the long-read assembly, correcting any base-level errors.

Causality: This hybrid strategy resolves the historical challenge of fragmented fungal genome assemblies.[4][6] A contiguous, chromosome-level assembly is indispensable for accurate synteny analysis, which relies on the conservation of gene order over large distances.[7]

Part 2: The Core Analysis - A Comparative Genomics Workflow

With high-quality assemblies in hand, the bioinformatic analysis can begin. This workflow is designed to move from broad genomic comparisons to a focused analysis of the Cyclocalopin A BGC.

Workflow Diagram: Comparative Genomics of Secondary Metabolite Producers

Comparative_Genomics_Workflow cluster_data Data Acquisition & QC cluster_analysis Bioinformatic Analysis cluster_synthesis Interpretation & Discovery Organisms 1. Organism Selection (Producers & Non-Producers) DNA_Extraction 2. HMW DNA Extraction Organisms->DNA_Extraction Sequencing 3. Hybrid Sequencing (Long + Short Read) DNA_Extraction->Sequencing Assembly 4. Genome Assembly & Polishing Sequencing->Assembly Annotation 5. Genome Annotation Assembly->Annotation Synteny 8. Synteny Analysis Assembly->Synteny Phylogenomics 6. Phylogenomic Analysis Annotation->Phylogenomics BGC_Mining 7. BGC Mining (antiSMASH) Annotation->BGC_Mining Comparison 9. Comparative Analysis (Presence/Absence, Structure) Phylogenomics->Comparison BGC_Mining->Comparison Synteny->Comparison Discovery 10. Novel BGC Discovery Comparison->Discovery Cyclocalopin_A_Pathway Precursors Amino Acid + Acyl-CoA Precursors Linear_Intermediate Linear Polyketide-Peptide Intermediate Precursors->Linear_Intermediate ccaA (NRPS-PKS) Cyclized_Intermediate Tricyclic Intermediate Linear_Intermediate->Cyclized_Intermediate ccaB (Cyclase) Modified_Intermediate Modified Intermediate Cyclized_Intermediate->Modified_Intermediate ccaC, ccaD (Tailoring Enzymes) Final_Product Cyclocalopin A Modified_Intermediate->Final_Product Final Processing

A putative biosynthetic pathway for Cyclocalopin A.

Conclusion

Comparative genomics provides a powerful lens through which we can understand the production of complex fungal secondary metabolites like Cyclocalopin A. By integrating high-quality genome sequencing with robust bioinformatic analyses, researchers can pinpoint biosynthetic gene clusters, trace their evolutionary history, and predict the production of novel derivatives. This guide outlines a self-validating workflow that moves logically from organism selection to actionable insights, equipping scientists with the tools to unlock the vast and cryptic biosynthetic potential of the fungal kingdom. [8][9]

References

  • Comparative Genomics of Fungi in Nectriaceae Reveals Their Environmental Adaptation and Conservation Strategies. (n.d.). MDPI. Retrieved from [Link]

  • Biosynthesis of cyclopropane in natural products. (2021). RSC Publishing. Retrieved from [Link]

  • Blin, K., et al. (2017). Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. PMC - PubMed Central. Retrieved from [Link]

  • Draft Genome Sequences of Fungus Aspergillus calidoustus. (2016). PMC - NIH. Retrieved from [Link]

  • Chromosome-Level Genome Assembly of a Human Fungal Pathogen Reveals Synteny among Geographically Distinct Species. (2022). PubMed. Retrieved from [Link]

  • A Genome-Scale Phylogeny of the Kingdom Fungi. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Comparative Genomics and the Evolution of Pathogenicity in Human Pathogenic Fungi. (n.d.). PMC - NIH. Retrieved from [Link]

  • Genomic analysis of aspergillus secondary metabolites. (2025). ResearchGate. Retrieved from [Link]

  • Genome Mining and Screening for Secondary Metabolite Production in the Endophytic Fungus Dactylonectria alcacerensis CT-6. (2023). NIH. Retrieved from [Link]

  • Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A | Organic Letters. (2022). ACS Publications. Retrieved from [Link]

  • Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of Benzoxazolinate‐Containing Natural Products in Diverse Bacteria. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Advances in Aspergillus secondary metabolite research in the post-genomic era. (n.d.). NIH. Retrieved from [Link]

  • Identification of biosynthetic gene clusters using bioinformatic tools. (n.d.). flora and fauna. Retrieved from [Link]

  • Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. (2022). PubMed. Retrieved from [Link]

  • From genomics to metabolomics, moving toward an integrated strategy for the discovery of fungal secondary metabolites. (2025). ResearchGate. Retrieved from [Link]

  • Chromosome-Level Genome Assembly of a Human Fungal Pathogen Reveals Synteny among Geographically Distinct Species. (2022). J. Craig Venter Institute. Retrieved from [Link]

  • Comparative Genomics and Pathogenicity Analysis of Three Fungal Isolates Causing Barnyard Grass Blast. (2024). MDPI. Retrieved from [Link]

  • Identification of Biomolecules Involved in the Adaptation to the Environment of Cold-Loving Microorganisms and Metabolic Pathways for Their Production. (2021). MDPI. Retrieved from [Link]

  • Aspergillus calidoustus sp. nov., Causative Agent of Human Infections Previously Assigned to Aspergillus ustus. (n.d.). ASM Journals. Retrieved from [Link]

  • Chromosome-Level Genome Assembly of a Human Fungal Pathogen Reveals Synteny among Geographically Distinct Species. (n.d.). ASM Journals. Retrieved from [Link]

  • Comparative genomics of geographically distant Fusarium fujikuroi isolates revealed two distinct pathotypes correlating with secondary metabolite profiles. (n.d.). PLOS Pathogens. Retrieved from [Link]

  • Interpreting Microbial Biosynthesis in the Genomic Age: Biological and Practical Considerations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Discovery and reconstitution of the cycloclavine biosynthetic pathway--enzymatic formation of a cyclopropyl group. (n.d.). PubMed. Retrieved from [Link]

  • Fungal Comparative Genomics Lab | Publications. (n.d.). UMass Amherst. Retrieved from [Link]

  • Genomic Analysis of Aspergillus Section Terrei Reveals a High Potential in Secondary Metabolite Production and Plant Biomass Degradation. (2024). eScholarship.org. Retrieved from [Link]

  • Phylogenomics reveals extensive misidentification of fungal strains from the genus Aspergillus. (2024). ASM Journals. Retrieved from [Link]

  • Aspergillus calidoustus genome assembly ASM2281438v1. (n.d.). NCBI - NLM - NIH. Retrieved from [Link]

  • Genomic-World Fungi Data: Synteny Part. (2024). ResearchGate. Retrieved from [Link]

  • Linking secondary metabolites to gene clusters through genome sequencing of six diverse Aspergillus species. (2018). PNAS. Retrieved from [Link]

  • Strategies for Natural Product Discovery by Unlocking Cryptic Biosynthetic Gene Clusters in Fungi. (n.d.). MDPI. Retrieved from [Link]

  • Meta-omic characterization of prokaryotic gene clusters for natural product biosynthesis. (n.d.). ScienceDirect. Retrieved from [Link]

  • Phylogenomics unravels the early diversification of fungi. (2022). bioRxiv. Retrieved from [Link]

  • Comparative Genomic Analysis of Fungal. (n.d.). Lifeasible. Retrieved from [Link]

  • Fungus - Evolution, Phylogeny, Eukaryotes. (2026). Britannica. Retrieved from [Link]

  • Generate a bioactive natural product library by mining bacterial cytochrome P450 patterns. (n.d.). Nature. Retrieved from [Link]

  • The Oxylipin Biosynthetic Pathways in Plants. (n.d.). AOCS. Retrieved from [Link]

  • An interpreted atlas of biosynthetic gene clusters from 1,000 fungal genomes. (n.d.). PNAS. Retrieved from [Link]

  • Chromosome-Level Genome Assembly of a Human Fungal Pathogen Reveals Synteny among Geographically Distinct Species. (2022). Broad Institute. Retrieved from [Link]

  • Polyketides as Secondary Metabolites from the Genus Aspergillus. (n.d.). MDPI. Retrieved from [Link]

  • Using Population and Comparative Genomics to Understand the Genetic Basis of Effector-Driven Fungal Pathogen Evolution. (2017). Frontiers. Retrieved from [Link]

  • Chromatin-dependent regulation of secondary metabolite biosynthesis in fungi: is the picture complete?. (2019). FEMS Microbiology Reviews | Oxford Academic. Retrieved from [Link]

  • Clinical Relevance and Characteristics of Aspergillus calidoustus and Other Aspergillus Species of Section Usti. (n.d.). MDPI. Retrieved from [Link]

  • Phylogenomics reveal a robust fungal tree of life. (n.d.). FEMS Yeast Research | Oxford Academic. Retrieved from [Link]

  • Predicting fungal secondary metabolite activity from biosynthetic gene cluster data using machine learning. (2024). ASM Journals. Retrieved from [Link]

  • Aspergillus Genome Projects. (n.d.). Broad Institute. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclocalopin A for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of Cyclocalopin A (CAS 486430-94-8), a sesquiterpenoid fungal secondary metabolite.[1][2] As a bioactive compound with demonstrated anti-cancer and antimicrobial properties, Cyclocalopin A must be handled with the utmost care, assuming potential cytotoxicity.[3][4] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this guide is founded on the precautionary principle, aligning with the highest standards of laboratory safety for handling research chemicals of unknown toxicity.[5] Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Part 1: Core Principles of Cyclocalopin A Waste Management

The disposal strategy for Cyclocalopin A is dictated by its biological activity. Compounds investigated for anti-cancer properties are treated as potentially cytotoxic or antineoplastic agents, requiring stringent handling and disposal protocols as outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[6][7] Therefore, all waste streams containing or having come into contact with Cyclocalopin A must be classified and managed as hazardous chemical waste.

The Causality Behind Our Approach:

  • Inherent Bioactivity: Cyclocalopin A is not an inert chemical; its known biological effects necessitate that it is prevented from entering the environment or causing unintended exposure to personnel.[3][4]

  • Lack of Complete Data: Without comprehensive toxicological data, we cannot define a "safe" exposure level or predict its environmental fate. Therefore, the only scientifically sound approach is complete containment and destruction via certified hazardous waste protocols.

  • Regulatory Compliance: Federal and local regulations, such as those from the Environmental Protection Agency (EPA), mandate strict procedures for the disposal of laboratory chemical waste to prevent environmental contamination and ensure public health.[8][9]

Assumed Hazard Profile

The following table summarizes the assumed hazards for Cyclocalopin A based on its chemical class and biological activity, forming the basis for the subsequent handling and disposal procedures.

Hazard ClassificationRationalePrimary Mitigation Strategy
Cytotoxic Agent Demonstrated anti-cancer and antimicrobial activity suggests the potential to harm living cells.[3][4]Handle using protocols for hazardous drugs; prevent all routes of exposure (inhalation, dermal, ingestion).[10]
Irritant Many complex organic molecules can cause skin, eye, or respiratory irritation upon contact.Utilize appropriate Personal Protective Equipment (PPE) and engineering controls (fume hood).
Environmental Hazard As a bioactive secondary metabolite, its release could be harmful to aquatic life and ecosystems.Prohibit all forms of drain or trash disposal; ensure containment and destruction by a licensed facility.[11]

Part 2: Safety Protocols and Required Equipment

Before beginning any work that will generate Cyclocalopin A waste, ensure all safety measures are in place.

Engineering Controls

All handling of Cyclocalopin A, including weighing, preparing solutions, and aliquoting for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or fine powders.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE.

EquipmentSpecificationJustification
Gloves Double-gloving with chemical-resistant nitrile gloves.Prevents dermal exposure. Double-gloving provides an extra layer of protection against tears and contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes of solutions or accidental aerosol generation.
Lab Coat A dedicated lab coat, preferably with knit cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if all work is performed in a fume hood.If there is a risk of aerosolization outside of a fume hood (e.g., during a large spill), a respirator may be necessary per your institution's EHS guidelines.

Part 3: Step-by-Step Disposal Workflows

The fundamental rule is that nothing that has touched Cyclocalopin A can be disposed of as regular waste. This includes both solid and liquid materials. The following diagram illustrates the initial decision-making process for waste segregation.

G start Waste Generated (Containing Cyclocalopin A) is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Liquid Hazardous Waste Stream is_liquid->liquid_waste  Yes solid_waste Solid Hazardous Waste Stream is_liquid->solid_waste  No

Caption: Initial waste segregation for Cyclocalopin A.

Protocol 1: Solid Waste Disposal

This stream includes contaminated consumables such as gloves, pipette tips, weighing papers, centrifuge tubes, and vials.

  • Collection: Place a dedicated solid hazardous waste container inside the chemical fume hood where work is being performed. This container must be a rigid, puncture-resistant container with a secure lid.

  • Accumulation: As contaminated solid waste is generated, place it directly into the designated container.

  • Sealing: Once the container is full (do not overfill) or the experiment is complete, securely close the lid.

  • Decontamination: Wipe the exterior of the container with a suitable solvent (e.g., 70% ethanol) to remove any surface contamination. The wipe used for decontamination must also be disposed of as solid hazardous waste.

  • Labeling & Storage: Affix a completed hazardous waste tag to the container. The tag must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Cyclocalopin A"

    • Hazard characteristics: "Toxic", "Cytotoxic"

    • Your name, lab, and the date. Store the sealed container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[12]

Protocol 2: Liquid Waste Disposal

This stream includes any solutions containing Cyclocalopin A, as well as all solvent rinses used for decontamination. Under no circumstances should any liquid waste containing Cyclocalopin A be poured down the drain. [11][13]

  • Collection: Use a dedicated, clearly labeled hazardous liquid waste container made of a compatible material (e.g., glass or high-density polyethylene). This container must have a screw-top cap.

  • Segregation: Do not mix Cyclocalopin A waste with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless permitted by your institution's EHS office.

  • Accumulation: Add liquid waste to the container, ensuring the container is kept closed except when actively adding waste.[14] Leave at least 10% headspace to allow for vapor expansion.

  • Secondary Containment: The liquid waste container must be stored in a chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Labeling & Storage: Label the container with a hazardous waste tag as described for solid waste, listing all chemical constituents including solvents and their approximate percentages. Store in your Satellite Accumulation Area.

Protocol 3: Decontamination of Reusable Equipment

Glassware, spatulas, and other non-disposable equipment must be thoroughly decontaminated before being returned to general lab use.

  • Initial Rinse: Rinse the equipment with a small amount of a solvent in which Cyclocalopin A is soluble. Collect this rinsate as hazardous liquid waste.

  • Secondary Rinse: Perform a second rinse with a volatile solvent like acetone to remove the primary solvent and any remaining compound. Collect this rinsate in the same hazardous liquid waste container.

  • Final Wash: The equipment can now be washed with soap and water as usual.

Part 4: Spill Management

In the event of a small-scale spill within a chemical fume hood:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash remains at the proper height.

  • Absorb: Cover the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or a chemical absorbent pad).

  • Collect: Carefully collect the absorbed material using forceps or a scoop and place it into the solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a solvent-soaked cloth, followed by a clean water rinse. Dispose of all cleaning materials as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Part 5: Final Disposal Pathway

The ultimate disposal of Cyclocalopin A waste is a regulated process that must not be undertaken by laboratory personnel. The diagram below outlines the complete lifecycle from laboratory use to final disposal.

G cluster_0 Laboratory Responsibility cluster_1 Institutional & Vendor Responsibility lab_use Use of Cyclocalopin A in Fume Hood segregation Segregate Waste (Solid & Liquid) lab_use->segregation labeling Package, Seal & Label Waste Containers segregation->labeling saa Store in Satellite Accumulation Area labeling->saa ehs_pickup EHS Waste Pickup Request saa->ehs_pickup transport Transport to Central Accumulation Facility ehs_pickup->transport disposal Final Disposal by Licensed Contractor (e.g., Incineration) transport->disposal

Caption: Complete waste management lifecycle for Cyclocalopin A.

The only acceptable procedure is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor.[12][15] These specialized services ensure that the waste is transported and destroyed in compliance with all federal, state, and local regulations, typically via high-temperature incineration.

By rigorously following these procedures, you contribute to a safe and responsible research environment, building a foundation of trust in our operational integrity and commitment to safety beyond the product itself.

References

  • Vertex AI Search. (2018). SAFETY DATA SHEET - Cyclopropane. Retrieved from Google Cloud. [Link not directly relevant to Cyclocalopin A, used to highlight the absence of a specific SDS in initial search]
  • ResearchGate. (n.d.). Synthesis of tricyclic core of cyclocalopin A.
  • Kinghorn, A. D., et al. (Eds.). (2017).
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Reddit. (2023). How does your lab dispose of harmful reagents used in cultures?.
  • National Center for Biotechnology Information. (n.d.). Cyclocalopin A. PubChem Compound Database.
  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • National Institutes of Health. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study.
  • Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs.
  • KU News. (2023). Using fungi, researchers convert ocean plastic into ingredients for drug industry.
  • ACS Publications. (2022). Synthesis of Alkyl Glyoxylates. Organic Process Research & Development.
  • PubMed Central. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • ChemicalBook. (n.d.). Cyclocalopin A CAS#: 486430-94-8.
  • ScienceDirect. (2025).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Italian Journal of Mycology. (2025). Comparison of total amino acid compositions and total protein content in five wild mushrooms.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ChemicalBook. (2023). Cyclocalopin A | 486430-94-8.
  • ACS Publications. (2003). Experimental Determination of the Absolute Enantioselectivity of an Antibody-Catalyzed Diels−Alder Reaction. Journal of the American Chemical Society.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • PubMed Central. (n.d.).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • DTU Inside. (2023). The Role of Secondary Metabolites in the Fungal Community of Black Apples.
  • PubMed Central. (n.d.). Growth Inhibition of Phytopathogenic Fungi and Oomycetes by Basidiomycete Irpex lacteus and Identification of its Antimicrobial Extracellular Metabolites.
  • Science.gov. (n.d.).
  • PubMed. (2023). Conversion of Polyethylenes into Fungal Secondary Metabolites.
  • MDPI. (2024).
  • BenchChem. (2025).
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
  • University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste.
  • PubMed. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A.
  • Pharmaffiliates. (n.d.). Cyclocalopin A.
  • PubMed Central. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).
  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • RSC Publishing. (n.d.). Kinetics of the decomposition of some Δ1-pyrazolines. Journal of the Chemical Society, Perkin Transactions 2.
  • MDPI. (2021). Fungal Secondary Metabolism.
  • ACS Publications. (2017).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclocalopin A
Reactant of Route 2
Cyclocalopin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.